Phytic acid
説明
Phytic acid is under investigation in clinical trial NCT01000233 (Value of Oral Phytate (InsP6) in the Prevention of Progression of the Cardiovascular Calcifications).
Myo-inositol hexakisphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Glycine max, Zea mays, and other organisms with data available.
Myo-Inositol hexakisphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Complexing agent for removal of traces of heavy metal ions. It acts also as a hypocalcemic agent.
特性
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
|---|---|---|
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InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889331, DTXSID00861653 | |
| Record name | myo-Inositol hexakisphosphate | |
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| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |
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Molecular Weight |
660.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored syrupy liquid; [Merck Index] | |
| Record name | Phytic acid | |
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CAS No. |
83-86-3 | |
| Record name | Phytic acid | |
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| Record name | Phytic acid | |
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| Record name | Phytic acid | |
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| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |
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| Record name | myo-Inositol hexakisphosphate | |
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| Record name | Fytic acid | |
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| Record name | FYTIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to the Phytic Acid Biosynthesis Pathway in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate or InsP6) is the primary storage form of phosphorus in plant seeds, playing a crucial role in phosphorus homeostasis, seed development, and as a signaling molecule.[1][2][3] However, its strong chelation properties with essential minerals like iron, zinc, and calcium render them unavailable for absorption in monogastric animals, including humans, making it a significant anti-nutrient.[4][5] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in plant biology, crop improvement, and drug development who are interested in modulating this compound levels for nutritional enhancement or therapeutic purposes. This document includes quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visualizations of the metabolic and signaling pathways.
The Core Biosynthesis Pathway
The biosynthesis of this compound in plants occurs through two primary routes: a lipid-independent pathway, which is predominant in seeds, and a lipid-dependent pathway that is active in vegetative tissues.[5][6] This guide will focus on the core lipid-independent pathway, which is the primary route for this compound accumulation in seeds.
The pathway begins with the isomerization of glucose-6-phosphate to myo-inositol-3-phosphate (Ins(3)P1), the first committed step in the de novo synthesis of the myo-inositol ring.[7] This is followed by a series of sequential phosphorylation steps catalyzed by a suite of inositol phosphate kinases, ultimately leading to the fully phosphorylated this compound molecule.
Key Enzymes and Reactions
The enzymatic cascade of the lipid-independent this compound biosynthesis pathway is as follows:
-
myo-Inositol-3-Phosphate Synthase (MIPS): MIPS catalyzes the conversion of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate (Ins(3)P1). This is a critical regulatory point in the pathway.[7]
-
Inositol Monophosphatase (IMP): IMP dephosphorylates Ins(3)P1 to produce myo-inositol.[7]
-
myo-Inositol Kinase (MIK): MIK phosphorylates myo-inositol to generate inositol monophosphates, primarily Ins(3)P1.[8]
-
Inositol Polyphosphate Kinases (IPKs): A series of kinases are responsible for the stepwise phosphorylation of the inositol ring. These include:
-
Inositol Tris/Tetrakisphosphate Kinases (ITPKs): These enzymes exhibit broad substrate specificity and are involved in multiple phosphorylation steps.[9]
-
Inositol Polyphosphate Kinase 2 (IPK2): This kinase is primarily responsible for phosphorylating Ins(1,4,5)P3 to Ins(1,3,4,5,6)P5.[7][10]
-
Inositol Pentakisphosphate Kinase 1 (IPK1): IPK1 catalyzes the final step in the pathway, the phosphorylation of inositol pentakisphosphate (InsP5) to this compound (InsP6).[1][11]
-
Visualization of the Core Pathway
Caption: The core lipid-independent this compound biosynthesis pathway in plants.
Quantitative Data
A thorough understanding of the this compound biosynthesis pathway requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative parameters for enzymes in the pathway and the effects of mutations on inositol phosphate levels.
Enzyme Kinetic Parameters
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | Reference(s) |
| AtIPK1 | Arabidopsis thaliana | Ins(1,3,4,5,6)P5 | 22 | 35 | [1][9] |
| Bovine IMP | Bos taurus | myo-Inositol 1-phosphate | - | - | [12][13] |
| Plant IMP | Various | myo-Inositol 1-phosphate | - | - | [14] |
Inositol Phosphate Levels in Wild-Type vs. lpa Mutants
| Mutant | Plant Species | Gene | This compound Reduction (%) | Change in Inorganic Phosphate (Pi) | Change in Other Inositol Phosphates | Reference(s) |
| lpa1-1 | Zea mays | ZmMRP4 | 66 | ~5-10 fold increase | No significant accumulation of intermediates | [11][15] |
| lpa2-1 | Zea mays | ZmIPK | ~30-50 | ~3-4 fold increase | Accumulation of InsP3, InsP4, InsP5 | [2][4][16] |
| lpa1 | Oryza sativa | OsLpa1 | 45-50 | - | - | [17] |
| Os-lpa-XS110-1 | Oryza sativa | - | 46 | - | Increased myo-inositol, raffinose, galactose, galactinol | [18] |
| Os-lpa-XS110-2 | Oryza sativa | - | 23 | - | Decreased myo-inositol and raffinose | [18] |
| atipk1 | Arabidopsis thaliana | AtIPK1 | - | - | Reduced InsP5, decreased 5-InsP7 | [19] |
| at5g60760 | Arabidopsis thaliana | AtLpa1-like | Significantly reduced | - | - | [17] |
| CAPPA line | Glycine max | E. coli appA (transgenic) | ≥90 | Concomitant increase | - | [20] |
Regulatory Networks
The biosynthesis of this compound is tightly regulated by hormonal signals and the plant's nutritional status, particularly phosphate availability.
Hormonal Regulation
Abscisic acid (ABA) and gibberellins (GA) are known to play antagonistic roles in seed development and germination, and they also influence the expression of this compound biosynthesis genes.[4][5][21] Generally, ABA promotes the expression of genes involved in this compound synthesis during seed maturation, while GA can have an inhibitory effect.[21]
Regulation by Phosphate Homeostasis
The this compound biosynthesis pathway is intricately linked to the plant's phosphate starvation response (PSR).[5] Key regulators of the PSR, such as PHOSPHATE STARVATION RESPONSE 1 (PHR1) and SPX domain-containing proteins, modulate the expression of genes in the this compound pathway.[5][22][23] Under phosphate-sufficient conditions, SPX proteins inhibit PHR1, repressing the expression of PSR genes.[22][24] Inositol pyrophosphates (InsP7 and InsP8), which are derived from this compound, act as signaling molecules that modulate the interaction between SPX and PHR1, thus forming a feedback loop.[23][24]
Visualization of the Regulatory Network
References
- 1. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC [jove.com]
- 2. Origin and Seed Phenotype of Maize low this compound 1-1 and low this compound 2-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Maize Low-Phytic Acid Mutant lpa2 Is Caused by Mutation in an Inositol Phosphate Kinase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of P, S, Fe, and Zn nutrition signals in Arabidopsis thaliana: potential involvement of PHOSPHATE STARVATION RESPONSE 1 (PHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression pattern of inositol phosphate-related enzymes in rice (Oryza sativa L.): implications for the this compound biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db.cngb.org [db.cngb.org]
- 8. The maize low-phytic acid 3 encodes a myo-inositol kinase that plays a role in this compound biosynthesis in developing seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inositol phosphate kinases in the eukaryote landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular and Biochemical Characterization of Two Plant Inositol Polyphosphate 6-/3-/5-Kinases* | Semantic Scholar [semanticscholar.org]
- 11. Characterization of an Arabidopsis inositol 1,3,4,5,6-pentakisphosphate 2-kinase (AtIPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic studies with myo-inositol monophosphatase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Genetic analysis of two OsLpa1-like genes in Arabidopsis reveals that only one is required for wild-type seed this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. INOSITOL (1,3,4) TRIPHOSPHATE 5/6 KINASE1-dependent inositol polyphosphates regulate auxin responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Conversion of Phytate to Inorganic Phosphorus in Soybean Seeds Expressing a Bacterial Phytase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. Mechanistic insights into the regulation of plant phosphate homeostasis by the rice SPX2 – PHR2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inositol pyrophosphates promote the interaction of SPX domains with the coiled-coil motif of PHR transcription factors to regulate plant phosphate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Myo-Inositol Hexakisphosphate in Seed Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myo-inositol hexakisphosphate (InsP6), commonly known as phytic acid, is the primary storage form of phosphorus in the seeds of most angiosperms, accounting for 50-80% of the total seed phosphorus.[1][2] Beyond its crucial role in phosphorus reservation, InsP6 is a multifaceted molecule implicated in a wide array of physiological processes vital for seed development, dormancy, germination, and stress tolerance.[3][4] Its ability to chelate mineral cations and its involvement in complex signaling pathways underscore its significance in plant biology.[5] This technical guide provides an in-depth exploration of the physiological roles of InsP6 in seeds, detailed experimental protocols for its study, and a visualization of its key metabolic and signaling pathways.
Core Physiological Roles of Myo-Inositol Hexakisphosphate in Seeds
The physiological importance of InsP6 in seeds is multifaceted, extending from nutrient storage to intricate cellular signaling.
Phosphorus and Mineral Storage
The most well-established function of InsP6 in seeds is as a storage depot for phosphorus, an essential macronutrient for plant growth.[6] During seed maturation, phosphorus is translocated to the developing seed and incorporated into InsP6. This process ensures that the germinating embryo has a readily available supply of phosphate to fuel its initial growth before the seedling can acquire phosphorus from the soil.
InsP6 is not merely a phosphorus reserve; it is also a significant reservoir of essential mineral cations. The six negatively charged phosphate groups of InsP6 avidly chelate positively charged ions, forming mixed salts known as phytate.[5] These phytate salts are densely packed within subcellular organelles called globoids, which are primarily located in the protein storage vacuoles of the aleurone layer in cereals like wheat and barley, or within the embryo in species such as maize.[1][7] The mineral composition of these globoids is rich in potassium, magnesium, iron, zinc, and calcium, making them a vital source of micronutrients for the developing seedling.
Table 1: this compound Content in Various Seeds
| Seed Type | Scientific Name | This compound Content ( g/100g dry weight) | Reference(s) |
| Cereals | |||
| Maize Germ | Zea mays | 6.39 | [6] |
| Wheat Bran | Triticum aestivum | 2.1 - 7.3 | [6] |
| Rice Bran | Oryza sativa | 2.56 - 8.7 | [6] |
| Legumes | |||
| Soybean | Glycine max | 1.0 - 2.2 | [1] |
| Common Bean | Phaseolus vulgaris | 0.6 - 2.4 | [8] |
| Peanut | Arachis hypogaea | 0.2 - 4.5 | [8] |
| Oilseeds | |||
| Sesame Seed | Sesamum indicum | 1.4 - 5.4 | [8] |
| Nuts | |||
| Almond | Prunus dulcis | 0.4 - 9.4 | [8] |
| Brazil Nut | Bertholletia excelsa | 0.3 - 6.3 | [8] |
Table 2: Mineral Composition of Phytate Globoids in Seeds
| Seed | Major Cations | Minor Cations | Reference(s) |
| Rice (Oryza sativa) | K (9%), Mg (8%) | Ca (0.4%), Zn, Fe, Cu, Mn (<0.1%) | [7] |
| Wheat (Triticum aestivum) | K (7.6%), Mg (3.2%) | Ca (0.43%), Zn, Fe, Cu, Mn, Na (<0.1%) | [7] |
Role in Seed Development and Germination
The accumulation of InsP6 is tightly regulated during seed development and is crucial for proper maturation.[5] During germination, the stored phytate is hydrolyzed by the enzyme phytase, which breaks down InsP6 into myo-inositol and inorganic phosphate, releasing the chelated minerals.[9] This process is a key event in providing the necessary energy and nutrients for the growing seedling. The controlled degradation of phytate ensures a steady supply of essential molecules for the establishment of the young plant.
Antioxidant and Stress Response
InsP6 has been shown to possess antioxidant properties by chelating iron, which can catalyze the formation of reactive oxygen species (ROS). By sequestering free iron, InsP6 helps to protect the seed from oxidative damage during dormancy and germination. Furthermore, InsP6 and its derivatives are involved in plant stress responses, including tolerance to drought and salinity.
Experimental Protocols
The study of myo-inositol hexakisphosphate in seeds necessitates precise and reliable analytical methods. The following sections detail established protocols for the extraction and quantification of InsP6.
Extraction of Myo-Inositol Hexakisphosphate from Seeds
A common and effective method for extracting InsP6 from seed material involves the following steps:
-
Sample Preparation: Dry seed samples are finely ground to a homogenous powder using a laboratory mill.
-
Extraction: A known weight of the seed powder (e.g., 100 mg) is suspended in an extraction solution of 0.4 M HCl containing 0.7 M Na2SO4.[10]
-
Incubation: The suspension is agitated overnight at room temperature to ensure complete extraction of InsP6.
-
Centrifugation: The mixture is centrifuged to pellet the solid material, and the supernatant containing the extracted InsP6 is collected for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the accurate quantification of InsP6.
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., UV or refractive index) is used.
-
Column: A macroporous polymer column, such as the Hamilton PRP-1, is effective for separating inositol phosphates.[11]
-
Mobile Phase: An isocratic mobile phase of 0.01 N H2SO4 is commonly used.[11]
-
Flow Rate and Temperature: A flow rate of 0.9 mL/min with the column temperature maintained at 40°C provides good separation.[11]
-
Detection: Detection can be achieved using a refractive index (RI) detector or a UV detector at a wavelength of 190 nm.
-
Quantification: The concentration of InsP6 in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a certified InsP6 standard.
Quantification by Enzymatic Assay
Enzymatic assays offer a specific and sensitive method for quantifying myo-inositol, which can be liberated from InsP6 by phytase.
-
Enzymatic Hydrolysis: The extracted InsP6 is first hydrolyzed to myo-inositol and inorganic phosphate using a phytase enzyme.
-
Myo-Inositol Oxidation: The liberated myo-inositol is then oxidized by myo-inositol dehydrogenase in the presence of NAD+, which is reduced to NADH.[12]
-
Colorimetric Detection: The NADH produced is coupled to a colorimetric reaction, for example, the reduction of iodonitrotetrazolium chloride by diaphorase to produce a formazan dye.[12]
-
Spectrophotometric Measurement: The absorbance of the resulting colored product is measured spectrophotometrically, and the concentration of myo-inositol (and thus the original InsP6) is determined from a standard curve.
Signaling Pathways and Their Visualization
Myo-inositol hexakisphosphate is a central molecule in a complex network of metabolic and signaling pathways within the seed.
Biosynthesis of Myo-Inositol Hexakisphosphate
The biosynthesis of InsP6 in seeds primarily occurs through two main pathways: a lipid-dependent pathway and a lipid-independent pathway.[13] The lipid-independent pathway is considered the major route for InsP6 synthesis in developing seeds.
Caption: Biosynthesis pathways of myo-inositol hexakisphosphate in seeds.
Signaling Role in Germination
During germination, the breakdown of InsP6 by phytase not only releases stored nutrients but also generates inositol polyphosphate intermediates that can act as signaling molecules. These molecules are involved in various cellular processes, including calcium mobilization and the activation of downstream signaling cascades that promote seedling growth.
Caption: Role of InsP6 degradation in germination signaling.
Experimental Workflow Using Low this compound (lpa) Mutants
Low this compound (lpa) mutants are invaluable tools for elucidating the physiological roles of InsP6 in seeds.[14][15] These mutants have genetic lesions in the InsP6 biosynthesis or transport pathways, leading to a significant reduction in seed this compound content.[14] Studying the phenotype of lpa mutants can reveal the consequences of reduced InsP6 levels on seed development, germination, and stress tolerance.
Caption: Experimental workflow for studying low this compound mutants.
Conclusion
Myo-inositol hexakisphosphate is a cornerstone of seed physiology, playing indispensable roles in nutrient storage, development, and signaling. Its intricate biochemistry and multifaceted functions present a compelling area of research with implications for crop improvement and human nutrition. The methodologies and pathways detailed in this guide provide a framework for scientists and researchers to further unravel the complexities of this vital molecule and its impact on the life cycle of plants.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myo-Inositol-1,2,3,4,5,6-hexakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Globoids and Phytase: The Mineral Storage and Release System in Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Biochemical and Molecular Characterization of a Mutation That Confers a Decreased Raffinosaccharide and this compound Phenotype on Soybean Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. An enzymatic assay for myo-inositol in tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Transporters: What Can We Learn from low this compound Mutants? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Network Inference of Transcriptional Regulation in Germinating Low this compound Soybean Seeds [frontiersin.org]
chemical structure and properties of phytic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid, myo-inositol hexakisphosphate (IP6), is a multifaceted molecule predominantly found in plant seeds, where it serves as the primary storage form of phosphorus.[1] Its unique chemical structure, characterized by a central inositol ring with six phosphate groups, underpins its diverse chemical and biological properties.[2] This guide provides an in-depth technical overview of the chemical structure and properties of this compound, including its potent chelating ability, its role in biological signaling pathways, and detailed methodologies for its extraction, quantification, and the assessment of related enzymatic activity. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of this ubiquitous natural compound.
Chemical Structure and Physicochemical Properties
This compound is the principal storage form of phosphorus in many plant tissues, particularly in bran and seeds.[1][3] At physiological pH, the phosphate groups are partially ionized, resulting in the phytate anion.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | [2] |
| Molecular Formula | C₆H₁₈O₂₄P₆ | [2] |
| Molecular Weight | 660.04 g/mol | [2] |
| Appearance | Pale yellow to light brown slurry liquid (70%); White powder (98%) | [4] |
| Solubility | Miscible in water; Soluble in ethanol and acetone; Almost insoluble in ether, benzene, and chloroform. | [4][5] |
| pKa Values | First group (6 protons): < 2.7 ± 0.1Second group (2 protons): 5.6 ± 0.6Third group (4 protons): > 8.0 ± 0.1 | [6][7] |
| Melting Point | <25℃ | [4] |
| Boiling Point | 105 °C (for 50% w/w solution in H₂O) | [8] |
| Density | 1.432 g/mL at 25 °C (for 50% w/w solution in H₂O) | [8] |
Metal Chelation
A defining characteristic of this compound is its strong ability to chelate multivalent metal cations.[9][10][11] This property is due to the negatively charged phosphate groups, which can form stable complexes with minerals such as calcium, iron, zinc, and copper.[12][13] The strength of this interaction is pH-dependent.[14] For instance, significant binding of Ca(II) to this compound occurs above approximately pH 5.[14] The formation of these insoluble complexes in the gastrointestinal tract can reduce the bioavailability of essential dietary minerals.[15]
Table 2: this compound-Metal Ion Interactions
| Metal Ion | Interaction Characteristics | References |
| Calcium (Ca²⁺) | Binding is pH-dependent, with significant binding occurring above pH 5. Maximum binding is observed at a Ca(II):phytate ratio of 6. | [14] |
| Zinc (Zn²⁺) | Forms stable complexes, with 1 mole of protons released per 1 mole of added Zn(II). | [7] |
| Iron (Fe²⁺/Fe³⁺) | Forms highly stable complexes. The stability constants for trivalent iron complexes are significantly higher than those for divalent iron. | [6][7] |
| Copper (Cu²⁺) | Forms complexes with high stability constants. For example, log K₂,₁ = 12.8, log K₃,₁ = 14.5, and log K₂,₂ = 17.8 for Cu(II)-hydroxo species. | [6][7] |
Biological Role and Signaling Pathways
Beyond its role as a phosphorus and mineral store in plants, this compound and its less-phosphorylated derivatives, the inositol phosphates (IPs), are crucial signaling molecules in eukaryotic cells.[16][17] They are involved in a variety of cellular processes, including DNA repair, RNA export, and the regulation of cell growth and apoptosis.[17]
This compound Biosynthesis
This compound is synthesized from myo-inositol through a series of phosphorylation steps catalyzed by specific kinases.[9][18] The pathway can be broadly categorized as lipid-dependent and lipid-independent.[18]
Caption: Lipid-independent biosynthesis pathway of this compound.
Inositol Phosphate Signaling Pathway
In animal cells, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is a key second messenger that binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.[17][19]
References
- 1. content.abcam.com [content.abcam.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. This compound 50% | Zhejiang Orient this compound Co., Ltd [phytics.com]
- 6. Frontiers | Complex Formation of this compound With Selected Monovalent and Divalent Metals [frontiersin.org]
- 7. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 50 (w/w) water 83-86-3 [sigmaaldrich.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound interactions in food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Metal Ion Chelation by Phytic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytic acid, or myo-inositol hexakisphosphate (IP6), is a potent natural chelating agent found ubiquitously in plant seeds. Its unique structure, featuring a cyclohexane ring with six phosphate groups, endows it with a remarkable ability to form stable complexes with a wide array of multivalent metal ions. This strong chelating activity is central to its physiological role in plants as a phosphorus and mineral store and is of significant interest in nutrition, medicine, and pharmacology due to its impact on mineral bioavailability and its potential therapeutic applications. This guide provides a comprehensive technical overview of the core mechanisms governing the chelation of metal ions by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
The Core Mechanism of Chelation
The chelation of metal ions by this compound is a complex process primarily driven by the electrostatic interactions between the negatively charged phosphate groups of the phytate molecule and positively charged metal cations. The six phosphate groups on the inositol ring provide multiple binding sites, allowing for the formation of strong, multidentate chelate rings.
The process is highly dependent on pH, which dictates the protonation state of the phosphate groups.[1][2] At low pH, the phosphate groups are fully protonated, limiting their ability to bind metal ions. As the pH increases, the phosphate groups deprotonate, increasing the negative charge density on the molecule and enhancing its chelating capacity. This compound has twelve acidic protons that dissociate in a stepwise manner, leading to a variety of charged species in solution, each with different affinities for metal ions.[2]
The conformation of the this compound molecule also plays a crucial role. In solution, this compound can exist in two primary chair conformations: the axial (5a1e) and equatorial (1a5e) forms. A pH-dependent conformational switch between these two forms occurs around pH 9.0-9.5, which can influence the geometry and stability of the resulting metal complexes.[3]
The stoichiometry of the this compound-metal complexes can vary depending on the metal-to-ligand molar ratio, the pH, and the specific metal ion involved. Both monomeric and polymeric complexes have been reported.[4] Trivalent cations, such as Fe(III), generally form more stable complexes with this compound than divalent cations like Ca(II), Mg(II), and Zn(II).[3]
Visualizing the Chelation Mechanism
Caption: General mechanism of metal ion chelation by this compound.
Quantitative Data on this compound-Metal Ion Interactions
The stability of this compound-metal complexes is quantified by stability constants (log K). The following tables summarize available quantitative data for the interaction of this compound with various metal ions. It is important to note that these values can be influenced by experimental conditions such as ionic strength and temperature.
Table 1: Stability Constants (log K) of this compound-Metal Complexes
| Metal Ion | Stoichiometry (Metal:Phytate) | log K | pH | Method | Reference |
| Ca(II) | 1:1 | 3.22 | 7.4 | Potentiometry | [5] |
| Mg(II) | - | - | - | - | |
| Zn(II) | 1:1 | - | 7.4 | ESI-MS | |
| Cu(II) | 1:1 | 6.77 | 7.4 | Potentiometry | [5] |
| Fe(II) | - | - | - | Voltammetry | [3] |
| Fe(III) | - | Significantly Higher than Fe(II) | - | Voltammetry | [3] |
| Mn(II) | 1:1 (ML) | - | 11.9 | Potentiometry | [6] |
| Co(II) | 1:1 (ML) | - | - | Potentiometry | [6] |
Note: A comprehensive and standardized table of stability constants is challenging to compile due to variations in experimental conditions across different studies. The data presented here is indicative of the relative stabilities.
Table 2: Thermodynamic Parameters for this compound-Metal Ion Chelation
| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Method | Reference |
| - | - | - | - | |
| - | - | - | - |
Note: Detailed thermodynamic data (enthalpy and entropy) for this compound-metal ion interactions are not extensively reported in a consolidated format in the reviewed literature. Isothermal Titration Calorimetry (ITC) is the primary technique for obtaining such data.
Experimental Protocols for Studying Metal Ion Chelation
Potentiometric Titration
Potentiometric titration is a fundamental technique used to determine the stability constants of metal-phytate complexes by monitoring the pH change of a this compound solution upon the addition of a metal ion solution and a titrant (e.g., NaOH).[1][4]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized stock solution of this compound. The dipotassium salt can be dissolved in ultrapure water and passed through a cation exchange resin to obtain the fully protonated form (H₁₂Phy).[3]
-
Prepare standardized stock solutions of the metal salts (e.g., CaCl₂, ZnCl₂, FeCl₃) of interest.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) as the titrant.
-
-
Titration Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Employ a calibrated glass electrode and a reference electrode connected to a pH meter with high precision.
-
Continuously bubble an inert gas (e.g., nitrogen or argon) through the solution to exclude atmospheric CO₂.
-
-
Titration Procedure:
-
Pipette a known volume and concentration of this compound solution into the titration vessel.
-
Add a known concentration of the metal ion solution to achieve the desired metal-to-ligand molar ratio.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.
-
Perform control titrations of this compound in the absence of the metal ion and the metal ion in the absence of this compound.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curves.
-
Use computer programs such as Hyperquad to analyze the titration data and calculate the protonation constants of this compound and the stability constants of the metal-phytate complexes.[1]
-
Visualizing the Potentiometric Titration Workflow
Caption: Workflow for potentiometric titration of this compound with metal ions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a metal ion to this compound, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and the metal ion in the same buffer to minimize heats of dilution.
-
Degas the solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.
-
Accurately determine the concentrations of both the this compound and metal ion solutions.
-
-
ITC Experiment:
-
Load the this compound solution into the sample cell of the calorimeter and the metal ion solution into the injection syringe.
-
Perform a series of injections of the metal ion solution into the this compound solution while monitoring the heat evolved or absorbed.
-
Conduct a control experiment by injecting the metal ion solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of metal to this compound.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ³¹P and ¹H NMR, is a powerful tool for studying the interaction of this compound with metal ions at an atomic level. It can provide information on the specific phosphate groups involved in chelation, conformational changes in the this compound molecule upon metal binding, and the dynamics of the complex.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound and metal salt in a suitable solvent, typically D₂O for ¹H NMR to avoid the large water signal.
-
Adjust the pH of the solution to the desired value.
-
-
NMR Data Acquisition:
-
Acquire ¹D ³¹P and ¹H NMR spectra of this compound in the absence and presence of varying concentrations of the metal ion.
-
For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.
-
-
Data Analysis:
-
Analyze the changes in the chemical shifts and line widths of the ³¹P and ¹H NMR signals upon the addition of the metal ion.
-
Changes in chemical shifts indicate which nuclei are in the vicinity of the metal binding site.
-
Line broadening can provide information on the exchange dynamics between the free and bound states.
-
X-ray Crystallography
X-ray crystallography can provide a definitive three-dimensional structure of a this compound-metal complex in the solid state, revealing the precise coordination geometry of the metal ion and the conformation of the this compound molecule.
Methodology:
-
Crystallization:
-
Prepare a supersaturated solution of the this compound-metal complex.
-
Employ various crystallization techniques such as vapor diffusion (hanging drop or sitting drop), slow evaporation, or liquid-liquid diffusion to grow single crystals of suitable size and quality.[7]
-
Screen different conditions (e.g., pH, temperature, precipitating agents) to optimize crystal growth.
-
-
Data Collection and Structure Determination:
-
Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates and structural parameters.
-
Impact on Cellular Signaling Pathways
The ability of this compound to chelate essential metal ions, such as iron, zinc, and magnesium, can have profound effects on cellular signaling pathways that are dependent on these metals as cofactors for enzymes. One such pathway is the PI3K/AKT signaling cascade, which plays a central role in cell proliferation, survival, and metabolism.
Recent studies have shown that this compound, in combination with inositol, can downregulate the PI3K/AKT pathway in colorectal cancer cells.[8][9] This effect is likely mediated, at least in part, by the chelation of metal ions that are crucial for the activity of kinases within this pathway. For instance, AKT (also known as Protein Kinase B) is a key kinase in this pathway that requires Mg²⁺ for its activity. By chelating intracellular Mg²⁺, this compound could potentially inhibit AKT activation and its downstream signaling.
Visualizing the PI3K/AKT Signaling Pathway and Potential Modulation by this compound
Caption: Potential modulation of the PI3K/AKT pathway by this compound.
Conclusion
The chelation of metal ions by this compound is a multifaceted process governed by fundamental principles of coordination chemistry. The structural features of this compound, combined with the influence of environmental factors like pH, result in the formation of a diverse range of metal complexes with varying stabilities and stoichiometries. A thorough understanding of these mechanisms is crucial for researchers in various fields, from optimizing nutrient bioavailability in food science to designing novel therapeutic strategies in drug development. The experimental methodologies outlined in this guide provide a robust framework for the quantitative and qualitative characterization of these vital interactions. Further research into the precise thermodynamic parameters and the impact on a wider range of cellular signaling pathways will continue to unveil the full potential of this compound as a natural chelator.
References
- 1. Frontiers | Complex Formation of this compound With Selected Monovalent and Divalent Metals [frontiersin.org]
- 2. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. The Combination of this compound and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Phytic Acid in Cereals: A Technical Guide to its Natural Sources, Distribution, and Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid, myo-inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in the seeds of most cereals, accounting for 50-80% of the total phosphorus.[1][2] While serving as a vital phosphorus and inositol reserve for the germinating seed, this compound is also recognized as an antinutrient for humans and monogastric animals due to its strong chelating affinity for essential minerals such as iron, zinc, calcium, and magnesium, thereby reducing their bioavailability.[3][4] This technical guide provides an in-depth overview of the natural sources and distribution of this compound in common cereal grains. It presents quantitative data in a structured format, details common experimental protocols for this compound determination, and includes visualizations of key biochemical pathways and analytical workflows to support researchers in this field.
Natural Sources and Distribution of this compound in Cereal Grains
This compound is ubiquitously present in cereal grains, though its concentration and distribution within the kernel vary significantly among different species and even between cultivars of the same species.[1][5] Environmental factors during growth also influence the final this compound content.[6]
Localization within the Cereal Kernel
In most monocotyledonous seeds such as wheat, barley, and rice, this compound is predominantly concentrated in the aleurone layer , which is a part of the bran fraction.[1][6] It is often stored within protein bodies in the form of electron-dense particles known as globoid crystals , which are mixed salts of this compound with potassium and magnesium.[6][7]
A notable exception is maize (corn) , where over 80-95% of the this compound is localized in the germ (embryo) , with the remainder in the aleurone layer.[1][8][9] This differential distribution has significant implications for the this compound content of milled cereal fractions. For instance, the bran of wheat and rice is rich in this compound, while refined flours from the endosperm have a much lower content.[10] Conversely, in maize, the germ fraction is the primary contributor to its high this compound levels.
Quantitative Data on this compound Content
The following tables summarize the this compound content in various whole cereal grains and their respective kernel fractions. It is important to note that these values can vary based on the cultivar, growing conditions, and analytical methods used.
Table 1: this compound Content in Whole Cereal Grains
| Cereal | This compound Content ( g/100g dry weight) | Reference(s) |
| Barley | 0.68 - 1.99 | [11] |
| Maize (Corn) | 0.23 (control) | |
| Oats | 0.27 - 0.29 | [12] |
| Rice (Brown) | 1.83 - 3.24 | [13] |
| Rice (various varieties) | 0.56 - 0.91 | [14] |
| Wheat (Durum) | 0.52 | [2] |
| Wheat (Soft) | ~0.3 (whole wheat) | [6] |
Table 2: Distribution of this compound in Cereal Kernel Fractions
| Cereal | Kernel Fraction | This compound Content ( g/100g dry weight) | Reference(s) |
| Maize | Whole Kernel | 0.99 - 1.00 | [15] |
| Arepas | 0.19 | [15] | |
| Mazamorra | 0.25 | [15] | |
| Oats | Bran | 0.60 - 2.41 | [5] |
| Rice | Bran | up to 8.7% | [10] |
| Wheat | Bran | 2.0 - 5.3 | [10] |
| Germ | 1.1 - 3.9 | [10] | |
| Flour (Low Extraction) | Low | [1] | |
| Flour (LPA selections) | ~0.03 - 0.05 (this compound P) | [3] | |
| Bran (LPA selections) | ~0.63 - 3.09 (this compound P) | [16] |
LPA: Low this compound
Experimental Protocols for this compound Determination
Several methods have been developed for the quantification of this compound in cereals, ranging from traditional precipitation techniques to modern chromatographic methods. This section details two commonly employed protocols.
Colorimetric Method (Modified Wade Reagent Method)
This method is based on the reaction between this compound and a colored reagent, allowing for spectrophotometric quantification.
2.1.1. Principle
This compound is extracted from the sample using an acidic solution. The extract is then reacted with the Wade reagent, which contains ferric chloride (FeCl₃) and sulfosalicylic acid. The ferric ions bind to this compound, causing a decrease in the color of the reagent, which is measured spectrophotometrically at 500 nm. The reduction in color is proportional to the this compound concentration.
2.1.2. Reagents
-
Extraction Solution: 0.64 N Hydrochloric Acid (HCl).
-
Wade Reagent: Dissolve 0.03% (w/v) FeCl₃·6H₂O and 0.3% (w/v) sulfosalicylic acid in deionized water.
-
This compound Standard Solutions: Prepare a series of standard solutions of known this compound concentrations in the extraction solution.
2.1.3. Procedure
-
Sample Preparation: Mill the cereal grain to a fine powder (e.g., to pass through a 0.5 mm screen).
-
Extraction:
-
Colorimetric Reaction:
-
In a separate tube, mix an aliquot of the supernatant (or standard solution) with the Wade reagent. A typical ratio is 0.5 mL of supernatant to 1.5 mL of Wade reagent.[18]
-
Allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Centrifuge the mixture again to pellet any precipitate.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 500 nm against a reagent blank.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the this compound concentration in the sample by comparing its absorbance to the standard curve.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more specific and sensitive method for the quantification of this compound and its lower inositol phosphate esters.
2.2.1. Principle
This compound is extracted from the sample and then separated from other components using an HPLC system equipped with an appropriate column (e.g., anion exchange or reversed-phase with an ion-pairing agent). Detection is typically achieved using a refractive index (RI) detector or a UV detector after post-column derivatization.
2.2.2. Reagents and Equipment
-
Extraction Solution: 3% Sulfuric Acid (H₂SO₄) or 2.4% Hydrochloric Acid (HCl).
-
Mobile Phase (example for ion-pair reversed-phase HPLC): A mixture of methanol, formic acid, and tetrabutylammonium hydroxide, with the pH adjusted to 4.3 with sulfuric acid.[1]
-
HPLC System: Pump, injector, column (e.g., Hamilton PRP-1), and a refractive index (RI) or UV detector.
-
This compound Standard: For calibration.
2.2.3. Procedure
-
Sample Preparation: Mill the cereal grain to a fine powder.
-
Extraction:
-
Weigh approximately 50 mg of the sample into an Erlenmeyer flask.
-
Add 10 mL of 3% H₂SO₄ and shake for 30 minutes at room temperature.[19]
-
Filter the extract.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Inject a known volume of the filtered extract (and standard solutions) into the HPLC system.
-
Run the chromatogram and identify the this compound peak based on its retention time compared to the standard.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample by comparing the peak area with the peak areas of the standard solutions.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound in plants primarily originates from myo-inositol. The following diagram illustrates the key steps in this pathway.
Caption: Simplified pathway of this compound biosynthesis in plants.
Experimental Workflow for Colorimetric this compound Determination
The following diagram outlines the major steps in the colorimetric quantification of this compound.
Caption: Workflow for the colorimetric determination of this compound.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Antinutrient Effects, Benefits, How to Reduce [healthline.com]
- 5. researchgate.net [researchgate.net]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. Comparison of the phosphorus and mineral concentrations in bran and abraded kernel fractions of a normal barley (Hordeum vulgare) cultivar versus four low this compound isolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sawbar.in [sawbar.in]
- 12. Proximate, mineral and anti-nutrient compositions of oat grains (Avena sativa) cultivated in Ethiopia: implications for nutrition and mineral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of this compound on nutrient bioaccessibility and antioxidant properties of dehusked rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytojournal.com [phytojournal.com]
- 15. Effect of maize processing methods on the retention of minerals, this compound and amino acids when using high kernel-zinc maize - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. prod-media.megazyme.com [prod-media.megazyme.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate) function in plant physiology
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid (myo-inositol-1,2,3,4,5,6-hexakisphosphate), a ubiquitous molecule in plants, plays a central role in numerous physiological processes, extending far beyond its well-established function as a primary storage compound for phosphorus and minerals in seeds. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant physiology, with a particular focus on its involvement in signaling pathways that govern crucial aspects of plant development and stress responses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling networks to serve as a comprehensive resource for researchers in plant biology and drug development.
Core Functions of this compound in Plant Physiology
This compound, also known as phytate when in its salt form, is a highly negatively charged molecule, a characteristic that underpins many of its physiological roles.[1]
Phosphorus and Mineral Storage
The most well-documented function of this compound is as the primary storage reservoir for phosphorus in seeds, where it can account for up to 90% of the total seed phosphorus.[2][3] This stored phosphorus is mobilized during germination to support the growth of the seedling.[2] The six phosphate groups of this compound provide a high density of negative charges, enabling it to chelate a wide range of mineral cations. This chelation is crucial for storing essential minerals such as potassium, magnesium, calcium, iron, and zinc within the seed's protein bodies, specifically in inclusions known as globoids.[1]
A Key Player in Signal Transduction
Beyond its storage role, this compound and its phosphorylated derivatives, the inositol phosphates (InsPs) and inositol pyrophosphates (PP-InsPs), are critical signaling molecules in eukaryotes, including plants.[4][5] These molecules are involved in a diverse array of cellular processes, from regulating hormone signaling to mediating responses to environmental stresses.[5][6]
Inositol Pyrophosphates (PP-InsPs): Molecular Glue in Signaling
PP-InsPs, such as InsP7 and InsP8, are synthesized from this compound and are emerging as key regulators of cellular energy status and phosphate homeostasis.[4][7] They can act as "molecular glue," facilitating protein-protein interactions to initiate downstream signaling cascades.[4] A notable example is their interaction with proteins containing an SPX domain, which is crucial for sensing inorganic phosphate (Pi) levels in the cell.[4][6]
Quantitative Data on this compound in Plants
To provide a comparative overview, the following tables summarize quantitative data related to this compound's presence and interactions in various plant species.
Table 1: this compound Content in Various Plant Tissues
| Plant Species | Tissue | This compound Content ( g/100g dry matter) | Reference(s) |
| Glycine max (Soybean) | Seed | 1.17 - 1.86 | [8] |
| Pisum sativum (Pea) | Seed | 0.43 - 0.77 | [8] |
| Lens esculenta (Lentil) | Seed | 0.40 - 1.25 | [8] |
| Triticum aestivum (Wheat) | Seed | 0.52 - 1.42 | [6] |
| Zea mays (Maize) | Seed | ~0.90 | [6] |
| Hordeum vulgare (Barley) | Seed | ~0.97 | [9] |
| Avena sativa (Oat) | Seed | ~1.42 | [6] |
| Ficus capensis | Leaf | - | [10] |
| Ficus capensis | Stem | - | [10] |
| Ficus capensis | Root | - | [10] |
| Ficus capensis | Seed | - | [10] |
| Various Vegetables (Microgreens) | Leaf | Lower than mature plants | [11] |
Note: this compound content can vary significantly based on cultivar, growing conditions, and analytical methods used.
Table 2: Stability Constants (log K) of this compound-Mineral Complexes
| Mineral Cation | log K | Conditions | Reference(s) |
| Cu²⁺ | - | pH 3-7 | [1] |
| Zn²⁺ | - | pH 3-7 | [1] |
| Ca²⁺ | - | pH > 5 | [12] |
| Mg²⁺ | - | - | [13] |
| Fe²⁺/Fe³⁺ | Higher for Fe³⁺ | pH dependent | [14] |
Note: The binding affinity of this compound for minerals is highly dependent on pH, with stronger binding generally observed at higher pH values. The order of binding strength is typically Cu²⁺ > Zn²⁺ > other divalent cations.[1][15][16]
Table 3: Inhibition of Digestive Enzymes by this compound
| Enzyme | Inhibition Type | Apparent Inhibitor Constant (Ki) | Reference(s) |
| α-Amylase | Non-competitive | 1.75 mM | [1] |
| Pepsin | - | - | [17] |
| Trypsin | - | - | [18] |
Note: this compound's inhibitory effect on digestive enzymes is a key aspect of its classification as an anti-nutrient in human and monogastric animal nutrition.
This compound in Plant Signaling Pathways
This compound and its derivatives are integral components of complex signaling networks that regulate plant responses to both internal cues (hormones) and external stimuli (stress).
Phosphate Starvation Response
Inositol pyrophosphates (PP-InsPs) play a central role in the plant's response to phosphate availability. Under phosphate-sufficient conditions, PP-InsPs bind to SPX proteins, which in turn inhibit the PHR1 transcription factor, a master regulator of phosphate starvation-induced genes. When phosphate levels are low, PP-InsP levels decrease, releasing SPX-mediated inhibition of PHR1 and allowing the plant to activate genes involved in phosphate uptake and utilization.
// Nodes Pi_sufficient [label="High Pi", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pi_starvation [label="Low Pi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP_InsPs [label="InsP7 / InsP8\n(PP-InsPs)", fillcolor="#FBBC05", fontcolor="#202124"]; SPX [label="SPX Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHR1 [label="PHR1\nTranscription Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; PSI_genes [label="Phosphate Starvation\nInduced (PSI) Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Adaptation to\nLow Pi", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pi_sufficient -> PP_InsPs [label="Stimulates\nsynthesis"]; Pi_starvation -> PP_InsPs [label="Reduces\nsynthesis", style=dashed]; PP_InsPs -> SPX [label="Binds to"]; SPX -> PHR1 [label="Inhibits", arrowhead=tee]; PHR1 -> PSI_genes [label="Activates"]; PSI_genes -> Response;
// Invisible edges for alignment Pi_sufficient -> Pi_starvation [style=invis]; } .dot Caption: Phosphate Starvation Response Signaling Pathway.
Abscisic Acid (ABA) Signaling
Abscisic acid (ABA) is a key hormone involved in seed dormancy, germination, and stress responses. The core ABA signaling pathway involves the PYR/PYL/RCAR receptors, PP2C protein phosphatases (negative regulators), and SnRK2 kinases (positive regulators).[19][20] Inositol phosphates are implicated in modulating this pathway. For instance, mutants with altered levels of Ins(1,4,5)P₃ show altered sensitivity to ABA, suggesting a direct link between inositol phosphate metabolism and ABA signaling.[21][22] While the precise molecular mechanism is still under investigation, it is hypothesized that specific inositol phosphates or pyrophosphates may influence the activity of core signaling components.
// Nodes ABA [label="ABA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PYR_PYL [label="PYR/PYL/RCAR\nReceptors", fillcolor="#F1F3F4", fontcolor="#202124"]; PP2C [label="PP2C\nPhosphatases", fillcolor="#34A853", fontcolor="#FFFFFF"]; SnRK2 [label="SnRK2\nKinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(e.g., ABF TFs)", fillcolor="#F1F3F4", fontcolor="#202124"]; ABA_Response [label="ABA Response\n(e.g., Stomatal Closure,\nStress Gene Expression)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InsPs [label="Inositol Phosphates\n(e.g., Ins(1,4,5)P₃)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ABA -> PYR_PYL [label="Binds to"]; PYR_PYL -> PP2C [label="Inhibits", arrowhead=tee]; PP2C -> SnRK2 [label="Inhibits", arrowhead=tee]; SnRK2 -> Downstream [label="Phosphorylates &\nActivates"]; Downstream -> ABA_Response; InsPs -> PP2C [label="Modulates?", style=dashed, color="#5F6368"]; InsPs -> SnRK2 [label="Modulates?", style=dashed, color="#5F6368"]; } .dot Caption: Core ABA Signaling Pathway and Potential Inositol Phosphate Interaction.
Gibberellin (GA) Signaling
Gibberellins (GAs) are hormones that promote processes such as seed germination and stem elongation, often acting antagonistically to ABA.[19] There is evidence of crosstalk between GA and inositol phosphate signaling. For example, GA treatment can lead to an increase in Ins(1,4,5)P₃ levels.[23] Furthermore, plant mutants with elevated Ins(1,4,5)P₃ are hypersensitive to inhibitors of GA synthesis, suggesting that inositol phosphates are necessary for proper GA signal transduction.[21][22][23]
// Nodes GA [label="Gibberellin (GA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DELLA [label="DELLA Proteins\n(Repressors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GA_Response [label="GA Response\n(e.g., Germination,\nStem Elongation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InsP3 [label="Ins(1,4,5)P₃", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges GA -> DELLA [label="Promotes Degradation", arrowhead=tee]; DELLA -> GA_Response [label="Represses", arrowhead=tee]; GA -> InsP3 [label="Increases Levels", style=dashed]; InsP3 -> GA_Response [label="Required for\nFull Response", style=dashed]; } .dot Caption: Crosstalk between Gibberellin and Inositol Phosphate Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in plants.
Extraction and Quantification of this compound
4.1.1. Acid Extraction
This method is widely used for the initial extraction of this compound from plant tissues.[8][23]
-
Sample Preparation: Dry plant tissue (e.g., seeds, leaves) is ground into a fine powder.
-
Extraction: A known weight of the powdered sample is suspended in a dilute acid solution, typically 0.2 M to 0.5 M HCl or 3% trichloroacetic acid (TCA).[23][24]
-
Incubation: The suspension is agitated (e.g., shaking or stirring) for a defined period, ranging from 1 to 3 hours at room temperature, to ensure complete extraction.[23]
-
Separation: The mixture is centrifuged to pellet the solid material, and the supernatant containing the extracted this compound is collected.
4.1.2. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying this compound and its various inositol phosphate isomers.[13][14]
-
Column: A strong anion exchange (SAX) or a C18 reverse-phase column with an ion-pairing reagent is commonly used.[25]
-
Mobile Phase: The composition of the mobile phase depends on the column used. For SAX-HPLC, a gradient of a high salt buffer (e.g., NaCl or NaH₂PO₄) is often employed. For reverse-phase HPLC, an ion-pairing reagent like tetrabutylammonium hydroxide is added to the mobile phase.[25]
-
Detection: this compound can be detected using a refractive index detector, a UV detector at a low wavelength (e.g., 205 nm), or by post-column derivatization followed by spectrophotometric detection.[14]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of pure this compound.
// Nodes Start [label="Start:\nGround Plant Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Acid Extraction\n(e.g., 0.5 M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Supernatant [label="Collect Supernatant\n(Crude Extract)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis\n(e.g., SAX column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification against\nStandard Curve", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Result:\nthis compound Concentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Extraction; Extraction -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> HPLC; HPLC -> Quantification; Quantification -> End; } .dot Caption: Workflow for this compound Extraction and Quantification by HPLC.
4.1.3. Enzymatic Quantification
An alternative to HPLC is an enzymatic method, which can be performed using commercially available kits.[9][25][26]
-
Extraction: this compound is extracted from the sample as described in section 4.1.1.
-
Enzymatic Hydrolysis: The extract is incubated with a phytase enzyme, which specifically hydrolyzes this compound to release inorganic phosphate (Pi). A subsequent incubation with alkaline phosphatase can ensure the complete hydrolysis of all inositol phosphates.[26]
-
Phosphate Quantification: The released Pi is quantified using a colorimetric assay, such as the molybdenum blue method. The absorbance of the colored product is measured spectrophotometrically.[9][26]
-
Calculation: The this compound concentration is calculated from the amount of released Pi, based on the stoichiometry of six phosphate groups per this compound molecule.
Analysis of this compound-Protein Interactions
4.2.1. Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify proteins that interact with this compound-binding proteins in vivo.[3][27][28][29]
-
Protein Expression: A "bait" protein of interest, suspected to bind to inositol phosphates, is expressed in a suitable system (e.g., transiently in Nicotiana benthamiana leaves or in stable transgenic plants) with an epitope tag (e.g., GFP, HA).[3][27]
-
Cell Lysis: The plant tissue is homogenized in a lysis buffer that preserves protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the epitope tag, conjugated to beads (e.g., agarose or magnetic beads), is added to the cell lysate to capture the bait protein and any interacting "prey" proteins.[27]
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bait and prey proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the bait and suspected prey proteins, or by mass spectrometry to identify unknown interacting partners.[27]
4.2.2. Isothermal Titration Calorimetry (ITC)
ITC is a quantitative in vitro technique used to determine the thermodynamic parameters of binding between two molecules, such as this compound and a purified protein.[12][30][31][32][33]
-
Sample Preparation: Purified protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.[33]
-
Titration: Small, precise aliquots of the this compound solution are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[30]
Conclusion
This compound is a molecule of profound importance in plant physiology, acting as a central hub for phosphorus and mineral storage, and as a critical signaling molecule. Its involvement in fundamental processes such as phosphate homeostasis, hormone signaling, and stress responses highlights its significance for plant growth, development, and survival. The methodologies and data presented in this guide provide a foundation for further research into the intricate roles of this compound and its derivatives. A deeper understanding of these mechanisms holds promise for the development of crops with enhanced nutritional value and improved resilience to environmental challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress in the Regulation of the ABA Signaling Pathway by E3 Ubiquitin Ligases in Plants [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of plant biotic interactions and abiotic stress responses by inositol polyphosphates [frontiersin.org]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic Changes in the Distribution of Minerals in Relation to this compound Accumulation during Rice Seed Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inositol phosphate signaling and gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inositol phosphate signaling and gibberellic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 28. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Co-immunoprecipitation Assays to Detect Protein–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 30. zaguan.unizar.es [zaguan.unizar.es]
- 31. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Isothermal titration calorimetry [cureffi.org]
- 33. tainstruments.com [tainstruments.com]
The Pivotal Role of Inositol Phosphates in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The family of inositol phosphates (IPs) represents a cornerstone of cellular communication, acting as a versatile signaling language that governs a vast array of physiological processes. From the rapid mobilization of intracellular calcium to the intricate regulation of gene expression and metabolic homeostasis, these molecules are central to the life and function of eukaryotic cells. This technical guide provides a comprehensive overview of the core principles of inositol phosphate signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways, designed to be a valuable resource for researchers, scientists, and professionals in drug development.
The Canonical PLC/IP₃/DAG Signaling Pathway
The classical and best-understood inositol phosphate signaling cascade is initiated by the activation of phospholipase C (PLC) enzymes. Upon stimulation by various extracellular signals, such as hormones, neurotransmitters, and growth factors, that bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC translocates to the plasma membrane. There, it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of the inner leaflet of the plasma membrane, into two distinct second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][2]
Inositol 1,4,5-trisphosphate (IP₃): As a small, water-soluble molecule, IP₃ rapidly diffuses through the cytosol and binds to the IP₃ receptor (IP₃R), a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER).[1][3] This binding event triggers the opening of the channel, leading to a rapid and transient release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a ubiquitous signal that activates a multitude of cellular responses, including muscle contraction, neurotransmitter release, fertilization, and gene transcription.[1][4]
Diacylglycerol (DAG): In contrast to the diffusible IP₃, the lipophilic DAG remains embedded in the plasma membrane. Here, it serves as a crucial activator of protein kinase C (PKC) isoforms.[1] The increase in intracellular Ca²⁺ concentration, initiated by IP₃, facilitates the translocation of PKC from the cytosol to the plasma membrane, where it can then be activated by DAG. Activated PKC proceeds to phosphorylate a wide range of substrate proteins on serine and threonine residues, thereby modulating their activity and propagating the signal downstream to control processes like cell growth, differentiation, and apoptosis.[1]
Caption: The canonical PLC/IP₃/DAG signaling pathway.
Beyond the Canon: The Expanding Universe of Inositol Polyphosphates and Pyrophosphates
While the IP₃/DAG pathway is a critical signaling axis, it represents only the beginning of the complex world of inositol phosphate signaling. The initial IP₃ molecule can be further phosphorylated by a series of kinases to generate a diverse array of higher inositol polyphosphates (IP₄, IP₅, IP₆) and inositol pyrophosphates (IP₇, IP₈).[5][6] These molecules are not merely metabolic byproducts but are now recognized as sophisticated signaling molecules in their own right, with distinct cellular targets and functions.
Inositol Polyphosphates (IP₄, IP₅, IP₆): These highly phosphorylated molecules are involved in a wide range of cellular processes, including gene transcription, mRNA export, DNA repair, and the regulation of protein kinases and phosphatases.[7][8] For instance, inositol hexakisphosphate (IP₆, also known as phytic acid) is the most abundant inositol polyphosphate in mammalian cells and has been shown to act as a structural cofactor for some proteins and as an allosteric regulator for others.[6][9]
Inositol Pyrophosphates (IP₇, IP₈): Characterized by the presence of high-energy pyrophosphate bonds, inositol pyrophosphates are emerging as key regulators of cellular energy metabolism and stress responses.[5][6] They are synthesized by specific kinases, such as IP₆ kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks).[6] Inositol pyrophosphates can modulate protein function through allosteric binding or by a unique mechanism known as protein pyrophosphorylation, where the terminal phosphate of the pyrophosphate moiety is transferred to a serine residue on a target protein.[5]
References
- 1. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Inositol Pyrophosphates as Mammalian Cell Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inositol phosphates dynamically enhance stability, solubility, and catalytic activity of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Phytic Acid: A Comprehensive Technical Guide to its Role as a Phosphorus Storage Compound in Grains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytic acid, chemically known as myo-inositol hexakisphosphate (IP6), stands as the primary storage form of phosphorus in the seeds of most terrestrial plants, including a vast majority of commercially important grains.[1][2] It can account for up to 90% of the total phosphorus within a seed.[1] This complex molecule plays a critical role in seed development, germination, and seedling growth by providing a dense reserve of phosphorus, an essential nutrient for numerous metabolic processes.[1] However, from a nutritional and drug development perspective, this compound's strong chelating ability presents significant challenges. By forming insoluble complexes with essential divalent and trivalent cations such as iron, zinc, calcium, and magnesium, this compound can severely limit their bioavailability in monogastric animals, including humans.[1] This anti-nutritional property has spurred extensive research into its metabolism and methods for its quantification and mitigation. This guide provides an in-depth technical overview of this compound's function, metabolism, and analysis in grains.
Quantitative Data on this compound and Phosphorus in Grains
The concentration of this compound and total phosphorus varies considerably among different cereal grains, influenced by factors such as genotype, growing conditions, and post-harvest processing.[3] The following tables summarize typical quantitative data for common grains.
Table 1: this compound Content in Various Grains (% Dry Weight)
| Grain | This compound (% Dry Weight) | Reference(s) |
| Wheat | 0.72 - 1.42 | [3][4] |
| Maize (Corn) | 0.86 - 1.0 | [3][5] |
| Rice (Brown) | 0.90 | [5] |
| Rice (Polished) | ~0.18 (Five times lower than brown rice) | [6] |
| Barley | 0.97 - 1.02 | [3][5] |
| Oats | 1.42 | [3] |
| Rye | 0.5 - 2.0 | [3] |
| Sorghum | 0.13 - 2.27 | [6] |
| Millet | 0.13 - 2.27 | [6] |
Table 2: Total Phosphorus Content in Various Grains (% Dry Weight)
| Grain | Total Phosphorus (% Dry Weight) | Reference(s) |
| Wheat | 0.28 - 0.37 | [5][7] |
| Maize (Corn) | 0.23 - 0.29 | [5][7] |
| Rice (Polished) | 0.16 | [7] |
| Barley | 0.25 - 0.38 | [5][7] |
| Oats | Not specified | |
| Rye | Not specified | |
| Sorghum | 0.28 | [7] |
| Millet | Not specified |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C6H18O24P6 | [2] |
| Molecular Weight | 660.04 g/mol | [2] |
| Phosphorus Content | 28.16% | [2] |
Signaling Pathways and Metabolic Regulation
The biosynthesis and degradation of this compound are tightly regulated processes, influenced by developmental cues and hormonal signaling, particularly involving abscisic acid (ABA) and gibberellins (GA).
This compound Biosynthesis and its Regulation
The accumulation of this compound is a key event during seed maturation. The biosynthetic pathway is initiated from glucose-6-phosphate and proceeds through a series of enzymatic steps. The regulation of this pathway is complex, with key enzymes being transcriptionally and allosterically controlled. Hormones such as ABA are known to promote the expression of genes involved in this compound synthesis during late seed development.[8]
This compound Degradation and its Regulation
During seed germination, the stored this compound is hydrolyzed by a class of enzymes called phytases to release inorganic phosphate, myo-inositol, and chelated minerals. The activity of phytases is induced by gibberellins (GA) and suppressed by abscisic acid (ABA), demonstrating a classic antagonistic hormonal relationship that governs the transition from dormancy to germination.[1][9]
Experimental Protocols
Accurate quantification of this compound and phytase activity is crucial for research and development in this field. Below are detailed methodologies for key experiments.
Protocol 1: Extraction of this compound from Grains
This protocol describes a common acid extraction method suitable for subsequent colorimetric or HPLC analysis.
Materials:
-
Finely ground grain sample (pass through a 40-mesh sieve)
-
0.5 M Hydrochloric acid (HCl)
-
Centrifuge tubes (50 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Whatman No. 1 filter paper or equivalent
Procedure:
-
Weigh approximately 0.5 g of the finely ground grain sample into a 50 mL centrifuge tube.
-
Add 10 mL of 0.5 M HCl to the tube.[10]
-
Cap the tube and shake vigorously using a mechanical shaker for 1 hour at room temperature or vortex intermittently for 15 minutes.
-
Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C.[10]
-
Carefully decant the supernatant into a clean tube. For enhanced clarity, the supernatant can be passed through Whatman No. 1 filter paper.
-
The resulting extract is now ready for this compound quantification.
Protocol 2: Colorimetric Determination of this compound (Wade Reagent Method)
This method is based on the reaction between this compound and the Wade reagent, which contains Fe³⁺ and sulfosalicylic acid. This compound binds to the iron, causing a decrease in the color intensity of the reagent, which is measured spectrophotometrically.[11]
Materials:
-
This compound extract (from Protocol 1)
-
Wade Reagent (0.03% FeCl₃·6H₂O and 0.3% sulfosalicylic acid in deionized water)
-
This compound standard solution (e.g., sodium phytate)
-
Deionized water
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards of known concentrations (e.g., 0, 5, 10, 20, 30, 40, 50 µg/mL) in deionized water.
-
To 1.5 mL of Wade reagent in a test tube, add 0.5 mL of each standard solution.[12]
-
Mix well and allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance at 500 nm against a blank containing 1.5 mL of Wade reagent and 0.5 mL of deionized water.[12]
-
Plot the absorbance versus this compound concentration to generate a standard curve.
-
-
Sample Analysis:
-
Dilute the this compound extract (from Protocol 1) with deionized water to bring the this compound concentration within the range of the standard curve.
-
Add 0.5 mL of the diluted sample extract to 1.5 mL of Wade reagent.[12]
-
Mix and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 500 nm.[12]
-
-
Calculation:
-
Determine the this compound concentration in the diluted extract from the standard curve.
-
Calculate the this compound content in the original grain sample, accounting for the dilution factor.
-
Protocol 3: HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) offers a more specific and sensitive method for quantifying this compound and its lower inositol phosphate esters.
Materials:
-
This compound extract (from Protocol 1), filtered through a 0.45 µm syringe filter
-
HPLC system with a UV or Refractive Index (RI) detector
-
Reversed-phase C18 column (e.g., µBondapak C18) or a macroporous polymer column (e.g., Hamilton PRP-1)[13][14]
-
Mobile phase: e.g., 5 mM Sodium Acetate, pH adjusted as required for optimal separation.[14]
-
This compound standard solution
Procedure:
-
HPLC System Setup:
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., 200 nm for UV) or ensure the RI detector is stabilized.
-
-
Calibration:
-
Inject a series of known concentrations of the this compound standard to create a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject a known volume (e.g., 20 µL) of the filtered this compound extract onto the column.[13]
-
Record the chromatogram and identify the this compound peak based on the retention time of the standard.
-
-
Quantification:
-
Integrate the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 4: Phytase Activity Assay
This assay measures the amount of inorganic phosphate released from a this compound substrate by the action of phytase.
Materials:
-
Crude enzyme extract from germinating seeds (e.g., homogenized in an appropriate buffer)
-
Sodium phytate solution (substrate)
-
Assay buffer (e.g., 0.1 M Sodium Acetate buffer, pH 5.0)[15]
-
Stopping reagent (e.g., Trichloroacetic acid - TCA)
-
Reagents for phosphate determination (e.g., Ammonium molybdate and a reducing agent)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of germinating seeds in a cold extraction buffer.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
-
Enzymatic Reaction:
-
Pre-incubate the sodium phytate substrate solution in the assay buffer at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known volume of the crude enzyme extract.
-
Incubate for a specific time (e.g., 30 minutes).[15]
-
Stop the reaction by adding the stopping reagent (e.g., TCA).
-
-
Phosphate Determination:
-
Measure the amount of inorganic phosphate released in the reaction mixture using a colorimetric method (e.g., the ammonium molybdate method).[15]
-
Prepare a standard curve using known concentrations of inorganic phosphate.
-
-
Calculation:
-
Calculate the phytase activity, typically expressed as units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate per minute under the specified assay conditions.
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound in grain samples, from sample preparation to data analysis.
This compound Biosynthesis Pathway
This diagram outlines the key enzymatic steps in the lipid-independent pathway for this compound biosynthesis in plants.
This compound Degradation Pathway
The degradation of this compound during germination is a stepwise process catalyzed by phytases, releasing inorganic phosphate at each step.
Conclusion
This compound is a multifaceted molecule in grains, serving as a vital phosphorus reserve for the plant while acting as a significant anti-nutrient in human and animal diets. Understanding its biosynthesis, degradation, and regulation is paramount for developing strategies to enhance the nutritional quality of cereal-based foods and for managing its impact in various industrial and pharmaceutical applications. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and scientists working to unravel the complexities of this compound metabolism and its broader implications.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. pp.bme.hu [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pvj.com.pk [pvj.com.pk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. cerealsgrains.org [cerealsgrains.org]
- 14. datapdf.com [datapdf.com]
- 15. Effect of germination on the phytase activity, phytate and total phosphorus contents of rice (Oryza sativa), maize (Zea mays), millet (Panicum miliaceum), sorghum (Sorghum bicolor) and wheat (Triticum aestivum) - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Nutritional Effects of Phytic Acid in Monogastric Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phytic acid, myo-inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in many plant-based feed ingredients commonly used in the diets of monogastric animals. While a potent phosphorus reserve for the plant, this compound exerts significant anti-nutritional effects in animals such as swine and poultry. These animals lack sufficient endogenous phytase enzymes to efficiently hydrolyze the this compound molecule. Consequently, this compound chelates essential minerals, forms complexes with proteins and amino acids, and inhibits digestive enzymes, thereby reducing nutrient bioavailability and negatively impacting animal performance. This technical guide provides a comprehensive overview of the anti-nutritional effects of this compound, detailing its mechanisms of action, quantitative impacts on nutrient utilization, and the experimental protocols used to assess these effects.
Mechanisms of Anti-Nutritional Action
The anti-nutritional properties of this compound stem from its unique molecular structure, which features six negatively charged phosphate groups. This high density of negative charges allows this compound to readily bind with positively charged molecules, leading to the formation of insoluble and indigestible complexes in the gastrointestinal tract of monogastric animals.[1][2][3]
Mineral Chelation
At the pH prevalent in the small intestine, this compound forms stable complexes with essential divalent and trivalent cations, including calcium (Ca), zinc (Zn), iron (Fe), magnesium (Mg), and manganese (Mn).[4][5] This chelation process renders these minerals unavailable for absorption by the intestinal epithelium.[6] The formation of these insoluble mineral-phytate complexes is a primary contributor to mineral deficiencies in animals fed high-phytate diets.
Protein and Amino Acid Binding
This compound can also form complexes with dietary proteins and amino acids, reducing their digestibility and absorption.[7] This interaction can occur through two primary mechanisms:
-
Direct Binding: At the acidic pH of the stomach, this compound's phosphate groups can directly bind to the positively charged amino acid residues of proteins, forming insoluble protein-phytate complexes.
-
Ternary Complex Formation: In the near-neutral pH of the small intestine, this compound can form ternary complexes by binding to a mineral cation, which then acts as a bridge to a protein molecule.[8]
These interactions not only reduce the availability of dietary amino acids but can also increase the endogenous losses of amino acids by binding to digestive enzymes and mucins.[7][9]
Inhibition of Digestive Enzymes
This compound can inhibit the activity of key digestive enzymes, further impairing nutrient digestion. This inhibition is thought to occur through the chelation of calcium ions, which are essential cofactors for some enzymes, or by directly binding to the enzyme protein itself. Enzymes known to be inhibited by this compound include:
-
Pepsin: The primary proteolytic enzyme in the stomach.
-
Trypsin: A key protease in the small intestine.
-
α-Amylase: An enzyme responsible for starch digestion.
A study by Liu et al. (2009) reported a 24.2% reduction in trypsin activity in the jejunum of chickens when the dietary this compound level was increased from 0.78% to 1.56%.[1]
Quantitative Impact on Nutrient Utilization and Animal Performance
The anti-nutritional effects of this compound have been quantified in numerous studies across various monogastric species. The following tables summarize the quantitative data on the impact of this compound on mineral digestibility, amino acid digestibility, and animal performance.
Table 1: Effect of this compound on Apparent Ileal Mineral Digestibility in Pigs
| This compound (g/kg diet) | Ca Digestibility (%) | P Digestibility (%) | Mg Digestibility (%) | Na Digestibility (%) | K Digestibility (%) | Reference |
| 0 | 58.3 | 62.1 | 55.4 | 88.7 | 89.1 | [10] |
| 5 | 53.1 | 54.7 | 48.2 | 82.3 | 85.6 | [10] |
| 10 | 49.8 | 49.2 | 42.1 | 75.4 | 81.9 | [10] |
| 20 | 42.5 | 39.8 | -3.0 | -18.0 | 75.3 | [10] |
Table 2: Effect of this compound on Standardized Ileal Amino Acid Digestibility (SIAAD) in Broiler Chickens
| Diet | Phytase (FTU/kg) | Arginine SIAAD (%) | Lysine SIAAD (%) | Methionine SIAAD (%) | Threonine SIAAD (%) | Reference |
| Corn + Soybean Meal | 0 | 92.1 | 89.5 | 90.8 | 84.7 | [11] |
| Corn + Soybean Meal | 500 | 92.3 | 89.7 | 91.0 | 85.1 | [11] |
| Corn + Soybean Meal | 1000 | 91.5 | 88.9 | 90.3 | 84.1 | [11] |
| Wheat + Soybean Meal | 0 | 88.7 | 85.4 | 87.9 | 80.2 | [11] |
| Wheat + Soybean Meal | 500 | 91.8 | 89.1 | 90.5 | 84.3 | [11] |
| Wheat + Soybean Meal | 1000 | 91.2 | 88.6 | 89.9 | 83.7 | [11] |
Table 3: Effect of this compound on Performance of Weanling Pigs
| This compound (%) | ADG ( g/day ) | ADFI ( g/day ) | G:F ratio | Reference |
| 0 | 316.1 | 437.4 | 0.721 | [12] |
| 2 | 198.2 | 360.3 | 0.539 | [12] |
Signaling Pathways and Cellular Effects
Recent research has begun to elucidate the impact of this compound and its metabolites on cellular signaling pathways in the intestine.
This compound has been shown to reduce the activity of Na+/K+-ATPase in the jejunum of piglets.[1] This enzyme is crucial for maintaining the sodium gradient that drives the absorption of many nutrients, including glucose and amino acids. A reduction in its activity could therefore have widespread effects on nutrient uptake.
Furthermore, inositol polyphosphates, which are intermediates in the breakdown of this compound by phytase, can influence the phosphoinositide 3-kinase (PI3K) signaling pathway in intestinal epithelial cells.[4][13] The PI3K pathway is a key regulator of cell growth, proliferation, and survival. While the precise effects of dietary this compound on this pathway are still under investigation, it represents a potential mechanism through which this compound could modulate intestinal cell function.
Caption: Proposed signaling interactions of this compound and its metabolites in intestinal epithelial cells.
Experimental Protocols
Accurate quantification of the anti-nutritional effects of this compound requires standardized and validated experimental protocols. The following sections detail the methodologies for key experiments.
Determination of this compound Content in Feed
AOAC Official Method 986.11 (Anion-Exchange Method)
This method is a widely accepted standard for the determination of this compound in food and feed.
-
Extraction: A finely ground sample is extracted with a dilute acid solution (e.g., 3% trichloroacetic acid or 0.5 N HCl) to solubilize the this compound.
-
Purification: The extract is passed through an anion-exchange column. The column is washed to remove interfering substances, and the this compound is then eluted with a high-concentration salt solution (e.g., 0.7 M NaCl).
-
Quantification: The phosphorus content of the eluate is determined colorimetrically after wet digestion with a mixture of sulfuric and nitric acids. The this compound content is then calculated based on the phosphorus content, assuming a constant phosphorus content in the this compound molecule (28.2%).
A more rapid colorimetric method has also been developed, involving enzymatic dephosphorylation with phytase and alkaline phosphatase, followed by the measurement of the released phosphate using a molybdenum blue assay.[14][15]
In Vivo Mineral Digestibility Assay in Pigs
This protocol is used to determine the apparent total tract digestibility (ATTD) of minerals.
-
Animal Model: Weanling or growing pigs are individually housed in metabolism crates that allow for the separate collection of feces and urine.
-
Dietary Treatments: Pigs are fed experimental diets with varying levels of this compound. A non-absorbable marker, such as chromic oxide or titanium dioxide, is included in the diets to allow for the calculation of digestibility.
-
Acclimation and Collection: There is an acclimation period of at least 5-7 days to the experimental diets, followed by a 3-5 day period of total fecal collection.
-
Sample Analysis: Feed and fecal samples are analyzed for their mineral content using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry. The concentration of the indigestible marker is also determined.
-
Calculation: The ATTD of a mineral is calculated using the following formula: ATTD (%) = [1 - ((Marker_feed / Marker_feces) x (Mineral_feces / Mineral_feed))] x 100
Ileal Amino Acid Digestibility Assay in Broiler Chickens
This assay determines the apparent or standardized ileal digestibility of amino acids.
-
Animal Model: Broiler chickens are housed in individual cages. For ileal digestibility studies, birds are surgically fitted with a cannula at the terminal ileum, or alternatively, euthanized for the collection of ileal digesta.
-
Dietary Treatments: Birds are fed experimental diets containing the test ingredient as the sole source of protein, along with a nitrogen-free diet to determine endogenous amino acid losses. An indigestible marker is included in the diets.
-
Acclimation and Collection: An adaptation period to the diets is followed by the collection of ileal digesta.
-
Sample Analysis: Feed and ileal digesta samples are analyzed for their amino acid content using high-performance liquid chromatography (HPLC) after acid hydrolysis.
-
Calculation:
-
Apparent Ileal Digestibility (AID) (%) = [1 - ((Marker_feed / Marker_digesta) x (AA_digesta / AA_feed))] x 100
-
Standardized Ileal Digestibility (SID) (%) = AID + (Endogenous AA loss / AA_feed)
-
Caption: A typical experimental workflow for an in vivo digestibility trial.
Mitigation Strategies
The most effective and widely adopted strategy to counteract the anti-nutritional effects of this compound is the supplementation of diets with microbial phytase.[16][17] Phytase hydrolyzes the this compound molecule, releasing the bound phosphorus and other nutrients, thereby improving their bioavailability. "Super-dosing" of phytase, i.e., using higher than standard doses, has been shown to further improve animal performance.[18][19]
Other strategies to reduce the this compound content of feed ingredients include processing methods such as soaking, germination, and fermentation, which can activate endogenous phytases present in the plant material.
Conclusion
This compound is a significant anti-nutritional factor in the diets of monogastric animals, primarily through its chelation of essential minerals and its ability to form indigestible complexes with proteins and amino acids. These effects lead to reduced nutrient utilization and can impair animal performance. A thorough understanding of the mechanisms of action of this compound and the use of standardized experimental protocols are crucial for developing and evaluating effective mitigation strategies, such as the use of microbial phytases. Continued research into the cellular and molecular effects of this compound will further enhance our ability to optimize the nutritional value of plant-based feed ingredients for monogastric animals.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of this compound and microbial phytase on the flow and amino acid composition of endogenous protein at the terminal ileum of growing broiler chickens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. d-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of the Effects of Inorganic or Amino Acid-Chelated Zinc on Mouse Myoblast Growth in vitro and Growth Performance and Carcass Traits in Growing-Finishing Pigs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases mucin and endogenous amino acid losses from the gastrointestinal tract of chickens | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. A critical review of methods used to determine phosphorus and digestible amino acid matrices when using phytase in poultry and pig diets | Engormix [en.engormix.com]
- 9. This compound increases mucin and endogenous amino acid losses from the gastrointestinal tract of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ileal digestibility and endogenous flow of minerals and amino acids: responses to dietary this compound in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Effect of dietary this compound on performance and nutrient uptake in the small intestine of piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-myo-Inositol 1,4,5,6-tetrakisphosphate produced in human intestinal epithelial cells in response to Salmonella invasion inhibits phosphoinositide 3-kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. prod-media.megazyme.com [prod-media.megazyme.com]
- 16. Gastrointestinal Tract Homeostasis: The Role of the Inositol Polyphosphate Multikinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of a new biosynthetic bacterial 6-phytase on growth performance, bone mineralization, and nutrient digestibility in nursery and growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of Creep Feed and Phytase Super-Dosing as Tools to Support Digestive Adaption and Feed Efficiency in Piglets at Weaning [mdpi.com]
The Multifaceted Therapeutic Potential of Dietary Phytic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytic acid, or inositol hexaphosphate (IP6), has long been characterized as an anti-nutrient due to its mineral-chelating properties. However, a growing body of scientific evidence has illuminated its significant and diverse beneficial health effects. This technical guide provides a comprehensive overview of the core therapeutic actions of dietary this compound, with a focus on its anti-cancer, antioxidant, anti-inflammatory, and bone-protective properties. We present quantitative data from key studies in structured tables, detail the experimental protocols used to elicit these findings, and provide visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this ubiquitously occurring plant-derived compound.
Introduction
This compound (myo-inositol hexakisphosphate) is a naturally occurring compound found in abundance in cereals, legumes, nuts, and oilseeds.[1] While its ability to chelate divalent and trivalent mineral ions has been a nutritional concern, this very property, along with its unique structure, underpins many of its therapeutic effects.[1] Emerging research has demonstrated that this compound and its lower phosphorylated forms (IP1-5) are not merely passive components of our diet but are absorbed and play active roles in cellular regulation.[2][3] They are involved in critical cellular processes including signal transduction, cell proliferation, and differentiation.[2] This guide delves into the scientific basis for the beneficial health effects of this compound, providing the detailed information necessary for further research and potential therapeutic development.
Anti-Cancer Effects
This compound has demonstrated broad-spectrum anti-neoplastic activity in numerous in vitro and in vivo studies, affecting various stages of cancer progression from proliferation and angiogenesis to apoptosis and metastasis.[1][2][3]
Quantitative Data: Inhibition of Cancer Cell Proliferation
The anti-proliferative effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cancer Type | Cell Line | This compound Concentration | Incubation Time | % Inhibition / IC50 | Reference |
| Colorectal Cancer | HCT-116 | 1 mM | 24 h | Proliferation significantly decreased | [4] |
| Colorectal Cancer | HT-29 | 1 mM | 24 h | Proliferation significantly decreased | [4] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | IC50 values between 10 and 50 µM | [5] |
| Prostate Cancer | PC-3 | Not Specified | Not Specified | IC50 values between 10 and 50 µM | [5] |
| Liver Cancer | HepG2 | Not Specified | Not Specified | IC50 values between 10 and 50 µM | [5] |
Signaling Pathways in Anti-Cancer Activity
This compound exerts its anti-cancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Two of the most well-characterized pathways are the PI3K/Akt and NF-κB pathways.
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[6]
The NF-κB pathway is a key regulator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress NF-κB activation, thereby promoting apoptosis and reducing inflammation-driven cancer progression.[3][7]
Experimental Protocols
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Lyse the cells using the cell lysis buffer.
-
Incubate the cell lysate with the caspase-3 substrate in the assay buffer.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).
-
Quantify caspase-3 activity relative to a standard curve or untreated control.
-
Experimental Workflow
References
- 1. Frontiers | Phytates as a natural source for health promotion: A critical evaluation of clinical trials [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of this compound on the expression of NF-kappaB, IL-6 and IL-8 in IL-1beta-stimulated human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytate and Butyrate Differently Influence the Proliferation, Apoptosis and Survival Pathways in Human Cancer and Healthy Colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Combination of this compound and Inositol Alleviates Metastasis of Colorectal Cancer in Mice by Inhibiting PI3K/AKT Pathway and M2 Macrophage Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nuclear factor-κB p65 phosphorylation by 3,4-dihydroxybenzalacetone and caffeic acid phenethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phytic Acid Quantification in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phytic acid (myo-inositol hexakisphosphate or IP6) is the primary storage form of phosphorus in most plant seeds and grains, accounting for up to 80% of the total phosphorus content.[1] It is considered an anti-nutritional factor in monogastric animals and humans due to its strong chelating ability with essential minerals like iron, zinc, and calcium, which reduces their bioavailability.[2][3] Therefore, accurate quantification of this compound in plant tissues is crucial for nutritional assessment, crop improvement programs, and for professionals in the food and drug development industries. This document provides detailed protocols for the quantification of this compound using common analytical techniques: a colorimetric method, an enzymatic assay, and High-Performance Liquid Chromatography (HPLC).
Data Presentation: this compound Content in Various Plant Tissues
The following table summarizes typical this compound content in a range of plant tissues, providing a comparative overview for researchers. Values are presented as a percentage of dry weight.
| Plant Tissue | This compound Content (% dry weight) | Reference |
| Wheat Bran | 1.1 - 5.0 | [4] |
| Rice Bran | 2.6 - 8.7 | [5] |
| Corn | 0.7 - 2.2 | [5] |
| Soybean | 1.0 - 2.2 | [6] |
| Oat Flour | ~1.8 | [7] |
| Beans (Phaseolus vulgaris) | 0.6 - 2.4 | [8] |
| Nuts (general) | 0.2 - 6.7 | [9] |
| Legumes (general) | 0.5 - 5.2 | [9] |
Experimental Protocols
Colorimetric Method (Wade Reagent)
This method is based on the formation of a pink-colored complex between the Wade reagent (sulfosalicylic acid and ferric chloride) and this compound. The intensity of the color is inversely proportional to the this compound concentration.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. prod-media.megazyme.com [prod-media.megazyme.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. Determination of this compound and its importance - Eurofins Scientific [eurofins.in]
Application Notes and Protocols for the Extraction and Purification of Phytic Acid from Rice Bran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of phytic acid from rice bran. This compound, also known as inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in many plant tissues, including rice bran.[1][2][3] It is of significant interest to the pharmaceutical and nutraceutical industries due to its potential health benefits, including antioxidant and anti-cancer properties.[4]
Introduction to this compound
This compound is a naturally occurring compound found in plant seeds.[5] It is a saturated cyclic acid with the chemical formula C6H18O24P6.[2][3] In rice bran, this compound content can be as high as 8.7%.[6] The molecule has a strong binding affinity for dietary minerals like calcium, iron, and zinc, which can inhibit their absorption.[1] However, this chelating ability also contributes to its potential therapeutic effects.
Overview of Extraction and Purification
The extraction of this compound from rice bran typically involves an initial acid extraction to solubilize the phytate salts, followed by purification steps to remove impurities such as proteins, lipids, and inorganic phosphates.
Extraction Methods
Acid extraction is the most common method for isolating this compound from rice bran.[7] Various acids have been utilized, with hydrochloric acid (HCl) and sulfuric acid (H2SO4) being the most frequently reported.[7][8] The efficiency of the extraction is influenced by several factors, including the type and concentration of the acid, the solid-to-liquid ratio, the extraction time, and the temperature.
Purification Techniques
Following extraction, the crude extract contains this compound along with other co-extracted substances. Common purification methods include:
-
Precipitation: this compound can be precipitated from the extract by adjusting the pH or by adding specific cations to form insoluble phytate salts.[4][9] For instance, adding an alkali like sodium hydroxide can precipitate sodium phytate.[10][11] Ferric chloride can also be used to precipitate ferric phytate.[12][13]
-
Ion-Exchange Chromatography: This is a highly effective method for purifying this compound.[14] The crude extract is passed through an anion-exchange resin, which binds the negatively charged phytate ions. Impurities can be washed away, and the purified this compound is then eluted using a salt or acid solution.[9][14][15]
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from various studies on the extraction of this compound from rice bran.
Table 1: Comparison of Different Acid Solvents for this compound Extraction
| Acid Solvent | Concentration | pH | Extraction Time (min) | This compound Yield (%) | Reference |
| Sulfuric Acid (H2SO4) | 5% | 0.6 | 30 | 2.22 | [8][16] |
| Hydrochloric Acid (HCl) | 3% | - | - | Lower than H2SO4 | [8][16] |
| Trichloroacetic Acid (TCA) | 10% | - | - | Lower than H2SO4 | [8][16] |
Table 2: Optimized Conditions for Hydrochloric Acid Extraction
| Parameter | Optimal Value | This compound Yield (%) | Reference |
| Acid solution/raw material ratio (mL/g) | 8.5:1 | 2.15 ± 0.02 | [7][17] |
| HCl concentration (mol/L) | 0.62 | 2.15 ± 0.02 | [7][17] |
| Extraction time (h) | 5.5 | 2.15 ± 0.02 | [7][17] |
| Temperature (°C) | 25 | - | [18] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from rice bran.
Protocol 1: Optimized Hydrochloric Acid Extraction
This protocol is based on the response surface methodology optimization for maximizing this compound yield.[7][17]
Materials:
-
Rice bran (pretreated to inactivate enzymes, e.g., by microwaving)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Filter paper
-
Beakers
-
Volumetric flask (100 mL)
-
Shaker
Procedure:
-
Weigh 5.0 g of pretreated rice bran and place it into a 200 mL beaker.
-
Prepare a 0.62 mol/L solution of HCl.
-
Add 42.5 mL of the 0.62 mol/L HCl solution to the beaker (to achieve a solid-liquid ratio of 8.5:1 mL/g).
-
Place the beaker on a shaker and extract for 5.5 hours at room temperature.
-
After extraction, filter the mixture through filter paper to separate the extract from the solid residue.
-
Transfer the filtrate to a 100 mL volumetric flask and add deionized water to bring the final volume to 100 mL.
-
The resulting solution is the crude this compound extract.
Protocol 2: Sulfuric Acid Extraction
This protocol provides an alternative acid extraction method.[8][16]
Materials:
-
Defatted rice bran
-
Sulfuric acid (H2SO4), 5% solution
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Orbital mixer
-
pH meter
Procedure:
-
Weigh a sample of defatted rice bran.
-
Add a 5% H2SO4 solution and adjust the pH to 0.6.
-
Place the mixture on an orbital mixer and shake at medium speed for 30 minutes at room temperature.
-
Centrifuge the mixture at 17,300 rpm for 30 minutes at 15°C.
-
Collect the supernatant, which contains the crude this compound extract.
Protocol 3: Purification by Ion-Exchange Chromatography
This protocol describes the purification of the crude extract using an anion-exchange column.[9][14][15]
Materials:
-
Crude this compound extract
-
Anion-exchange resin (e.g., Dowex-AGX-4)[14]
-
Chromatography column
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl) solutions (0.1 M and 0.7 M)
-
Deionized water
Procedure:
-
Column Preparation: Pack a chromatography column with the anion-exchange resin. Wash the resin sequentially with 10 mL of deionized water, 10 mL of 0.7 mol L-1 NaCl, and finally 10 mL of deionized water.[14]
-
Sample Loading: Adjust the pH of the crude this compound extract to 6.0 with NaOH.[9][15] Apply the pH-adjusted extract to the prepared column.
-
Washing: Elute the column with 0.1 M NaCl to remove inorganic phosphate and other weakly bound impurities.[9][15]
-
Elution: Elute the bound this compound from the resin using a 0.7 M NaCl solution.[9][15]
-
Collection: Collect the fractions containing the purified this compound.
Analytical Quantification
The concentration and purity of the extracted this compound can be determined using several methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying this compound and separating it from other inositol phosphates.[4][5] Reversed-phase C18 or specialized columns like HILIC mixed-mode columns can be used.[5][16]
-
Colorimetric Methods: These methods are often based on the precipitation of this compound with a known amount of a metal ion, typically iron(III). The decrease in the concentration of the metal ion in the supernatant, which is proportional to the this compound content, is then measured spectrophotometrically.[9][13]
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Chemical Structure of this compound (Inositol Hexakisphosphate).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 83-86-3 [chemicalbook.com]
- 4. Determination of this compound and its importance - Eurofins Scientific [eurofins.in]
- 5. helixchrom.com [helixchrom.com]
- 6. gpnotebook.com [gpnotebook.com]
- 7. Optimization of extraction conditions for this compound from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of optimum condition for this compound extraction from rice bran - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 9. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Composition and structure of this compound derivatives from rice bran :: BioResources [bioresources.cnr.ncsu.edu]
- 12. cerealsgrains.org [cerealsgrains.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. brjac.com.br [brjac.com.br]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of extraction conditions for this compound from rice bran using response surface methodology and its antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note and Protocol for HPLC Analysis of Phytic Acid in Food Matrices
Introduction
Phytic acid (myo-inositol 1,2,3,4,5,6-hexakis dihydrogenphosphate) is a major storage form of phosphorus in many plant-based foods, including cereals, legumes, and oilseeds.[1][2] As an antinutritional factor, this compound can chelate essential minerals such as calcium, iron, and zinc, thereby reducing their bioavailability. Consequently, accurate quantification of this compound in food products is crucial for nutritional assessment, food processing optimization, and the development of functional foods.[3] High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive method for the determination of this compound and its lower inositol phosphate esters (IP1-IP5).[1][4][5] This application note provides a detailed protocol for the analysis of this compound in various food matrices using HPLC with UV or Refractive Index (RI) detection, and also discusses post-column derivatization techniques for enhanced sensitivity and specificity.
Principle
The method involves an acid extraction of this compound from the food sample, followed by a purification and concentration step using anion-exchange solid-phase extraction (SPE). The purified extract is then analyzed by HPLC. Several HPLC approaches can be employed, including reversed-phase ion-pair chromatography, which is detailed in this protocol. In this method, a quaternary ammonium salt, such as tetrabutylammonium hydroxide, is added to the mobile phase as an ion-pairing reagent to enhance the retention of the negatively charged phytate ions on a non-polar stationary phase (e.g., C18).[6] Detection is typically achieved by measuring the refractive index or by UV absorbance at low wavelengths (around 190-210 nm).[1] Alternatively, post-column derivatization can be used, where the eluted inositol phosphates react with a reagent to form a colored or fluorescent complex that can be detected with high sensitivity.[5][7][8]
Experimental Protocols
Sample Preparation (Extraction and Purification)
This protocol is a composite of methodologies described in the literature.[1][2][9]
Materials:
-
Food sample (e.g., wheat bran, soy flour, ground legumes)
-
Hydrochloric acid (HCl), 0.5 M
-
Trichloroacetic acid (TCA), 3% (w/v) or Sulfuric acid (H₂SO₄), 3% (v/v)[10][11]
-
Sodium hydroxide (NaOH) for pH adjustment
-
Strong Anion Exchange (SAX) SPE cartridges
-
Deionized water
-
Methanol
Procedure:
-
Homogenization: Mill the food sample to a fine powder to ensure homogeneity. If the sample has a high fat content, defatting with petroleum ether may be necessary.[12]
-
Extraction:
-
Weigh approximately 100-500 mg of the homogenized sample into a centrifuge tube.[1][9]
-
Vortex the mixture thoroughly and then sonicate for 1-5 minutes to enhance extraction efficiency.[1] Alternatively, stir for 1.5-3 hours.[1]
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 20 minutes.[9]
-
Carefully collect the supernatant.
-
-
Purification (Anion-Exchange SPE):
-
Condition a SAX SPE cartridge by washing with methanol followed by deionized water.
-
Load the supernatant from the extraction step onto the SAX cartridge.
-
Wash the cartridge with deionized water to remove interfering compounds.
-
Elute the this compound and other inositol phosphates with a suitable eluent, such as 2 M HCl.[1]
-
Collect the eluate.
-
-
Final Sample Preparation:
-
The collected eluate can be evaporated to dryness under a stream of nitrogen or by vortex evaporation at a controlled temperature (e.g., 40°C).[1]
-
Reconstitute the residue in a known volume of the HPLC mobile phase or deionized water.[1]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis (Reversed-Phase Ion-Pair Chromatography)
This protocol is based on established ion-pair HPLC methods.[1][6]
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a durable polymer column (e.g., Hamilton PRP-1)[1]
-
UV detector or Refractive Index (RI) detector[1]
Reagents:
-
Methanol, HPLC grade
-
Formic acid, 0.035 M
-
Tetrabutylammonium hydroxide (TBA-OH), 40% in water
-
Sulfuric acid for pH adjustment
-
This compound sodium salt hydrate (for standard preparation)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hamilton PRP-1 (150 x 4.1 mm, 5 µm)[1] |
| Mobile Phase | 560 mL methanol, 440 mL 0.035 M formic acid, 10 mL TBA-OH, pH adjusted to 4.3 with sulfuric acid[1] |
| Flow Rate | 0.9 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 20 µL[1] |
| Detector | UV at 190 nm or RI[1] |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in deionized water. Create a series of working standards by diluting the stock solution to cover the expected concentration range in the samples.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standards.
Data Presentation
The following table summarizes quantitative data from various HPLC methods for this compound analysis.
| Parameter | Method 1 (Ion-Pair HPLC) | Method 2 (Precipitation & HPLC) | Method 3 (IP-HPLC-FLD) |
| Sample Matrix | Grains and Legumes[1] | Wheat Bran[10][11] | Peanuts and Soybean Products[7] |
| Extraction | 0.5 M HCl with ultrasonication[1] | 3% H₂SO₄[10][11] | 0.66 M HCl[7] |
| Purification | SAX SPE Cartridge[1] | Ferric chloride precipitation[10][11] | SAX SPE Cartridge[7] |
| Recovery | >90% (for IP6)[9] | 99 - 103%[10][11] | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | 120 - 180 mg/100g[7] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 340 - 540 mg/100g[7] |
| Linear Range | 0.33 to 6.0 mg/mL (Correlation coefficient of 0.999)[1] | Not explicitly stated | 600 to 2000 mg/100g (R² > 0.99)[7] |
| Relative Standard Deviation (RSD) | < 3% for samples > 0.5% this compound[1] | Not explicitly stated | < 10%[7] |
Visualization
Below is a diagram illustrating the experimental workflow for the HPLC analysis of this compound in food matrices.
Caption: Workflow for the HPLC analysis of this compound in food.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in a variety of food matrices. The combination of acidic extraction, solid-phase extraction for purification, and reversed-phase ion-pair chromatography allows for the accurate determination of this compound content. This information is invaluable for food scientists, nutritionists, and researchers in assessing the nutritional quality of foods and for optimizing food processing techniques to modulate this compound levels. The flexibility in the choice of detection methods, including UV, RI, and post-column derivatization, allows for the adaptation of the protocol to different laboratory settings and analytical requirements.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Determination of this compound and its importance - Eurofins Scientific [eurofins.in]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a specific fluorescence post-column derivatization method coupled with ion-pair chromatography for phytate analysis in food - Les Publications du Cirad [publications.cirad.fr]
- 8. Anion-exchange high-performance liquid chromatography with post-column detection for the analysis of this compound and other inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound in Foods by HPLC | Semantic Scholar [semanticscholar.org]
- 12. datapdf.com [datapdf.com]
Application Notes and Protocols for the Enzymatic Degradation of Phytic Acid for Animal Feed Improvement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytic acid, myo-inositol hexakisphosphate (IP6), is the primary storage form of phosphorus in many plant-based feed ingredients.[1] However, monogastric animals like poultry and swine lack sufficient endogenous phytase, the enzyme required to break down this compound.[2][3] This makes the phosphorus in phytate largely unavailable for absorption and utilization.[1] Furthermore, this compound acts as an anti-nutritional factor by chelating essential minerals such as calcium, zinc, and iron, as well as binding to proteins and amino acids, thereby reducing their bioavailability.[4][5]
The supplementation of animal feed with microbial phytase is a well-established strategy to overcome these challenges. Phytase catalyzes the stepwise hydrolysis of this compound, releasing inorganic phosphorus and breaking down the phytate-mineral-protein complexes.[2][4] This not only improves the nutritional value of the feed, reducing the need for inorganic phosphorus supplementation, but also mitigates the environmental impact of phosphorus excretion.[5][6]
These application notes provide detailed protocols for the determination of phytase activity and this compound content in animal feed, along with a summary of the quantitative effects of phytase supplementation on nutrient digestibility.
Data Presentation
The efficacy of phytase supplementation is typically evaluated by measuring improvements in nutrient digestibility and animal performance. The following tables summarize key quantitative data from various studies.
Table 1: Effect of Phytase Supplementation on Phosphorus Utilization in Broiler Chickens
| Phytase Source | Phytase Dose (FTU/kg) | Negative Control P Utilization (%) | Phytase-Supplemented P Utilization (%) | Reference |
| Aspergillus niger | - | 42 | 54 | [7] |
| Bacillus | - | 42 | 54 | [7] |
| Escherichia coli | - | 42 | 55 | [7] |
| Klebsiella | - | 42 | 55 | [7] |
| Combination (Bacillus and E. coli) | - | 42 | 58 | [7] |
FTU: Phytase Unit. One FTU is defined as the amount of enzyme that releases 1 µmol of inorganic phosphate per minute from sodium phytate at pH 5.5 and 37°C.[6]
Table 2: Effect of Phytase Supplementation on Nutrient Digestibility in Growing-Finishing Pigs
| Parameter | Control Diet Digestibility (%) | Phytase-Supplemented Diet (500 FTU/kg) Digestibility (%) | Reference |
| Phosphorus | - | Improved | [3] |
| Gross Energy | 86.6 | 87.8 | [3] |
| Dry Matter | - | ~3% improvement | [3] |
| Calcium | Not significant | Not significant | [3] |
| Crude Protein | Not significant | Not significant | [3] |
Table 3: Effect of a Biosynthetic 6-Phytase on Apparent Total Tract Digestibility (ATTD) in Weaned Piglets
| Nutrient | Negative Control (NC) ATTD (%) | NC + 500 FTU/kg Phytase ATTD (%) | Improvement (% points) | Reference |
| Calcium (Ca) | - | - | 10.8 | [8] |
| Phosphorus (P) | - | - | 18.7 | [8] |
Experimental Protocols
Protocol 1: Determination of Phytase Activity in Animal Feed (Colorimetric Enzymatic Method - Adapted from AOAC Official Method 2000.12)
This protocol describes a method to quantify phytase activity in animal feed. The principle involves the incubation of a feed extract with a known substrate (sodium phytate), followed by the colorimetric determination of the liberated inorganic phosphate.[9][10]
A. Reagents
-
Extraction/Dilution Buffer (pH 5.5): Add 15 g of glacial acetic acid to 800 mL of distilled water. Adjust the pH to 5.5 with 5 M sodium hydroxide. Add 1 mL of 10% polysorbate 20. Adjust the final volume to 1 L with distilled water.[11]
-
This compound Substrate: Dissolve 8.40 g of dodecasodium phytate in 900 mL of dilution buffer. Adjust the pH to 5.5 with 4 M acetic acid. Adjust the final volume to 1 L with dilution buffer.[10]
-
Color Stop Mixture (Acid Molybdate-Vanadate Reagent): Prepare fresh before use by mixing equal volumes of heptamolybdate and vanadate solutions and slowly adding nitric acid.[10]
-
Phytase Standard Solution: A certified phytase standard.
B. Sample Preparation
-
Mill the feed sample to pass through a 0.5 mm or 1 mm sieve.[10][11]
-
Weigh approximately 1.0 g of the milled sample into a tube.[11]
-
Add 50 mL of feed buffer and stir with a magnetic stirrer for 60 minutes at room temperature.[10]
-
Filter the supernatant through Whatman No. 1 filter paper.[11]
-
Dilute the filtered solution with the dilution buffer to achieve a phytase activity within the range of the standard curve (e.g., 0.01–0.07 FTU/2 mL).[10]
C. Assay Procedure
-
Pre-incubate the diluted enzyme extract at 37°C for 5 minutes.
-
Add 2.0 mL of the pre-warmed this compound substrate to test tubes.
-
Start the reaction by adding 2.0 mL of the diluted enzyme extract to the substrate tubes.
-
Incubate the reaction mixture at 37°C for exactly 60 minutes.
-
Terminate the reaction by adding the Color Stop Mixture. This reagent also develops a colored complex with the liberated phosphate.[9][10]
-
Measure the absorbance of the solution at 415 nm using a spectrophotometer.
-
Prepare a blank for each sample by adding the Color Stop Mixture before adding the enzyme extract.
-
Prepare a standard curve using the phytase standard solution.
D. Calculation
Calculate the phytase activity (FTU/kg) in the feed sample based on the absorbance values and the standard curve, taking into account the dilution factors.[9]
Protocol 2: Determination of this compound in Animal Feed (Enzymatic-Colorimetric Method)
This method involves the extraction of this compound from the feed, followed by enzymatic hydrolysis with phytase and alkaline phosphatase to release all phosphate groups. The total released phosphate is then measured colorimetrically.[1][12]
A. Reagents
-
Hydrochloric Acid (HCl) extraction solution.
-
Phytase and Alkaline Phosphatase enzyme solution.
-
Molybdenum Blue Reagent.
-
This compound Standard.
B. Sample Preparation and Extraction
-
Grind the feed sample to a fine powder.
-
Extract a known weight of the sample with HCl solution by shaking for a specified time (e.g., 2-3 hours).[13]
-
Centrifuge the mixture and collect the supernatant.[13]
C. Enzymatic Hydrolysis
-
Neutralize the acidic extract to a pH suitable for enzymatic activity (e.g., pH 6.0).[13]
-
Incubate the extract with a solution containing phytase and alkaline phosphatase to ensure complete dephosphorylation of this compound and its lower inositol phosphate esters.[1]
D. Colorimetric Determination
-
Add the Molybdenum Blue Reagent to the hydrolyzed sample.
-
Measure the absorbance at a specific wavelength (e.g., 640 nm) after a set incubation time.[13]
-
Prepare a standard curve using a this compound standard.
E. Calculation
Calculate the this compound content in the original sample based on the amount of phosphate released and the standard curve.[1][12]
Visualizations
Caption: Enzymatic degradation pathway of this compound by phytase.
Caption: Experimental workflow for evaluating phytase efficacy.
Caption: Relationship between this compound, phytase, and nutrient availability.
References
- 1. prod-media.megazyme.com [prod-media.megazyme.com]
- 2. Applications Of Phytase Enzyme | Infinita Biotech [infinitabiotech.com]
- 3. thepigsite.com [thepigsite.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Phytase in non-ruminant animal nutrition: a critical review on phytase activities in the gastrointestinal tract and influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjbio.net [cjbio.net]
- 7. In vitro and in vivo characteristics of bacterial phytases and their efficacy in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Biosynthetic 6-Phytase Added at 500 Phytase Unit/kg Diet Improves Growth Performance, Bone Mineralization, and Nutrient Digestibility and Retention in Weaned Piglets and Growing–Finishing Pigs [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. scispace.com [scispace.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
phytic acid as a natural antioxidant in food preservation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phytic acid, also known as inositol hexaphosphate (IP6), is a naturally occurring compound found in many plant-based foods, including cereals, legumes, nuts, and oilseeds.[1][2] While historically viewed as an antinutrient due to its ability to chelate minerals, recent research has highlighted its potent antioxidant properties, making it a promising natural alternative to synthetic food preservatives.[1][2][3] this compound's primary antioxidant mechanism lies in its strong ability to chelate pro-oxidant metal ions, particularly iron, thereby inhibiting the formation of highly reactive hydroxyl radicals that initiate lipid peroxidation and other oxidative reactions.[2][3] This action effectively prevents food spoilage, extends shelf life, and preserves the sensory and nutritional qualities of food products.[1][2] These application notes provide detailed protocols and quantitative data on the use of this compound as a natural antioxidant in various food systems.
Mechanism of Antioxidant Action
This compound exerts its antioxidant effects primarily through the chelation of metal ions that catalyze oxidative reactions. By binding with ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), it prevents them from participating in the Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals (•OH).[2][3] This interruption of the radical chain reaction cascade is crucial in preventing the oxidation of lipids, proteins, and other cellular components. Additionally, this compound can inhibit the activity of certain oxidative enzymes, such as polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits and vegetables.[4]
Caption: Antioxidant mechanism of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound as an antioxidant in various food systems.
Table 1: Efficacy of this compound in Inhibiting Lipid Peroxidation in Fish Oil Emulsions
| Treatment | Concentration | Parameter | Inhibition (%) vs. Control | Reference |
| This compound | 4 mM | TBARS | 72% | [1] |
| This compound | 4 mM | Total Lipid Hydroperoxides | 62% | [1][2] |
| Ascorbic Acid | 0.1% | TBARS | Not specified, but less effective than 4 mM this compound | [1] |
| Ascorbic Acid | 0.1% | Total Lipid Hydroperoxides | 42% | [1] |
Table 2: Efficacy of this compound in Inhibiting Enzymatic Browning in Fresh-Cut Apples
| Treatment | Concentration | Parameter | Observation | Reference |
| This compound | 0.8% (v/v) | Browning Index (BI) | BI of control was 1.62 times higher than treated samples after 2 days | [4] |
| This compound | 0.8% (v/v) | Lignin Content | Significantly decreased at 2, 4, and 6 days of storage compared to control | [4] |
| This compound | 0.8% (v/v) | Polyphenol Oxidase (PPO) Activity | Suppressed compared to control | [4] |
| This compound | 0.8% (v/v) | Peroxidase (POD) Activity | Significantly lower during the entire storage period compared to control | [4] |
Table 3: Effect of this compound on Lipid Oxidation in Meat Products
| Meat Type | This compound Concentration | Storage Conditions | Parameter | Observation | Reference |
| Pork & Beef Homogenates | 0.1, 1, and 5 mM | 3 days at 4°C | TBARS | Effectively decreased TBARS accumulation in both raw and cooked meat | [5] |
| Mechanically Deboned Chicken Meat (MDCM) | 5 and 10 mmol/kg | 120 days at -18°C | TBARS & Warmed-Over Flavor (WOF) | Inhibited lipid oxidation and reduced WOF | [6] |
Experimental Protocols
The following are detailed protocols for the application of this compound as a natural antioxidant and the subsequent evaluation of its efficacy.
Protocol 1: Application of this compound to Inhibit Lipid Peroxidation in Minced Meat and Efficacy Assessment using TBARS Assay
1. Materials:
-
Freshly minced meat (e.g., pork, chicken, or beef)
-
This compound solution (prepare fresh in distilled water to desired concentrations, e.g., 0.1, 1, 5, 10 mM)
-
Control (distilled water)
-
2-Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
1,1,3,3-Tetramethoxypropane (TMP) for standard curve
-
Spectrophotometer
-
Homogenizer
-
Water bath
-
Centrifuge
2. Application of this compound:
-
Divide the minced meat into equal portions (e.g., 100 g each).
-
To each portion, add the corresponding this compound solution or control solution and mix thoroughly to ensure even distribution.
-
Package the treated and control meat samples in appropriate containers and store under desired conditions (e.g., refrigeration at 4°C or frozen at -18°C).
-
Perform TBARS assay at specified time intervals (e.g., day 0, 3, 7, etc.).
3. TBARS Assay Protocol:
-
Weigh 5 g of the meat sample into a centrifuge tube.
-
Add 20 mL of 7.5% TCA and homogenize for 30 seconds.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
Filter the supernatant through Whatman No. 1 filter paper.
-
Mix 5 mL of the filtrate with 5 mL of 0.02 M TBA solution in a test tube.
-
Incubate the mixture in a boiling water bath (95-100°C) for 30-40 minutes.
-
Cool the tubes under running tap water.
-
Measure the absorbance of the resulting pink color at 532 nm using a spectrophotometer.
-
Prepare a standard curve using TMP and express the TBARS values as mg of malondialdehyde (MDA) per kg of meat.
Protocol 2: Application of this compound to Inhibit Enzymatic Browning in Fresh-Cut Apples and Efficacy Assessment
1. Materials:
-
Fresh apples
-
This compound solution (e.g., 0.8% v/v in distilled water)
-
Control (distilled water)
-
Colorimeter
-
For PPO Assay:
-
Phosphate buffer (pH 6.5)
-
Catechol solution (substrate)
-
Spectrophotometer
-
Homogenizer
-
Centrifuge
-
2. Application of this compound:
-
Wash and slice the apples to a uniform thickness.
-
Immediately dip the apple slices into the this compound solution or the control solution for a specified time (e.g., 2 minutes).
-
Drain the excess solution and package the slices in appropriate containers.
-
Store at refrigerated temperature (e.g., 4°C).
-
Evaluate browning and PPO activity at regular intervals.
3. Assessment of Browning:
-
Browning Index (Colorimetric Method):
-
Colorimetric Measurement (CIELAB):
-
Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values on the surface of the apple slices.
-
Calculate the Browning Index (BI) using the following formula: BI = [100(x - 0.31)] / 0.172, where x = (a* + 1.75L) / (5.645L + a* - 3.012b*).
-
4. Polyphenol Oxidase (PPO) Activity Assay:
-
Homogenize 5 g of apple tissue in 10 mL of cold phosphate buffer (pH 6.5).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
In a cuvette, mix 2.8 mL of phosphate buffer, 0.1 mL of catechol solution, and 0.1 mL of the enzyme extract.
-
Immediately measure the change in absorbance at 420 nm for 3 minutes at 30°C.
-
One unit of PPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 4. This compound Treatment Inhibits Browning and Lignification to Promote the Quality of Fresh-Cut Apples during Storage [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for Phytic Acid as an Industrial Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial uses of phytic acid as a natural and effective chelating agent. Detailed protocols for key applications are included to facilitate experimental design and implementation.
Introduction to this compound as a Chelating Agent
This compound (myo-inositol hexakisphosphate or IP6) is a naturally occurring compound found in plant seeds, grains, and legumes, where it serves as the primary storage form of phosphorus.[1] Its unique molecular structure, featuring six phosphate groups, endows it with a strong ability to chelate multivalent metal ions, making it a versatile and environmentally friendly alternative to synthetic chelating agents like ethylenediaminetetraacetic acid (EDTA).[2][3] This property is leveraged across various industries, including food and beverage, pharmaceuticals, water treatment, and metal finishing.[1][4]
Mechanism of Chelation
The chelating action of this compound stems from the negatively charged phosphate groups that can form stable complexes with positively charged metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Cu²⁺, and others.[2][5] The stability of these complexes is influenced by factors such as pH, the molar ratio of metal to this compound, and the presence of other ions.[2] Generally, the chelation process renders the metal ion biologically or chemically less active.
Caption: General mechanism of metal ion chelation by this compound.
Industrial Applications and Data
Food and Beverage Industry
In the food and beverage industry, this compound is utilized as a natural preservative and antioxidant.[1] By chelating metal ions like iron and copper, it inhibits metal-catalyzed oxidation, thereby preventing discoloration, lipid peroxidation, and the degradation of flavors and vitamins.[3]
| Application | Metal Ions Targeted | Typical this compound Concentration | Efficacy | Reference |
| Prevention of discoloration in canned goods | Fe³⁺, Cu²⁺ | 0.1 - 0.5% (w/w) | Effective in maintaining color stability | [3] |
| Stabilization of beverages | Fe³⁺, Cu²⁺ | 50 - 200 ppm | Prevents cloudiness and off-flavors | [6] |
| Antioxidant in fatty foods | Fe²⁺, Fe³⁺ | 0.2 - 1.0% (w/w) | Delays onset of rancidity | [3] |
A study on the antioxidant properties of sodium phytate showed that a 0.5% solution had a DPPH free radical scavenging rate of over 80%, compared to 65% for the synthetic antioxidant BHT at the same concentration.[3]
Water Treatment
This compound is a promising agent for the removal of heavy metals from industrial wastewater.[4] It can be used in its soluble form or immobilized on a solid support for easier separation.[7]
| Metal Ion | Adsorption Capacity (mg/g of PVP-phytic acid complex) | Reference |
| Cd²⁺ | 6.6 | [7] |
| Cu²⁺ | 7.0 | [7] |
| Ni²⁺ | 7.2 | [7] |
| Pb²⁺ | 7.4 | [7] |
| Zn²⁺ | 7.7 | [7] |
Metal Finishing and Corrosion Inhibition
This compound can form a protective conversion coating on metal surfaces, inhibiting corrosion.[4] This is particularly effective for steel, aluminum, and magnesium alloys.[4]
| Metal | This compound Concentration | Inhibition Efficiency | Reference |
| 20SiMn Steel in simulated concrete pore solution | 5.30 mmol/L | 84.0% | [8] |
| Iron | 0.001 M in 1 M HCl | >90% | [9] |
Pharmaceutical and Drug Development
In the pharmaceutical industry, this compound's ability to chelate metal ions is explored for enhancing drug stability and for targeted drug delivery systems.[2] It has also been investigated for its potential to mitigate the toxicity of metals.[10]
| Application | Mechanism | Key Findings | Reference |
| Drug Delivery | Loading of this compound onto chitosan-coated magnetic nanoparticles. | Sustained release of this compound, with ~86% released at pH 7.4 over 127 hours. | [8] |
| Attenuation of Asbestos-Induced Toxicity | Chelation of iron on asbestos fibers, reducing hydroxyl radical formation. | This compound treatment significantly reduced pulmonary inflammation and fibrosis in rats. | [10] |
| Alternative to EDTA in Root Canal Treatment | Removal of smear layer from instrumented root canals. | 1% this compound was effective in removing the smear layer and was less cytotoxic than 17% EDTA. | [11] |
Comparison with EDTA
This compound is often compared to EDTA, a widely used synthetic chelating agent. While EDTA generally forms more stable complexes with a broader range of metals, this compound offers the advantages of being a natural, biodegradable, and low-toxicity alternative.[3]
| Parameter | This compound | EDTA | Reference |
| Source | Natural (plant-based) | Synthetic | [3] |
| Biodegradability | Readily biodegradable | Poorly biodegradable | [3] |
| Chelating Strength | Strong, particularly for Fe³⁺ and Cu²⁺ | Very strong for a wide range of metals | [3] |
| Optimal pH Range | Effective in a wide pH range, particularly acidic to neutral (pH 5.5 - 7.0) | Effective over a broad pH range (4.0 - 8.0 for disodium EDTA) | [3][12] |
| Toxicity | Low | Low to moderate, with concerns about mobilizing heavy metals in the environment | [3] |
Metal-Chelate Stability Constants (log K)
| Metal Ion | This compound (MH₃Phy species) | EDTA | Reference |
| Zn²⁺ | 7.81 | 16.5 | [5] |
| Cu²⁺ | 7.51 | 18.8 | [5] |
| Pb²⁺ | 7.10 | 18.0 | [5] |
| Ni²⁺ | 5.97 | 18.6 | [5] |
Experimental Protocols
Protocol for Evaluating Metal Chelation Capacity by Spectrophotometry
This protocol is adapted from the ferrozine assay to determine the Fe²⁺ chelating activity of this compound.
Materials:
-
This compound solution (various concentrations)
-
FeSO₄ solution (2 mM)
-
Ferrozine solution (5 mM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a series of this compound solutions of different concentrations in the phosphate buffer.
-
In a microplate well or a test tube, mix 100 µL of the this compound solution with 50 µL of the FeSO₄ solution.
-
Incubate the mixture at room temperature for 10 minutes.
-
Add 100 µL of the ferrozine solution to the mixture and mix well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance of the solution at 562 nm.
-
A control is prepared using 100 µL of the buffer instead of the this compound solution.
-
The chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100
Caption: Workflow for spectrophotometric determination of chelating activity.
Protocol for Corrosion Inhibition Testing on Steel
This protocol is based on electrochemical methods to evaluate the corrosion inhibition efficiency of this compound on steel.
Materials:
-
Steel coupons (e.g., 20SiMn steel)
-
Corrosive solution (e.g., simulated carbonated concrete pore solution with chlorides)
-
This compound solution (inhibitor)
-
Standard three-electrode electrochemical cell (working electrode: steel coupon, reference electrode: SCE or Ag/AgCl, counter electrode: platinum foil)
-
Potentiostat/Galvanostat with EIS capabilities
Procedure:
-
Specimen Preparation: Mechanically polish the steel coupons with silicon carbide paper, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared steel coupon as the working electrode in the corrosive solution (with and without this compound).
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a specified period (e.g., 1 hour) until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small AC perturbation (e.g., 10 mV).
-
Potentiodynamic Polarization: Conduct potentiodynamic polarization scans from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100.
-
Analyze the EIS data using equivalent circuit models to determine the charge transfer resistance (Rct).
-
Caption: Workflow for corrosion inhibition testing using electrochemical methods.
Protocol for Heavy Metal Removal from Wastewater
This protocol outlines a general procedure for using immobilized this compound for heavy metal removal in a laboratory setting.
Materials:
-
Immobilized this compound (e.g., PVP-phytic acid complex)
-
Synthetic wastewater containing a known concentration of a heavy metal (e.g., Cd²⁺, Pb²⁺)
-
Column for packed-bed adsorption
-
Peristaltic pump
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer
Procedure:
-
Column Packing: Pack a glass column with a known amount of the immobilized this compound adsorbent.
-
Wastewater Preparation: Prepare a synthetic wastewater solution with a specific concentration of the target heavy metal ion.
-
Adsorption Process: Pump the synthetic wastewater through the packed column at a constant flow rate.
-
Sample Collection: Collect effluent samples at regular time intervals.
-
Metal Analysis: Analyze the concentration of the heavy metal in the initial solution and in the collected effluent samples using AAS or ICP.
-
Data Analysis:
-
Calculate the amount of metal adsorbed per unit mass of the adsorbent at different time points.
-
Determine the breakthrough curve by plotting the ratio of effluent concentration to influent concentration (C/C₀) versus time.
-
Calculate the total adsorption capacity of the adsorbent.
-
Caption: Workflow for heavy metal removal using immobilized this compound.
Conclusion
This compound presents a compelling natural alternative to synthetic chelating agents in a variety of industrial applications. Its efficacy in metal chelation, coupled with its favorable environmental and toxicological profile, makes it an attractive option for researchers and professionals seeking sustainable solutions. The provided data and protocols serve as a foundation for further exploration and implementation of this compound in diverse industrial processes.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. microbiologyjournal.org [microbiologyjournal.org]
- 7. This compound-metal ion interactions. II. The effect of pH on Ca(II) binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustained release of anticancer agent this compound from its chitosan-coated magnetic nanoparticles for drug-delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an iron chelator, attenuates pulmonary inflammation and fibrosis in rats after intratracheal instillation of asbestos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: an alternative root canal chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wellyoutech.com [wellyoutech.com]
Application Notes and Protocols for the Colorimetric Determination of Phytic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phytic acid (myo-inositol hexakisphosphate) is the primary storage form of phosphorus in many plant tissues, especially seeds and grains. In the fields of food science, nutrition, and drug development, the quantification of this compound is crucial due to its anti-nutritional properties, specifically its ability to chelate multivalent metal ions like iron, zinc, and calcium, thereby reducing their bioavailability.[1][2] Furthermore, its role as a natural antioxidant and potential therapeutic agent is also of growing interest. This document provides detailed protocols for two robust colorimetric methods for the determination of this compound content in various samples.
Method 1: Wade Reagent-Based Colorimetric Assay
This method is based on the reaction between ferric iron (Fe³⁺) and sulfosalicylic acid, which forms a pink-colored complex. This compound preferentially binds with the ferric iron, causing a decrease in the color intensity of the solution. This decoloration is proportional to the phytate concentration.[3][4]
Principle of the Assay
The Wade reagent consists of a solution of ferric chloride (FeCl₃) and sulfosalicylic acid. In solution, the Fe³⁺ ions react with sulfosalicylic acid to form a stable, colored complex that absorbs maximally at approximately 500 nm.[5] When a sample containing this compound is introduced, the phosphate groups of the this compound molecule chelate the Fe³⁺ ions, breaking apart the iron-sulfosalicylate complex. This leads to a reduction in the absorbance at 500 nm, which is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
1. Materials and Reagents:
| Item | Specification |
| Spectrophotometer | Capable of reading absorbance at 500 nm |
| Centrifuge | |
| Vortex Mixer | |
| Analytical Balance | |
| Hydrochloric Acid (HCl) | 2.4% (v/v) |
| Sodium Chloride (NaCl) | Analytical Grade |
| This compound Sodium Salt | (for standard curve) |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Analytical Grade |
| Sulfosalicylic Acid | Analytical Grade |
| Deionized Water |
2. Preparation of Solutions:
-
2.4% HCl Solution: Add 20 mL of concentrated HCl to approximately 800 mL of deionized water, mix, and bring the final volume to 1 L with deionized water.
-
Wade Reagent: Dissolve 0.3 g of FeCl₃·6H₂O and 3.0 g of sulfosalicylic acid in deionized water and bring the final volume to 1 L.[4][6]
-
This compound Standard Stock Solution (e.g., 100 µg/mL): Dissolve an appropriate amount of this compound sodium salt in 2.4% HCl to achieve the desired concentration. Prepare fresh working standards by diluting the stock solution.
3. Sample Preparation and Extraction:
-
Weigh approximately 0.5 g of the ground sample into a 15 mL centrifuge tube.
-
Add 10 mL of 2.4% HCl to the tube.[7]
-
Vortex vigorously for 10-15 seconds.
-
Shake the tubes on a platform shaker for at least 3 hours (or overnight) at room temperature.[8]
-
Centrifuge the mixture at 3000 rpm for 20 minutes.[7]
-
Collect the supernatant for analysis.
4. Assay Procedure:
-
Pipette 3.0 mL of the clear supernatant (or diluted supernatant) into a clean test tube.
-
Add 1.0 mL of the Wade reagent.[4]
-
Vortex the mixture immediately.
-
Measure the absorbance at 500 nm against a blank containing 3.0 mL of 2.4% HCl and 1.0 mL of Wade reagent.[7]
5. Standard Curve and Calculation:
-
Prepare a series of this compound standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) in 2.4% HCl.
-
Process 3.0 mL of each standard in the same manner as the samples.
-
Plot the absorbance at 500 nm against the this compound concentration (µg/mL).
-
Determine the concentration of this compound in the sample extract from the standard curve using linear regression.
-
Calculate the this compound content in the original sample, accounting for the initial sample weight and extraction volume.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Wavelength (λmax) | 500 nm | [5][7] |
| Standard Curve Linearity | Typically 10-100 µg/mL | [3] |
Logical Workflow for Wade Reagent Assay
Caption: Workflow for this compound determination using the Wade reagent method.
Method 2: Enzymatic Dephosphorylation and Molybdenum Blue Assay
This method offers high specificity and is often available in kit format (e.g., Megazyme K-PHYT). It involves the complete enzymatic hydrolysis of this compound to myo-inositol and inorganic phosphate (Pi). The released phosphate is then quantified using a colorimetric reaction.[1][9][10]
Principle of the Assay
The assay follows a two-step enzymatic reaction followed by a chemical color development step:
-
Phytase Hydrolysis: Phytase specifically hydrolyzes this compound (IP6) and lower myo-inositol phosphates (IP5, IP4, IP3, IP2) to myo-inositol monophosphate (IP1) and inorganic phosphate.[9]
-
Alkaline Phosphatase Hydrolysis: Alkaline phosphatase acts on the myo-inositol monophosphate to release the final phosphate group.[9]
-
Molybdenum Blue Reaction: The total inorganic phosphate released reacts with ammonium molybdate in an acidic medium to form 12-molybdophosphoric acid. This complex is subsequently reduced to form a stable blue-colored complex, molybdenum blue, which is measured at 655 nm.[9] The amount of molybdenum blue formed is directly proportional to the this compound concentration.
Experimental Protocol
1. Materials and Reagents (Typical Kit Components):
| Item | Specification |
| Spectrophotometer | Capable of reading absorbance at 655 nm |
| Microplate Reader (optional) | |
| Water Bath or Incubator | 37°C or as specified by the kit |
| Phytase Solution | |
| Alkaline Phosphatase Solution | |
| Molybdate/Reducing Agent Solution | |
| Phosphate Standard Solution | |
| Assay Buffer |
2. Sample Preparation and Extraction:
-
Prepare samples as described in the Wade Reagent method (acid extraction).
-
Neutralize the acidic extract with a suitable base (e.g., NaOH) as per the specific kit instructions, as the enzymes have optimal pH ranges.[8]
3. Assay Procedure (Illustrative Example): This protocol is a generalized representation. Always refer to the specific manufacturer's instructions.
-
Free Phosphorus Measurement: To a tube/microplate well, add the assay buffer, the neutralized sample extract, and water (in place of enzymes). This measures the inorganic phosphate already present in the sample.
-
Total Phosphorus Measurement: To a separate tube/well, add the assay buffer, the neutralized sample extract, phytase, and alkaline phosphatase.[8]
-
Incubate all tubes/plates at the recommended temperature (e.g., 37°C) for the specified time to allow for complete enzymatic hydrolysis.[11]
-
Stop the enzymatic reaction and initiate color development by adding the molybdate/reducing agent solution to all tubes/wells.
-
Allow time for the blue color to develop fully.
-
Measure the absorbance of all samples and standards at 655 nm.[9]
4. Standard Curve and Calculation:
-
Prepare a phosphate standard curve using the provided standard.
-
Subtract the absorbance of the "Free Phosphorus" sample from the "Total Phosphorus" sample to get the net absorbance (ΔA) corresponding to the phosphate released from this compound.[9]
-
Use the phosphate standard curve to determine the concentration of phosphate released.
-
Convert the concentration of phosphorus to the concentration of this compound using their molecular weights (this compound MW ≈ 660.04 g/mol ; Phosphorus MW ≈ 30.97 g/mol ; this compound contains 6 phosphorus atoms).
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Wavelength (λmax) | 655 nm | [9] |
| Assay Linearity | ~0.5 to 7.5 µg of phosphorus per assay | [9] |
| Detection Limit | ~40 mg this compound / 100 g sample | [9] |
| Accuracy (Spiked Samples) | 97 to 115% | [1] |
| Repeatability (RSD) | 0.81 to 2.32% | [1] |
Signaling Pathway for Enzymatic Assay
Caption: Reaction pathway for the enzymatic determination of this compound.
References
- 1. A Novel and Rapid Colorimetric Method for Measuring Total Phosphorus and this compound in Foods and Animal Feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. bioflux.com.ro [bioflux.com.ro]
- 5. chemijournal.com [chemijournal.com]
- 6. Optimization of extraction conditions for this compound from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. Estimation of this compound Content | Springer Nature Experiments [experiments.springernature.com]
- 11. scispace.com [scispace.com]
The Role of Phytic Acid in Nanoparticle Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phytic acid (PA), a naturally occurring organophosphorus compound found in plant seeds, is gaining significant attention in nanotechnology as a versatile and eco-friendly component for nanoparticle synthesis.[1][2] Its unique molecular structure, featuring six phosphate groups, allows it to act as a potent chelating agent, stabilizer, capping agent, and cross-linker.[3][4][5] The use of this compound aligns with the principles of "green chemistry" by providing a biocompatible, non-toxic, and cost-effective alternative to conventional synthetic methods, which often rely on hazardous chemicals.[6][7][[“]] This document provides an overview of the applications of this compound in nanotechnology and detailed protocols for the synthesis of various nanoparticle systems.
Key Roles of this compound in Nanoparticle Synthesis:
-
Stabilizing and Capping Agent: The multiple phosphate groups of this compound can adsorb onto the surface of newly formed nanoparticles, creating a protective layer. This prevents aggregation and ensures the stability of the nanoparticle suspension.[3][4][9]
-
Reducing Agent: In some synthesis processes, phytochemicals like this compound can contribute to the reduction of metal salts into their nanoparticle form, acting as a reducing agent.[10][11]
-
Cross-linking Agent: this compound can form complexes with polymers like chitosan through ionic gelation, acting as a cross-linker to form stable nanoparticle structures for applications such as drug delivery.[12][13]
-
Functionalizing Agent: The inherent properties of this compound, such as its antioxidant and anticancer activities, can impart desired functionalities to the nanoparticle system.[1]
Applications
The use of this compound in nanoparticle synthesis has led to advancements in several fields:
-
Drug Delivery: this compound is used to create nanocarriers for therapeutic agents. For instance, it can be used to cross-link chitosan to form nanoparticles that encapsulate antibiotics like colistin, enhancing their efficacy against drug-resistant bacteria.[12][13] It has also been incorporated into magnetic nanoparticle systems for the sustained release of anticancer agents.[1]
-
Flame Retardants: this compound-coated zinc oxide (ZnO) nanoparticles have been developed as highly efficient flame-retardant additives for polyurethane coatings.[14] The high phosphorus content of this compound contributes significantly to its flame-retardant properties.[14]
-
Electrochemical Sensors: Silver nanoparticles synthesized in a system containing this compound have shown excellent electrocatalytic activity, enabling their use in the construction of sensitive electrochemical sensors for detecting hydrogen peroxide (H₂O₂).[15]
Experimental Workflows and Logical Relationships
The synthesis processes involving this compound can be visualized to better understand the sequence of events and the role of each component.
Caption: Workflow for ionic gelation synthesis of drug-loaded chitosan-phytic acid nanoparticles.
Caption: General workflow for the green synthesis of this compound-capped metal nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies utilizing this compound in nanoparticle synthesis.
Table 1: Characteristics of Chitosan Nanoparticles Cross-Linked with this compound
| Nanoparticle System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Blank Nanoparticles | 276.5 ± 5.2 | - | - | - | [12] |
| Colistin-Loaded Nanoparticles | 265.8 | 0.196 | +33.5 | ~65.8 | [12][13] |
Table 2: Performance of this compound-Synthesized Silver Nanoparticle Sensor
| Parameter | Value | Reference |
| Application | Electrochemical H₂O₂ Sensor | [15] |
| Response Time | ~0.3 s | [15] |
| Linear Range 1 | 1–4 µM | [15] |
| Linear Range 2 | 4–6000 µM | [15] |
| Detection Limit | 1.5 µM | [15] |
Experimental Protocols
Protocol 1: Synthesis of Colistin-Loaded Chitosan Nanoparticles Cross-Linked with this compound
This protocol is based on the ionic gelation method described for enhancing the activity of antibiotics against resistant bacteria.[12][13]
Materials:
-
Chitosan (low molecular weight)
-
This compound solution (0.5 mg/mL in ultrapure water)
-
Colistin sulfate
-
Acetic acid (1% v/v)
-
Ultrapure water
-
Magnetic stirrer
-
Syringe pump
-
Ultrasonic probe
Methodology:
-
Prepare Chitosan Solution: Dissolve chitosan in 1% (v/v) acetic acid to a final concentration of 3 mg/mL. Stir until fully dissolved.
-
Prepare this compound-Colistin Solution: Dissolve 1.024 mg of colistin sulfate in 5.0 mL of the 0.5 mg/mL this compound solution.
-
Nanoparticle Formation (Ionic Gelation):
-
Place the this compound-colistin solution in a beaker on a magnetic stirrer and stir at 900 rpm at 25 °C.[12]
-
Using a syringe pump, slowly add 3.0 mL of the chitosan solution to the stirring this compound-colistin solution at an injection rate of 0.5 mL/min.[12]
-
Continue stirring for an additional 5 minutes after the addition is complete to ensure the formation of this compound-chitosan complexes.[12]
-
-
Ultrasonic Treatment:
-
Characterization: The resulting colistin-loaded nanoparticles (CT-NPs) can be characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using methods like the bicinchoninic acid (BCA) assay.[12][13]
Protocol 2: Green Synthesis of this compound-Capped Silver Nanoparticles (AgNPs@PA)
This protocol describes a green synthesis approach for creating silver nanoparticles for electrochemical applications.[15]
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (PA)
-
Ascorbic acid (AA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer
Methodology:
-
Prepare Stock Solutions: Prepare aqueous solutions of silver nitrate, ascorbic acid, this compound, and sodium hydroxide at the desired concentrations.
-
Synthesis of AgNPs@PA:
-
In a typical synthesis, introduce an aqueous solution of this compound and ascorbic acid into a reaction vessel.
-
Add the silver nitrate solution to the mixture under vigorous stirring.
-
Adjust the pH of the system by adding the NaOH solution. The pH is a critical parameter that can influence the size and stability of the nanoparticles.[16]
-
Allow the reaction to proceed for a set amount of time at a controlled temperature. The formation of AgNPs is often indicated by a color change in the solution (e.g., to yellowish-brown).
-
-
Purification:
-
Separate the synthesized AgNPs@PA from the reaction mixture by centrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove unreacted reagents and byproducts.
-
-
Characterization: Characterize the final product using techniques such as UV-Vis Spectroscopy to confirm the formation of AgNPs (surface plasmon resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of this compound coating.[15]
Protocol 3: Synthesis of this compound-Chitosan Coated Magnetic Nanoparticles (PTA-CS-MNPs)
This protocol details the preparation of a nanohybrid system for the pH-dependent sustained release of this compound as an anticancer agent.[1]
Materials:
-
Iron (II) chloride (FeCl₂) and Iron (III) chloride (FeCl₃)
-
Ammonium hydroxide (NH₄OH)
-
Chitosan (CS)
-
This compound sodium salt (PTA)
-
Acetic acid
-
Deionized water
-
Magnetic stirrer
Methodology:
-
Synthesis of Magnetic Nanoparticles (MNPs):
-
Prepare an aqueous solution of FeCl₂ and FeCl₃ (typically in a 1:2 molar ratio).
-
Add this iron salt solution dropwise into a stirred solution of ammonium hydroxide. This co-precipitation method will form iron oxide (Fe₃O₄) nanoparticles.
-
Separate the black precipitate using a magnet, and wash it repeatedly with deionized water until the supernatant is neutral.
-
-
Coating with Chitosan (CS-MNPs):
-
Disperse the washed MNPs in an acetic acid solution.
-
Add a chitosan solution (dissolved in acetic acid) to the MNP suspension and stir for several hours to allow the chitosan to coat the nanoparticles.
-
Collect the CS-MNPs using a magnet and wash them to remove excess chitosan.
-
-
Loading this compound (PTA-CS-MNPs):
-
Disperse the CS-MNPs in deionized water.
-
Add an aqueous solution of this compound sodium salt to the CS-MNP suspension.
-
Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow the this compound to bind to the chitosan layer.
-
Collect the final PTA-CS-MNP nanocomposite with a magnet, wash with deionized water, and dry (e.g., by lyophilization).
-
-
Characterization: The successful synthesis can be confirmed using Fourier Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of iron oxide, chitosan, and this compound in the final nanocomposite.[1] The drug release profile can be studied in buffer solutions at different pH values (e.g., pH 7.4 and pH 4.8) to simulate physiological and tumor microenvironment conditions.[1]
References
- 1. Sustained release of anticancer agent this compound from its chitosan-coated magnetic nanoparticles for drug-delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Phyto-Capped Ag Nanoparticles: Green Synthesis, Characterization, and Catalytic and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 6. Phytosynthesized metal oxide nanoparticles for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Green approaches for the synthesis of metal and metal oxide nanoparticles using microbial and plant extracts - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. consensus.app [consensus.app]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Chitosan Nanoparticles Cross-Linked with this compound and Loaded with Colistin against Extensively Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Green synthesis and characterization of Ag nanoparticles in a this compound/ascorbic acid/sodium hydroxide system and their application in the electrochemical detection of H2O2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Phytosynthesis of nanoparticles: concept, controversy and application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Phytic Acid's Impact on Mineral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the impact of phytic acid on mineral bioavailability using established in vitro models. The methodologies described herein are essential for understanding nutrient-antinutrient interactions and for the development of foods and supplements with enhanced mineral absorption.
Introduction to this compound and Mineral Bioavailability
This compound (myo-inositol hexakisphosphate or IP6) is the primary storage form of phosphorus in many plant tissues, especially in cereal grains, legumes, and oilseeds.[1][2] However, it is considered an antinutrient for humans and monogastric animals who lack the digestive enzyme phytase to break it down.[2] The strong chelating ability of this compound allows it to form insoluble complexes with essential dietary minerals such as iron, zinc, and calcium, particularly at the pH of the small intestine, thereby inhibiting their absorption and reducing their bioavailability.[3][4] Understanding and quantifying this inhibitory effect is crucial for nutritional science and the development of effective food fortification strategies.[5]
In Vitro Models for Assessing Mineral Bioavailability
In vitro methods offer a rapid, cost-effective, and ethical alternative to in vivo studies for screening the effects of food components on mineral bioavailability.[6][7] These models typically simulate the physiological conditions of the human upper gastrointestinal tract and can be broadly categorized into two main stages:
-
Simulated Gastrointestinal Digestion: This stage mimics the enzymatic and chemical processes of the mouth, stomach, and small intestine to determine the "bioaccessibility" of a mineral, which is the amount released from the food matrix and available for absorption.[8]
-
Cell Culture Models: Following simulated digestion, the bioaccessible mineral fraction can be applied to a culture of human intestinal cells (e.g., Caco-2 cells) to assess its uptake and transport, providing an estimation of its "bioavailability."[9][10]
Data Presentation: Impact of this compound on Mineral Bioavailability
The following tables summarize quantitative data from various in vitro studies on the inhibitory effect of this compound on the bioavailability of iron, zinc, and calcium.
Table 1: Effect of this compound on Iron Bioavailability
| Iron:this compound Molar Ratio | % Inhibition of Iron Uptake/Bioavailability | Method | Reference |
| 1:10 | Maximal inhibition | In vitro digestion/Caco-2 cell model | [5] |
| 1:20 | ~86% (from FeSO₄) | In vitro digestion/Caco-2 cell model | [11][12] |
| 1:20 | ~82% (from animal-type ferritin) | In vitro digestion/Caco-2 cell model | [11][12] |
| 1:20 | ~93% (from plant-type ferritin) | In vitro digestion/Caco-2 cell model | [11][12] |
Table 2: Effect of this compound on Zinc Bioavailability
| Phytate:Zinc Molar Ratio | % Zinc Availability | Food Matrix | Method | Reference |
| 2.2 | 2.84% | Cow's milk-based infant formula | Continuous flow dialysis in vitro procedure | [1] |
| >7.9 | 15.12% | Vegetables | Continuous flow dialysis in vitro procedure | [1] |
| Baseline (low phytate) | 6.65% | Cow's milk-based infant formula | Continuous flow dialysis in vitro procedure | [1] |
| Baseline (high phytate) | 2.26% | Soybean-based infant formula | Continuous flow dialysis in vitro procedure | [1] |
Table 3: Effect of this compound on Calcium Bioavailability
| Ca:this compound Molar Ratio | Description of Effect | Food Matrix/System | Method | Reference |
| 3:1 | Binding capacity | Soybean, chickpea, oats | In vitro extraction | [2] |
| 2:1 | Binding capacity | Rice | In vitro extraction | [2] |
| 1:1 | Binding capacity | Corn semolina | In vitro extraction | [2] |
| Not specified | Addition of this compound resulted in ~90% of calcium being bound, leaving less than 10% available for absorption. | Soybean, chickpea, oat flour | Simulated in vitro digestion | [2] |
Experimental Protocols
Standardized Static In Vitro Digestion (INFOGEST 2.0)
This protocol is based on the internationally recognized INFOGEST 2.0 method for simulating gastrointestinal digestion.[6][13]
Materials:
-
Simulated Salivary Fluid (SSF), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF) stock solutions (see INFOGEST publications for detailed composition).[7]
-
α-amylase from human saliva (EC 3.2.1.1)
-
Pepsin from porcine gastric mucosa (EC 3.4.23.1)
-
Pancreatin from porcine pancreas (EC 3.4.21.36)
-
Bile salts (e.g., porcine or bovine bile extract)
-
HCl and NaOH solutions for pH adjustment
-
Water bath or incubator at 37°C
-
Shaker or magnetic stirrer
-
pH meter
Protocol:
-
Oral Phase:
-
Gastric Phase:
-
Intestinal Phase:
-
Sample Collection:
-
At the end of the intestinal phase, the digestate contains the bioaccessible mineral fraction.
-
To separate the soluble fraction for analysis or for application to cell cultures, centrifuge the digestate (e.g., 4500 x g for 30 minutes) and filter the supernatant.[15]
-
Caco-2 Cell Culture and Mineral Uptake Assay
The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the small intestinal epithelium.[10][16]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics (e.g., penicillin-streptomycin).[17]
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks, plates, and Transwell® inserts
-
Humidified incubator at 37°C with 5% CO₂
-
The soluble fraction from the in vitro digestion.
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media, changing the media every 2-3 days.
-
Subculture the cells when they reach approximately 50-80% confluency. For uptake studies, seed the cells onto multi-well plates. For transport studies, seed onto semi-permeable membranes in Transwell® inserts.[16]
-
Allow the cells to grow and differentiate for 15-21 days post-confluency to form a mature monolayer.[10]
-
-
Mineral Uptake Assay:
-
Wash the Caco-2 cell monolayer with a pre-warmed buffer (e.g., PBS).
-
Pre-incubate the cells in the buffer for a short period (e.g., 20 minutes) at 37°C.[18]
-
Remove the buffer and add the soluble fraction from the in vitro digestion to the apical side of the monolayer.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
After incubation, remove the digestate and wash the cells multiple times with cold PBS to stop the uptake.
-
Lyse the cells using an appropriate lysis buffer or by acid digestion.
-
Analyze the mineral content of the cell lysate using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Analysis of this compound and Mineral Content
This compound Analysis:
-
The official AOAC method 986.11, which involves anion-exchange chromatography followed by acid hydrolysis and colorimetric determination of phosphorus, is a widely accepted method.[3][19] However, simpler and more high-throughput colorimetric methods are also available.[19][20]
Mineral Analysis:
-
After sample digestion (e.g., wet ashing with strong acids), the mineral content can be determined using instrumental techniques such as:
-
Atomic Absorption Spectroscopy (AAS)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[15]
-
Visualizations
Caption: Workflow for assessing mineral bioavailability.
Caption: Inhibition of mineral absorption by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron absorption and the iron-binding and anti-oxidant properties of this compound | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of iron uptake by this compound, tannic acid, and ZnCl2: studies using an in vitro digestion/Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INFOGEST static in vitro simulation of gastrointestinal food digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A standardised static in vitro digestion method suitable for food – an international consensus - Food & Function (RSC Publishing) DOI:10.1039/C3FO60702J [pubs.rsc.org]
- 8. INFOGEST static in vitro simulation of gastrointestinal food digestion | Springer Nature Experiments [experiments.springernature.com]
- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 10. books.rsc.org [books.rsc.org]
- 11. gov.uk [gov.uk]
- 12. researchgate.net [researchgate.net]
- 13. INFOGEST static in vitro simulation of gastrointestinal food digestion - Quadram Institute [quadram.ac.uk]
- 14. INFOGEST | BIO-CAT [bio-cat.com]
- 15. mdpi.com [mdpi.com]
- 16. Good Caco-2 cell culture practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 18. storage.imrpress.com [storage.imrpress.com]
- 19. prod-media.megazyme.com [prod-media.megazyme.com]
- 20. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phytic acid Extraction from Legumes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing phytic acid extraction from legumes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during this compound extraction experiments, providing potential causes and solutions in a clear question-and-answer format.
Q1: Why is my this compound yield lower than expected?
A1: Low this compound yield can be attributed to several factors:
-
Incomplete Extraction: this compound in legumes exists as insoluble salts of metal cations (phytates)[1]. A single extraction may be insufficient to fully solubilize and remove all this compound.
-
Incorrect Acid Choice or Concentration: The type and concentration of the acid used for extraction are critical.
-
Solution: Hydrochloric acid (HCl) is often more effective than trichloroacetic acid (TCA) or perchloric acid, especially for immature beans.[1] Optimal HCl concentrations reported in various studies range from 0.02 M to 1.0 M.[2] For rice bran, 0.62 M HCl has been shown to be optimal.[3] Sulfuric acid (H₂SO₄) has also been used effectively.[4]
-
-
Insufficient Extraction Time or Temperature: Short extraction times or low temperatures may not be sufficient for complete solubilization.
-
Improper Sample Preparation: The physical state of the legume sample can impact extraction efficiency.
-
Pre-treatment Methods: Soaking, germination, or cooking of legumes prior to extraction can lead to a reduction in this compound content.[6][7][8][9][10][11]
-
Solution: If the goal is to extract the maximum native this compound, avoid pre-treatments that may initiate its degradation.
-
Q2: I am observing a precipitate other than ferric phytate during analysis. What could it be?
A2: The presence of co-precipitates can interfere with the accurate quantification of this compound.
-
Cause: Immature beans, in particular, may contain interfering substances that co-precipitate with ferric phytate.[1]
-
Solution: The ferric hydroxide procedure can help remove these interfering, iron-containing materials. This involves converting the ferric phytate precipitate to ferric hydroxide with an alkali, which can then be separated.[1]
-
Q3: The results of my this compound analysis are inconsistent. What are the potential sources of error?
A3: Variability in results can arise from several procedural aspects.
-
Incomplete Precipitation: For quantitative analysis based on ferric phytate precipitation, ensuring complete precipitation is crucial.
-
Analytical Method: The choice of analytical method can influence the results.
-
Sample Homogeneity: Inconsistent sampling can lead to variable results.
-
Solution: Ensure the ground legume powder is well-mixed before taking a subsample for extraction.
-
Q4: Can I use water instead of acid for extraction?
A4: While soaking in water can leach out some this compound, it is generally not as effective as acid extraction for quantitative purposes.[5][8][10][11]
-
Explanation: this compound exists as insoluble salts, and a strong acid is required to effectively solubilize it for complete extraction.[1][12][13] Soaking in water is more commonly used as a pre-treatment to reduce this compound content in food preparation.[8][10][11]
Quantitative Data Summary
The following table summarizes the this compound extraction yields from various legumes and grains under different extraction conditions, as reported in the literature.
| Source Material | Extraction Solvent | Conditions | This compound Yield/Reduction | Reference |
| Mature Pinto Beans | 0.5N HCl | Multiple extractions, stirring, mild heating (60°C) | 9.62 mg/g | [1] |
| Immature Pinto Beans | 0.5N HCl | Multiple extractions, stirring, mild heating (60°C) | 3.45 mg/g | [1] |
| Rice Bran | 1 M HCl | Stirring for 1h at 25°C | Optimal Extraction | [2] |
| Rice Bran | 0.9 M H₂SO₄ | pH 6, 30 min extraction | 82.73% extraction yield | [2] |
| Peanut Meal | 0.02 M HCl | 105 min at 30°C | 6.12 ± 0.51% extraction rate | [2] |
| Rice Bran | 5% H₂SO₄ | pH 0.6, 30 min extraction | Highest yield compared to TCA and HCl | [4] |
| Rice Bran | 0.62 M HCl | 8.5:1 solvent:material ratio, 5.5h | 2.15 ± 0.02% | [3] |
| Faba Beans | 0.1% Citric Acid | Soaking for 12h at 37°C | 51 ± 11% reduction | [6] |
| Faba Beans | Water Soaking + Microwaving (2 min) | 12h soaking | >70% reduction | [6] |
| Chickpeas | Water Soaking | 12h | 47.4% reduction | [10] |
| Mung Bean | Boiling (90 min) | - | 25.0% reduction | |
| Kidney Bean | Fermentation (L. bulgaricus) | - | 85.4% reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound extraction and quantification.
Protocol 1: Acid Extraction of this compound from Legumes
This protocol is a generalized procedure based on common acid extraction methods.[1][2][3]
1. Sample Preparation: a. Dry the legume seeds to a constant weight. b. Grind the dried seeds into a fine powder using a laboratory mill. c. Homogenize the powder to ensure uniformity.
2. Extraction: a. Weigh approximately 0.2 g of the dry, powdered sample into a centrifuge tube. b. Add 3 ml of 0.5N HCl to the tube. c. Stir the mixture continuously. For the first few minutes of extraction, heat the mixture to approximately 60°C. d. Continue stirring for at least 40 minutes at room temperature. e. Centrifuge the mixture at high speed (e.g., 17,300 x g) for 10-15 minutes. f. Carefully decant the supernatant into a clean collection tube. g. Repeat the extraction process (steps 2b-2f) on the pellet two to three more times, combining the supernatants.
3. (Optional) Protein Removal: a. To improve purity, proteins can be removed from the extract. This step is particularly relevant for applications requiring purified this compound.[2]
Protocol 2: Quantification of this compound by Ferric Phytate Precipitation
This protocol is based on the principle that this compound forms an insoluble precipitate with ferric ions in an acidic solution.[1]
1. Preliminary Analysis: a. Determine the total phosphorus content of the acid extract to calculate the required amount of ferric chloride for complete precipitation.
2. Precipitation: a. To the combined acid extract, add a calculated excess of standard ferric chloride solution. b. Adjust the final acid concentration to approximately 0.15N HCl. c. Ensure the this compound concentration in the final reaction mixture is above 0.07 mg/ml. d. Heat the mixture in a boiling water bath for at least 30 minutes, or until the ferric phytate precipitate has coagulated. e. Cool the tubes to room temperature. f. Centrifuge at 17,300 x g for 30 minutes. g. Decant and discard the supernatant.
3. Quantification (via Ferric Hydroxide Conversion): a. Disperse the ferric phytate precipitate in 0.5 ml of water. b. Add 0.5 ml of 0.6N NaOH and mix. c. Heat in a boiling water bath for 30-50 minutes to coagulate the ferric hydroxide precipitate. d. Cool and centrifuge at 17,300 x g for 10 minutes. e. Decant the supernatant. Wash the pellet with water, recentrifuge, and decant again. f. Dissolve the washed ferric hydroxide precipitate in 0.5 ml of 0.5N HCl with heating. g. Transfer the solution to a volumetric flask and bring to volume with 0.1N HCl. h. Determine the iron concentration colorimetrically using a suitable method (e.g., with o-phenanthroline). i. Calculate the this compound content based on the assumption that one molecule of this compound binds four atoms of iron.
Visualizations
Experimental Workflow for this compound Extraction and Quantification
Caption: Workflow for this compound extraction and quantification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting guide for low this compound yield.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 3. Optimization of extraction conditions for this compound from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. thenourishinggourmet.com [thenourishinggourmet.com]
- 8. google.com [google.com]
- 9. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 10. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Extraction, isolation, purification, and detection techniques for this compound and their applications in various fields: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Phytic Acid Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phytic acid analysis. The information is designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound analysis?
A1: The primary methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC), colorimetric assays, and enzymatic assays. Each method has its own set of advantages and limitations regarding specificity, sensitivity, cost, and throughput.[1][2]
Q2: How can I choose the best method for my samples?
A2: The choice of method depends on your specific research needs.
-
HPLC offers high specificity and can separate different inositol phosphates (e.g., IP3, IP4, IP5, IP6), which is crucial for understanding the impact on mineral bioavailability.[2][3] However, it requires specialized equipment and expertise.
-
Colorimetric methods , such as the Wade reagent method, are simpler and more cost-effective for high-throughput screening.[4] Their main drawback is the potential for overestimation due to interference from other phosphate-containing compounds.[5]
-
Enzymatic assays provide a good balance of specificity and ease of use. They utilize phytase to specifically hydrolyze this compound, and the released phosphate is then quantified.[1] Commercially available kits, such as those from Megazyme, are widely used.[6]
Q3: What are the critical steps in sample preparation for this compound analysis?
A3: Proper sample preparation is crucial for accurate results and includes:
-
Homogenization: Grinding the sample to a fine, uniform powder is essential, especially for heterogeneous materials like grains, to ensure representative sampling.[3][6]
-
Extraction: this compound is typically extracted using an acidic solution (e.g., HCl, H2SO4, or trichloroacetic acid) to release it from complexes with proteins and minerals.[7] The choice of acid, its concentration, extraction time, and temperature can significantly impact the yield.[7]
-
Purification/Cleanup: Depending on the analytical method and sample matrix, a purification step using techniques like solid-phase extraction (SPE) with anion-exchange cartridges may be necessary to remove interfering substances.[3]
Troubleshooting Guides
I. High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Poor Peak Resolution or Broad Peaks
-
Q: My this compound peak is broad and not well-separated from other peaks. What should I do?
-
A:
-
Optimize Mobile Phase: Adjusting the mobile phase composition is critical. For ion-pair chromatography, ensure the concentration of the ion-pairing reagent (e.g., tetrabutylammonium hydroxide) is optimal. Modifying the organic modifier (e.g., methanol or acetonitrile) concentration can also improve separation.[5]
-
Adjust pH: The pH of the mobile phase affects the ionization state of this compound and its interaction with the stationary phase. A pH of around 4.3 has been shown to be effective for good resolution in some methods.[3][5] A shift in pH to 5.2 can lead to a complete loss of resolution.[3]
-
Column Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can reduce mobile phase viscosity, leading to sharper peaks and shorter retention times.[3][8]
-
Flow Rate: A lower flow rate generally improves resolution by allowing more time for interactions between the analyte and the stationary phase, although this will increase the run time.[8]
-
-
Problem: Peak Tailing
-
Q: The this compound peak in my chromatogram is tailing. What is the cause and how can I fix it?
-
A:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the phosphate groups of this compound, causing tailing. Using a highly end-capped column or adding a competing base to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[8]
-
Column Degradation: A void at the head of the column or a contaminated frit can cause peak distortion. Reversing and flushing the column or replacing it may be necessary.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Use tubing with a narrow internal diameter and keep connections as short as possible.
-
-
Problem: Low or No this compound Peak (Low Recovery)
-
Q: I am not detecting a this compound peak, or the peak is much smaller than expected.
-
A:
-
Incomplete Extraction: Review your extraction protocol. Ensure the acid concentration, extraction time, and temperature are appropriate for your sample matrix.[7] Sonication can improve extraction efficiency.[3] For high-fat samples, a defatting step may be necessary prior to acid extraction.
-
Adsorption to HPLC System: this compound can adsorb to the stainless steel components of the HPLC system, such as the column frit and tubing. To address this, make several injections of a this compound standard to passivate the system before running your samples. Alternatively, adding a low concentration of this compound to the mobile phase can help block active sites.
-
Precipitation in Sample: If the pH of your final extract is not sufficiently acidic, this compound may precipitate with minerals present in the sample. Ensure the final sample solution is clear and properly acidified before injection.
-
-
II. Colorimetric Analysis (e.g., Wade Reagent)
Problem: Inaccurate or Inconsistent Results
-
Q: My colorimetric results are variable and seem to be overestimating the this compound content.
-
A:
-
Interference from Other Phosphates: Colorimetric methods based on the measurement of total phosphorus after precipitation can be prone to interference from inorganic phosphate and other inositol phosphates (IP1-IP5), leading to an overestimation of this compound.[5][9] If specificity is critical, consider using a more specific method like HPLC or an enzymatic assay.
-
Matrix Effects: Components in the sample matrix can interfere with the color development reaction.[4] Running a spiked sample (a sample to which a known amount of this compound has been added) can help determine if matrix effects are present.
-
Unstable Color Development: The color of the final solution can be unstable. Ensure that the absorbance is read within the recommended timeframe after adding the reagent.[4] If the color is unstable, it may be necessary to dilute the sample extract.[4]
-
Inadequate Standard Curve: Ensure your standard curve covers the expected concentration range of your samples and is linear. The range of this compound concentrations for the standard curve and the volume of the Wade reagent are critical parameters.[4]
-
-
III. Enzymatic Analysis
Problem: Low this compound Measurement
-
Q: The this compound concentration measured by the enzymatic assay is lower than expected.
-
A:
-
Enzyme Inhibition: Components in your sample extract, such as high concentrations of certain metal ions, may inhibit the phytase enzyme.[10] Diluting the sample extract can sometimes alleviate this inhibition.
-
Incorrect pH or Temperature: Ensure the incubation is performed at the optimal pH and temperature for the specific phytase enzyme being used, as specified in the assay protocol.[11]
-
Incomplete Reaction: The incubation time may not be sufficient for the complete hydrolysis of this compound in your samples. Consider extending the incubation time, but be mindful of potential non-specific phosphate release over longer periods.
-
-
Problem: High Background/Blank Reading
-
Q: The absorbance of my blank sample is very high.
-
A:
-
Free Phosphate in Sample: The sample itself may contain a high concentration of free inorganic phosphate, which will be detected by the assay and lead to a high background reading. Some protocols include a step to measure and subtract this background phosphate.
-
Contaminated Reagents: Ensure that all buffers and reagents are free from phosphate contamination. Use high-purity water for all solutions.
-
Phosphate in Enzyme Preparation: The phytase enzyme preparation itself may contain some level of inorganic phosphate. Always run a reagent blank to account for this.
-
-
Data Presentation
Table 1: Comparison of this compound Extraction Efficiency from Rice Bran with Different Acid Solvents.
| Extracting Solvent | Concentration | Extraction Time | pH | This compound Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 5% | 30 min | 0.6 | 2.22 | [12] |
| Trichloroacetic Acid (TCA) | 10% | - | - | < 2.22 | [12] |
| Hydrochloric Acid (HCl) | 3% | - | - | < 2.22 | [12] |
| Hydrochloric Acid (HCl) | 0.5 M | 5 min (sonication) | - | - | [5] |
| Sulfuric Acid (H₂SO₄) | 3% | 30 min | - | - | [13] |
Table 2: Performance Comparison of Analytical Methods for this compound.
| Performance Metric | Colorimetric Method (Wade Reagent) | HPLC |
| Principle | Indirect measurement based on the color change of a metal complex. | Physical separation of phytate from other compounds followed by detection. |
| Accuracy (% Recovery) | 97-115% (spiked samples) | 91-103% |
| Precision (RSD) | Repeatability: 0.81-2.32%; Intermediate Precision: 2.27% | Intra-day Repeatability: <4%; Inter-day Precision: <4% |
| Specificity | Lower, potential for overestimation due to interference from other phosphates.[5] | High, can separate different inositol phosphates.[3] |
| Throughput | High | Lower |
| Cost & Complexity | Low cost, simpler procedure. | Higher cost, requires specialized equipment and expertise.[2] |
Experimental Protocols
Detailed HPLC Method for this compound in Grains
This protocol is adapted from Lehrfeld (1989).[3]
-
Sample Preparation:
-
Weigh 50-100 mg of finely ground grain sample into a microcentrifuge tube.
-
Add 1.0 mL of 0.5 M HCl.
-
Sonicate for 1-3 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Purification (using a silica-based anion-exchange (SAX) cartridge):
-
Condition the SAX cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound with an appropriate eluent (e.g., a higher concentration of HCl).
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase or high-purity water.
-
-
HPLC Conditions:
-
Column: Hamilton PRP-1 (150 x 4.1 mm), 5 µm particle size.[3]
-
Mobile Phase: Mix 560 mL of methanol and 440 mL of 0.035 M formic acid. Add 10 mL of tetrabutylammonium hydroxide (40% w/w). Adjust pH to 4.3 with sulfuric acid.[3]
-
Flow Rate: 0.9 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detector: Refractive Index (RI) or UV at 190 nm.[3]
-
-
Quantification:
-
Prepare a standard curve using a certified this compound standard.
-
Calculate the concentration in the sample based on the peak area and the standard curve.
-
Detailed Colorimetric (Wade Reagent) Method
This protocol is a general guide based on common procedures.[4][14]
-
Reagent Preparation:
-
Wade Reagent: Prepare a solution containing ferric chloride (e.g., 0.03%) and sulfosalicylic acid (e.g., 0.3%) in deionized water.
-
-
Sample Extraction:
-
Extract a known weight of the ground sample with an acidic solution (e.g., 0.64 N HCl) by shaking for a specified period (e.g., 16 hours).[14]
-
Centrifuge the mixture and collect the supernatant.
-
-
Colorimetric Reaction:
-
To a specific volume of the sample extract (or standard solution), add a defined volume of the Wade reagent (e.g., 3 mL of extract to 1 mL of reagent).[15]
-
Mix well and allow the color to develop for a set time (e.g., 15 minutes).
-
Centrifuge if a precipitate forms.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 500 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the this compound concentration in the sample by comparing its absorbance to the standard curve.
-
Detailed Enzymatic Assay (Based on Megazyme K-PHYT Kit Principles)
This protocol outlines the general steps involved in a typical enzymatic assay for this compound.[6]
-
Sample Extraction:
-
Weigh approximately 1g of the milled sample into a beaker.
-
Add 20 mL of 0.66 M HCl and stir vigorously for at least 3 hours or overnight.
-
Centrifuge a portion of the extract to obtain a clear supernatant.
-
-
Enzymatic Hydrolysis:
-
The assay typically involves two steps to measure the phosphate released specifically from this compound.
-
"Free Phosphorus" Blank: An aliquot of the extract is treated to measure the initial inorganic phosphate present in the sample.
-
"Total Phosphorus" after Hydrolysis: A separate aliquot is incubated with a mixture of phytase and alkaline phosphatase to ensure complete hydrolysis of this compound to inositol and inorganic phosphate.
-
-
Colorimetric Determination of Phosphate:
-
The amount of inorganic phosphate released in both the blank and the enzyme-treated sample is determined colorimetrically. This is often achieved by reacting the phosphate with a molybdate solution in the presence of a reducing agent to form a colored molybdenum blue complex.
-
-
Measurement and Calculation:
-
The absorbance of the molybdenum blue is measured at a specific wavelength (e.g., 655 nm).[6]
-
The phosphate released from this compound is calculated by subtracting the "Free Phosphorus" value from the "Total Phosphorus" value.
-
The this compound content is then calculated from the amount of released phosphate.
-
Visualizations
Caption: A general workflow for this compound analysis.
Caption: Troubleshooting logic for poor HPLC peak resolution.
Caption: A logical guide for troubleshooting low this compound recovery.
References
- 1. Determination of this compound and its importance - Eurofins Scientific [eurofins.in]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. researchgate.net [researchgate.net]
- 5. brjac.com.br [brjac.com.br]
- 6. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
overcoming interference in spectrophotometric assay of phytic acid
Welcome to the technical support center for the spectrophotometric assay of phytic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during the quantification of this compound.
Troubleshooting Guides
Spectrophotometric methods for this compound determination are often susceptible to interference from various compounds present in complex sample matrices. This guide provides solutions to common problems that can lead to inaccurate results.
Problem 1: Overestimation of this compound Content
Inaccurate, often inflated, this compound readings are a frequent issue. This is typically caused by interfering substances that react with the assay reagents in a similar manner to this compound or its reaction products.
Table 1: Common Interferences and Mitigation Strategies
| Interfering Substance | Mechanism of Interference | Recommended Mitigation Strategy | Efficiency of Mitigation |
| Inorganic Phosphate (Orthophosphate) | Reacts with molybdate reagents to form a colored complex, similar to the final product in some this compound assays, leading to a false positive signal.[1][2] | Anion-exchange chromatography to separate this compound from inorganic phosphate before colorimetric analysis.[1][3] | High |
| Lower Inositol Phosphates (IP1-IP5) | Can also bind to the Wade reagent, leading to an overestimation of this compound content.[4][5] | High-Performance Liquid Chromatography (HPLC) can separate and quantify this compound and its breakdown products.[5] For less equipped labs, Polyacrylamide Gel Electrophoresis (PAGE) can separate IP5 and IP6 from lower inositol phosphates.[5] | High (HPLC), Moderate to High (PAGE) |
| Oxalate and Citrate | These anions can interact with the Wade reagent, causing an overestimation of phytate.[4][6] | Anion-exchange chromatography can be employed to separate these interfering anions from the phytate fraction. | High |
| Proteins | Can interfere with the extraction and precipitation steps of the assay. Trichloroacetic acid (TCA) is used for extraction as it denatures and coagulates proteins, preventing potential interferences.[3] | Use of Trichloroacetic acid (TCA) during the extraction process to precipitate and remove proteins.[3] | High |
| Fats/Lipids | In samples with high fat content (>15%), lipids can interfere with the extraction of phytates.[3] | Pre-extraction of fats using petroleum ether or removal of hydrophobic compounds with a solid-phase extraction cartridge.[3] | High |
Problem 2: Incomplete Extraction of this compound
Low or variable this compound readings may result from inefficient extraction from the sample matrix.
Table 2: Extraction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Inappropriate extraction solvent or conditions. | Use dilute acids like Hydrochloric acid (HCl) or Trichloroacetic acid (TCA) for extraction.[3][7] Ensure sufficient extraction time and agitation. |
| Sample Matrix Effects | This compound may be strongly bound to proteins or minerals in the sample. | Extraction with HCl helps to release phytate from its complexes with iron and proteins.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound results overestimated when using the Wade reagent method?
Overestimation with the Wade reagent is a known issue and is often caused by the presence of other anions in your sample that also interact with the reagent, such as oxalate and lower inositol phosphates (IP1-IP5).[4][6] It is recommended to use a separation technique like anion-exchange chromatography to purify the phytate before analysis.
Q2: Can I measure this compound in a sample with high inorganic phosphate content?
Direct measurement in high-phosphate samples is problematic as inorganic phosphate interferes with many colorimetric methods.[1] To obtain accurate results, you must first separate the this compound from the inorganic phosphate. Anion-exchange chromatography is a reliable method for this separation.[1][3]
Q3: What is the best extraction method for samples with high protein content?
For high-protein samples, using Trichloroacetic acid (TCA) for extraction is beneficial. TCA effectively denatures and precipitates proteins, preventing them from interfering with the subsequent steps of the assay.[3]
Q4: How should I handle samples with a high fat content?
For samples containing more than 15% fat, it is crucial to perform a defatting step prior to this compound extraction to prevent interference.[3] This can be achieved by extracting the fat with petroleum ether.[3]
Q5: My sample is highly colored. Will this affect my spectrophotometric reading?
Yes, sample color can interfere with absorbance measurements. Some methods include steps for sample color removal.[8] Alternatively, running a sample blank that has gone through all the procedural steps except for the addition of the final color-forming reagent can help to correct for background absorbance.
Experimental Protocols
Protocol 1: this compound Determination using the Wade Reagent Method with Anion-Exchange Cleanup
This protocol is suitable for samples containing interfering anions like inorganic phosphate and oxalate.
1. Sample Extraction:
- Weigh a suitable amount of the ground sample.
- Extract the this compound with 0.5 M HCl by shaking for 2 hours at room temperature.
- Centrifuge the extract and collect the supernatant.
2. Anion-Exchange Chromatography:
- Prepare an anion-exchange column (e.g., AG 1-X4).
- Load the supernatant onto the column.
- Wash the column with deionized water to remove non-anionic compounds.
- Elute inorganic phosphate and other weakly bound anions with 0.1 M NaCl.
- Elute the this compound fraction with 0.7 M NaCl.[1][3]
3. Colorimetric Determination:
- Take an aliquot of the this compound fraction.
- Add Wade reagent (a mixture of FeCl₃ and sulfosalicylic acid).[3]
- The pink color of the Wade reagent will decrease in the presence of this compound.
- Measure the absorbance at 500 nm.[3]
- Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium phytate.
Protocol 2: this compound Determination by Precipitation and Molybdenum Blue Reaction
This method is an alternative that separates this compound from soluble inorganic phosphate by precipitation.
1. Sample Extraction and Precipitation:
- Extract the sample with dilute HCl.
- Add a ferric chloride solution to the extract to precipitate ferric phytate.[8][9]
- Heat the mixture in a water bath to facilitate precipitation.[8]
- Separate the ferric phytate precipitate by filtration or centrifugation. This step leaves the soluble inorganic phosphate in the supernatant.[8]
2. Conversion to Sodium Phytate:
- Wash the precipitate with dilute HCl.
- Add sodium hydroxide (NaOH) to the precipitate and heat to convert ferric phytate to soluble sodium phytate and insoluble ferric hydroxide.[8][9]
- Centrifuge and collect the supernatant containing sodium phytate.
3. Colorimetric Determination:
- Add a chromogenic reagent (e.g., a molybdate solution) to an aliquot of the supernatant.
- A blue molybdenum complex will form upon heating.[8][9]
- Measure the absorbance at 830 nm.[8][9]
- Calculate the this compound concentration based on a standard curve.
Visualizations
Caption: General workflow for the spectrophotometric assay of this compound.
Caption: Decision tree for overcoming common interferences.
References
- 1. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. bioflux.com.ro [bioflux.com.ro]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cerealsgrains.org [cerealsgrains.org]
common problems and solutions in phytic acid HPLC analysis
Welcome to the Technical Support Center for Phytic acid HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound HPLC analysis?
A1: The analysis of this compound by HPLC can be challenging due to its highly polar and negatively charged nature.[1] Common problems include poor peak shape (tailing), short and shifting retention times, low sensitivity, and interference from matrix components.[2][3][4] Co-elution with the solvent front is a frequent issue in reversed-phase chromatography.[3][4][5]
Q2: Why is my this compound peak showing significant tailing?
A2: Peak tailing for this compound is often caused by strong interactions between the negatively charged phosphate groups of the molecule and active sites on the stationary phase, particularly with silica-based columns.[6] It can also be a result of a suboptimal mobile phase pH or inappropriate column choice.
Q3: My retention times for this compound are inconsistent. What could be the cause?
A3: Fluctuating retention times can be attributed to several factors. A primary cause is an unstable mobile phase, including changes in pH or organic modifier concentration.[7] Even a small pH change of 0.1 units can lead to a significant shift in retention time.[7] Other causes can include column degradation, temperature fluctuations, and inconsistent sample preparation.[8]
Q4: I am observing "ghost peaks" in my chromatogram. What are they and how can I eliminate them?
A4: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. They can be caused by impurities in the mobile phase, carryover from previous injections, or the elution of strongly retained compounds from the column.[9] Reconstituting the sample with tetrabutylammonium hydroxide (TBAH) has been suggested to minimize ghost peaks.[2]
Troubleshooting Guides
Problem 1: Poor Peak Resolution and Shape
Poor resolution between this compound and other inositol phosphates or matrix components is a common issue.[10]
Symptoms:
-
Broad, tailing, or split peaks.
-
Inability to separate this compound from other inositol phosphates (IP1-IP5).
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. The use of an ion-pairing reagent like tetrabutylammonium hydroxide (TBAH) in the mobile phase can significantly improve peak shape and retention.[2][4] Adjusting the pH of the mobile phase (typically to around 4.3) can also enhance separation.[2][3] |
| Suboptimal Organic Modifier Concentration | The concentration of the organic modifier (e.g., methanol or acetonitrile) is crucial.[2] Systematically vary the concentration to find the optimal balance between retention and resolution. |
| Incorrect Column Choice | Standard C18 columns can be problematic.[3][5] Consider using a macroporous polymer column (like PRP-1) or a silica-based anion exchange column, which have shown good results for separating inositol phosphates.[3][10] |
| Column Temperature | Fluctuations in column temperature can affect retention and selectivity.[8] Using a column oven to maintain a constant and optimized temperature (e.g., 35-45 °C) can improve reproducibility and resolution.[2] |
Problem 2: Retention Time Shift
Inconsistent retention times can compromise the accuracy and reliability of your analysis.[7]
Symptoms:
-
This compound peak elutes at different times across multiple injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Mobile Phase Instability | Ensure the mobile phase is well-mixed and degassed.[7] If preparing the mobile phase online, verify the proper functioning of the mixing device.[7] Manually preparing the mobile phase can help troubleshoot this issue.[7] |
| pH Fluctuation | The pH of the mobile phase is critical for the retention of ionizable compounds like this compound.[7] Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain a stable pH. |
| Column Equilibration | Insufficient column equilibration between injections, especially after a gradient run, can lead to retention time shifts. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[7] |
| Sample Solvent Effects | If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion and retention time shifts. Whenever possible, dissolve the sample in the mobile phase.[7] |
Experimental Protocols
Key Experiment: HPLC Analysis of this compound using a Polymer Column
This protocol is based on established methods for the analysis of this compound in food samples.[3]
1. Sample Extraction:
- Weigh 500 mg of the sample and add 10 mL of 0.5 M HCl.[2]
- Sonicate the mixture for 5 minutes.[2]
- Centrifuge at 25,000 x g for 20 minutes.[2]
- Dilute 5 mL of the supernatant to 10 mL with Milli-Q® water.[2]
- Pass the diluted extract through an ion-exchange column for cleanup and concentration.[2]
2. Mobile Phase Preparation:
- Prepare a solution of 0.035 M formic acid.
- Mix 560 mL of methanol with 440 mL of the 0.035 M formic acid solution.[3]
- Add 10 mL of 40% (w/w) tetrabutylammonium hydroxide (TBAH) solution.[3]
- Adjust the pH to 4.3 with sulfuric acid.[3]
3. Chromatographic Conditions:
- Column: Hamilton PRP-1 (150 x 4.1 mm, 5 µm) reversed-phase analytical column.[3]
- Mobile Phase: As prepared above.
- Flow Rate: 0.9 mL/min.[3]
- Column Temperature: 40 °C.[3]
- Injection Volume: 20 µL.[3]
- Detector: Refractive Index (RI) or a post-column detection system.[3]
Visualizations
Caption: Troubleshooting workflow for common this compound HPLC problems.
Caption: Standard sample preparation workflow for this compound analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. brjac.com.br [brjac.com.br]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. HPLC Separation and Quantitation of this compound and Some Inositol Phosphates in Foods: Problems and Solutions | Semantic Scholar [semanticscholar.org]
improving the efficiency of enzymatic hydrolysis of phytate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of enzymatic hydrolysis of phytate in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic hydrolysis of phytate.
Question: Why am I observing low or no phytase activity in my assay?
Answer: Low or no phytase activity can stem from several factors. Use the following checklist to troubleshoot your experiment:
-
Verify Enzyme Activity:
-
Source and Generation: The efficacy of phytase varies depending on its microbial source (e.g., fungal or bacterial) and generation. Newer generation bacterial phytases, for instance, may have different optimal pH ranges and greater resistance to proteases than older fungal phytases.[1]
-
Storage and Handling: Ensure the enzyme has been stored correctly according to the manufacturer's instructions to prevent denaturation. Repeated freeze-thaw cycles should be avoided.
-
-
Check Assay Conditions:
-
pH: Phytase activity is highly dependent on pH. The optimal pH can vary significantly between different phytases (e.g., 2.5-4.5 for E. coli phytases vs. broader ranges for others).[1][2] Ensure your buffer system is at the optimal pH for your specific enzyme.
-
Temperature: Most phytases have an optimal temperature range of 40-60°C.[3] Temperatures outside this range can lead to reduced activity or denaturation. Plant-derived phytases, for example, may be inactivated by high temperatures used in processes like pelleting.[4]
-
Incubation Time: The reaction may not have had sufficient time to proceed. Optimize the incubation time for your specific enzyme and substrate concentrations.
-
-
Evaluate Substrate Quality and Concentration:
-
Substrate Purity: Commercial phytate preparations can be contaminated with free inorganic phosphate (Pi) or lower inositol phosphates (InsP<6).[5][6][7][8] High initial Pi can create background noise in colorimetric assays and may cause product inhibition.[5] Contamination with lower inositol phosphates can lead to an overestimation of activity if other phosphatases are present.[5][6][7][8]
-
Substrate Solubility: Phytate can form insoluble complexes with minerals, particularly at pH levels above 4, making it less accessible to the enzyme.[9]
-
-
Identify Potential Inhibitors:
-
Divalent Cations: High concentrations of divalent cations such as calcium (Ca2+), zinc (Zn2+), iron (Fe2+), and copper (Cu2+) can inhibit phytase activity by forming insoluble complexes with phytate.[3][10][11]
-
Other Inhibitors: Compounds like oxalic acid and citric acid can also reduce phytase activity.[3]
-
Question: My results are inconsistent between experiments. What could be the cause?
Answer: Inconsistent results are often due to variability in experimental setup and reagents.
-
Substrate Batch Variation: Different batches of commercial phytate can have varying levels of purity and contaminants.[5] It is recommended to qualify a new batch of substrate before use in critical experiments.
-
Enzyme Preparation: Ensure consistent preparation and dilution of the enzyme for each experiment.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability.
-
Temperature and pH Fluctuations: Small changes in temperature or pH can impact enzyme activity. Calibrate your pH meter and ensure your incubator or water bath maintains a stable temperature.
-
Presence of Non-Phytase Phosphatases: If your sample (e.g., a crude extract) contains other phosphatases, they can contribute to the release of inorganic phosphate, leading to an overestimation of phytase activity.[6][7][8]
Frequently Asked Questions (FAQs)
What is the optimal pH for phytase activity?
The optimal pH for phytase activity is dependent on the source of the enzyme. Fungal phytases often have optimal pH values between 2.5 and 7.0, while bacterial phytases can have neutral or alkaline optima.[3] For example, E. coli phytases are generally more active in the lower pH range of 2.5 to 4.5.[1] It is crucial to consult the manufacturer's data sheet for the specific phytase you are using.
What is the optimal temperature for phytase activity?
The optimal temperature for most phytases falls within the range of 40°C to 60°C.[3] However, thermostability can vary. Some microbial phytases have been engineered for improved thermostability for industrial applications.[12]
How do metal ions affect phytase activity?
Many divalent cations, including Ca2+, Fe2+, Zn2+, and Cu2+, can inhibit phytase activity.[3] This is primarily due to the formation of insoluble metal-phytate complexes, which reduces the availability of the substrate to the enzyme.[10][13] The inhibitory effect of these metal ions can be pH-dependent.[13]
What is the difference between 3-phytases and 6-phytases?
Phytases are classified based on the initial carbon position on the myo-inositol ring of phytate where they begin hydrolysis. 3-phytases initiate hydrolysis at the 3-carbon position, while 6-phytases start at the 6-carbon position.[1] This classification often correlates with the origin of the enzyme; for example, many microbial phytases are 3-phytases.
How can I improve the solubility of my phytate substrate?
Phytate solubility is influenced by pH and the presence of metal ions. At pH levels above 4, phytate is more likely to form insoluble complexes with minerals.[9] To improve solubility, consider adjusting the pH of your reaction buffer to the acidic range, if compatible with your enzyme. Additionally, the presence of chelating agents may help, but their effect on the enzyme itself should be evaluated.
Quantitative Data Summary
Table 1: Optimal pH and Temperature for Phytases from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Aspergillus niger (fungal) | 2.5 and 5.5 | 55-60 | |
| Escherichia coli (bacterial) | 2.5 - 4.5 | ~60 | [1] |
| Barley (plant) | 4.8 - 5.2 | 47-57 | [14] |
| Bacillus subtilis | 6.0 | 50 | [15] |
| Yeast | 4.0 | 60 | [14] |
Table 2: Influence of Various Factors on Phytase Efficacy
| Factor | Effect on Efficacy | Mechanism | Reference(s) |
| High Calcium Levels | Decrease | Formation of insoluble calcium-phytate complexes, reducing substrate availability. | [10] |
| High Zinc Levels | Decrease | Formation of insoluble zinc-phytate complexes. | [10] |
| High Iron/Aluminum Levels | Significant Decrease | Formation of highly stable and insoluble metal-phytate complexes, strongly inhibiting enzymatic hydrolysis. | [13] |
| Low pH (e.g., 2.5) | Generally Increases | Enhances the solubility of phytate and some metal-phytate complexes. | [13] |
| Proteases | Can Decrease | Degradation of the phytase enzyme, particularly in non-resistant forms. | [1] |
Experimental Protocols
Protocol 1: Standard Phytase Activity Assay (Phosphate Release Method)
This protocol is based on the principle of measuring the amount of inorganic phosphate (Pi) released from a phytate substrate.
Materials:
-
Phytase enzyme solution
-
Sodium phytate substrate solution (e.g., 5 mM in buffer)
-
Assay buffer (e.g., 0.25 M sodium acetate buffer, pH adjusted to the optimum for the enzyme)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for stopping the reaction
-
Reagents for a colorimetric phosphate detection method (e.g., Molybdenum blue method)
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare all solutions and allow them to reach the desired reaction temperature.
-
Enzyme Preparation: Dilute the phytase enzyme in the assay buffer to a concentration that will yield a measurable amount of phosphate release within the linear range of the assay during the incubation period.
-
Reaction Setup:
-
In a microcentrifuge tube, add a defined volume of the substrate solution (e.g., 1.2 mL).
-
Pre-incubate the substrate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for 5 minutes.
-
-
Initiate Reaction: Add a specific volume of the diluted enzyme solution (e.g., 300 µL) to the pre-warmed substrate. Mix gently and start a timer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a volume of TCA solution (e.g., 1.5 mL). The TCA will precipitate the remaining protein and stop the enzymatic activity.
-
Clarification: Centrifuge the tubes (e.g., at 10,000 x g for 10 minutes) to pellet the precipitate.
-
Phosphate Determination:
-
Take an aliquot of the clear supernatant.
-
Determine the concentration of inorganic phosphate using a standard colorimetric method. This typically involves adding a color reagent and measuring the absorbance at a specific wavelength after a color development period.
-
-
Controls:
-
Enzyme Blank: Add the TCA to the substrate before adding the enzyme to account for any free phosphate in the enzyme preparation.
-
Substrate Blank: Incubate the substrate with buffer (no enzyme) to account for any non-enzymatic hydrolysis or free phosphate in the substrate.
-
-
Calculation: Calculate the phytase activity, often expressed in Phytase Units (FTU), where one FTU is the amount of enzyme that releases 1 µmol of inorganic phosphate per minute under defined conditions.
Protocol 2: In Vitro Phytate Hydrolysis for Efficacy Testing
This protocol simulates conditions to test the effectiveness of a phytase in a specific matrix (e.g., a feed ingredient).
Materials:
-
Phytate-containing matrix (e.g., corn meal, soy-based feed)
-
Phytase enzyme
-
Simulated gastric fluid or appropriate buffer (e.g., 0.25 M sodium acetate buffer, pH 5.5)
-
Water bath or incubator with stirring capability
-
Method for quantifying phytate and its hydrolysis products (e.g., HPLC)
Procedure:
-
Sample Preparation: Homogenize the phytate-containing matrix.
-
Hydration: Suspend a known weight of the sample in a defined volume of water or buffer.
-
Enzyme Addition: Add the phytase enzyme to the sample slurry to achieve the desired concentration (e.g., 500 FTU/kg of feed). A control sample with no added enzyme should be prepared in parallel.
-
pH Adjustment: Adjust the pH of the slurry to the desired level for the simulation (e.g., pH 5.5).
-
Incubation: Incubate the samples in a water bath at a physiologically relevant temperature (e.g., 39°C) with continuous stirring for a set period (e.g., 20 minutes to simulate crop retention time).[9]
-
Reaction Termination: Stop the reaction, for example, by boiling for a few minutes to inactivate the enzyme.
-
Sample Processing: Centrifuge the digest to separate the solid and liquid fractions.
-
Analysis: Analyze the supernatant and/or the solid fraction for the content of phytate (IP6) and its lower inositol phosphate esters (IP5, IP4, etc.) using a suitable analytical method like HPLC.
-
Calculation: Calculate the percentage of phytate hydrolysis by comparing the remaining IP6 in the enzyme-treated sample to the control sample.
Visualizations
Caption: Troubleshooting workflow for low phytase activity.
Caption: Key factors influencing enzymatic phytate hydrolysis.
References
- 1. Phytase in non-ruminant animal nutrition: a critical review on phytase activities in the gastrointestinal tract and influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytase - Creative Enzymes [creative-enzymes.com]
- 4. extension.purdue.edu [extension.purdue.edu]
- 5. Lab-scale preparation and QC of phytase assay substrate from rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Assessing phytase activity–methods, definitions and pitfalls. [research.chalmers.se]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phytase efficacy [asi.k-state.edu]
- 11. scielo.br [scielo.br]
- 12. Engineering phytase for improved thermostability and catalytic efficiency: Impacts on nutrient bioavailability | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 13. Role of metal complexation on the solubility and enzymatic hydrolysis of phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Phytic Acid Quantification by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of phytic acid by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These interfering components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and unreliable quantification.[1] this compound, being a highly polar and phosphorylated compound, is often analyzed in complex matrices like food, beverages, and biological samples, which are rich in substances that can cause significant matrix effects.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify the regions in the chromatogram where ion suppression or enhancement occurs.[2]
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3] A SIL-IS for this compound, such as ¹³C-labeled this compound, is chemically identical to the analyte and will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.
Q4: Can derivatization help in reducing matrix effects for this compound analysis?
A4: Yes, derivatization can be a highly effective strategy. Derivatizing this compound, for instance, through methylation with (trimethylsilyl)diazomethane, can decrease its polarity and improve its chromatographic properties.[4] This can shift the retention time of this compound to a cleaner region of the chromatogram, separating it from interfering matrix components.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound by mass spectrometry.
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or No this compound Signal | - Significant ion suppression from the sample matrix.- Inefficient extraction of this compound.- Sub-optimal mass spectrometry source conditions. | - Optimize Sample Preparation: Employ a more rigorous cleanup method such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[2]- Improve Chromatography: Modify the LC gradient to better separate this compound from the matrix interferences.[2]- Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal loss due to matrix effects.[3]- Derivatize the Analyte: Chemical derivatization can improve ionization efficiency and chromatographic separation.[4] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Interaction of the highly polar this compound with the analytical column.- Co-elution with interfering matrix components.- Inappropriate injection solvent. | - Column Selection: Consider using a column specifically designed for polar analytes, such as a HILIC column.[5]- Mobile Phase Modifier: Add a small amount of a suitable modifier to the mobile phase to improve peak shape.- Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the limit of quantification.[6] |
| High Variability in Results | - Inconsistent matrix effects between samples.- Variability in sample preparation.- Instrument instability. | - Implement a Robust Sample Cleanup: Consistent and effective sample cleanup is crucial for reducing variability.[2]- Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to account for sample-to-sample variations in matrix effects.[3]- Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[7] |
| Inaccurate Quantification | - Uncorrected matrix effects (ion suppression or enhancement).- Incomplete extraction or derivatization.- Calibration issues. | - Evaluate and Correct for Matrix Effects: Use a SIL-IS or matrix-matched calibrants.[3][7]- Optimize and Validate Protocols: Ensure that the extraction and derivatization procedures are complete and reproducible.[4]- Verify Calibration Curve: Prepare fresh calibration standards and ensure the curve is linear and covers the expected concentration range of the samples. |
Data Presentation
| Sample Preparation Technique | Principle | Effectiveness in Reducing Matrix Effects | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Low to Moderate. Often leaves behind many other matrix components.[8][9] | Simple, fast, and inexpensive. | Not very selective; significant matrix effects can remain.[8][9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate. Can remove a significant portion of interfering compounds.[10] | Can provide a cleaner extract than PPT. | Can be labor-intensive and may not be suitable for highly polar analytes like this compound without derivatization or ion-pairing agents. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High. Can provide very clean extracts by selecting the appropriate sorbent (e.g., anion-exchange for this compound).[2][8] | High selectivity and can concentrate the analyte. | Can be more time-consuming and expensive than PPT or LLE; method development is required.[8] |
| Derivatization | Chemical modification of the analyte. | High. Can significantly improve chromatographic separation from matrix components.[4] | Improves analyte properties for chromatography and detection; can reduce matrix effects.[4] | Adds an extra step to the workflow; reaction conditions need to be optimized and validated. |
Experimental Protocols
Generic Extraction of this compound from Cereals and Legumes
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Grind the cereal or legume sample to a fine powder.
-
Extraction:
-
Weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of 0.5 M HCl.
-
Vortex thoroughly for 1-2 minutes.
-
Place the tube in a shaker or sonicator for 1-2 hours at room temperature.
-
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant for further cleanup or direct analysis (if matrix effects are minimal).
Solid-Phase Extraction (SPE) Cleanup of this compound
This protocol uses a strong anion-exchange (SAX) SPE cartridge.
-
Cartridge Conditioning:
-
Condition a SAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibrate the cartridge with 5 mL of the extraction solvent (e.g., 0.5 M HCl).
-
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove neutral and weakly retained compounds.
-
Wash the cartridge with 5 mL of a low ionic strength buffer (e.g., 0.1 M NaCl) to remove other anions.
-
-
Elution: Elute the this compound with 5 mL of a high ionic strength buffer (e.g., 2 M HCl).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
Derivatization of this compound with (Trimethylsilyl)diazomethane
This procedure improves the volatility and chromatographic properties of this compound. Caution: (Trimethylsilyl)diazomethane is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Sample Preparation: The extracted and cleaned this compound sample should be completely dry.
-
Derivatization Reaction:
-
Reconstitute the dried extract in a small volume of a suitable solvent mixture (e.g., methanol/toluene).
-
Add a fresh solution of (trimethylsilyl)diazomethane (e.g., 2 M in hexane) to the sample.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Quenching: Quench the reaction by adding a small amount of acetic acid.
-
Analysis: The derivatized sample is now ready for LC-MS or GC-MS analysis.[4]
Mandatory Visualization
Caption: Experimental workflow for this compound quantification by mass spectrometry.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. Harnessing 13C-labeled myo-inositol to interrogate inositol phosphate messengers by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
stability of phytic acid during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of phytic acid during sample storage and preparation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in my samples?
A1: The stability of this compound is primarily influenced by temperature, pH, moisture content, and the presence of the enzyme phytase.[1][2] High temperatures, high moisture levels, and acidic or alkaline conditions outside of the optimal range can lead to the degradation of this compound.[1][2] Endogenous phytase, naturally present in many plant samples, can be activated under certain conditions (e.g., soaking, germination) and will hydrolyze this compound.[1]
Q2: How does storage temperature affect this compound concentration?
A2: Storage temperature is a critical factor. Storing samples at or below 7°C is recommended to minimize this compound loss.[3] Storage at room temperature (20°C) can lead to a significant reduction in this compound content over time, especially in ground samples.[3] Interestingly, freezing at -18°C has also been shown to result in some loss of this compound compared to refrigeration at 7°C.[3]
Q3: Should I store my samples as whole kernels or in a ground/milled form?
A3: For long-term storage, it is highly recommended to store samples as whole kernels.[3] Grinding increases the surface area and can activate endogenous enzymes, leading to a more rapid degradation of this compound, with reductions of up to 23.6% observed over 349 days in ground wheat samples.[3]
Q4: Can the type of extraction solvent affect the stability and recovery of this compound?
A4: Yes, the choice of extraction solvent is crucial. Acidic solutions are typically used to extract this compound.[4][5] Hydrochloric acid (HCl) at a concentration of 0.5N has been shown to be effective for complete extraction from beans.[4] The use of different acids and concentrations can impact the extraction efficiency and the stability of the extracted this compound.[5]
Q5: I see a lower this compound content in my samples after processing. What could be the cause?
A5: Several processing techniques intentionally or unintentionally reduce this compound content. These include:
-
Soaking: Soaking in water, especially at elevated temperatures (45-65°C) and a pH between 5 and 6, activates endogenous phytases and can significantly reduce this compound levels.[1]
-
Germination: This process markedly increases phytase activity, leading to a reduction in this compound by up to 40% or more.[1][6][7]
-
Fermentation: Sourdough fermentation, in particular, is very effective, with prolonged fermentation reducing this compound by up to 90%.[8]
-
Cooking/Heating: While this compound is relatively heat-stable, some degradation can occur during cooking, especially in combination with other treatments like soaking.[9][10]
Troubleshooting Guides
Issue 1: Unexpectedly low this compound levels in stored samples.
| Possible Cause | Troubleshooting Action |
| Improper Storage Temperature | Store samples as whole kernels at or below 7°C to minimize degradation.[3] Avoid storing ground samples for extended periods at room temperature. |
| High Moisture Content | Ensure samples are properly dried before storage to inhibit enzymatic activity. |
| Sample Form | If possible, store samples as whole kernels rather than in a ground or milled form to reduce enzymatic degradation.[3] |
Issue 2: Poor recovery of this compound during extraction.
| Possible Cause | Troubleshooting Action |
| Incomplete Extraction | Ensure the use of an appropriate extraction solvent and conditions. For example, multiple extractions with 0.5N HCl with stirring and mild heating can improve recovery from bean samples.[4] |
| Complex Formation | This compound can form strong complexes with minerals and proteins, hindering extraction. Acidic extraction helps to dissociate these complexes.[11] |
| Precipitation Issues | If using a precipitation-based analytical method, ensure the pH and ionic strength are optimal for complete precipitation of the ferric phytate complex.[4] |
Issue 3: Inconsistent or variable this compound results between sample replicates.
| Possible Cause | Troubleshooting Action |
| Sample Inhomogeneity | For solid samples, ensure thorough homogenization before taking subsamples for analysis. |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation, including weighing, extraction time, and temperature, to ensure consistency between replicates. |
| Analytical Method Variability | If using a colorimetric or chromatographic method, ensure proper calibration and quality control checks are in place. |
Quantitative Data on this compound Stability
The following tables summarize the impact of various storage and preparation conditions on this compound content.
Table 1: Effect of Storage Conditions on this compound Content in Wheat [3]
| Storage Form | Temperature (°C) | Storage Duration (days) | This compound Reduction (%) |
| Whole Kernels | 20 | 48 - 349 | Up to 8.4 |
| Whole Kernels | 7 | 349 | No significant change |
| Whole Kernels | -18 | 349 | No significant change |
| Ground | 20 | 349 | Up to 23.6 |
| Ground | 7 | 349 | Less than ground at 20°C |
| Ground | -18 | 349 | Less than ground at 20°C |
Table 2: Effect of Processing Methods on this compound Reduction
| Processing Method | Commodity | Conditions | This compound Reduction (%) | Reference |
| Soaking | Sorghum flour | 24 h at room temperature | 16 - 21 | [1] |
| Soaking | Chickpea | 12 h | 55.7 | [1] |
| Soaking | Brown Rice | 36 h at 50°C | Significantly decreased | [2] |
| Soaking & Microwaving | Faba Beans | 12 h soak in 0.1% citric acid, 2 min microwave | >70 | [9] |
| Germination | Millet | 96 h | 45.3 | [1] |
| Germination | Chickpea | 48 h | 40.6 | [12] |
| Germination | Quinoa | 7 days | 32 - 74 | [6] |
| Fermentation | Whole Wheat Sourdough | Prolonged | Up to 90 | |
| Fermentation & Baking | White Wheat Flour | Fermentation and baking | 39.65 - 48.19 | [10] |
| Baking | Whole Wheat Bread | Yeast, long proofing | >50 | [13] |
Experimental Protocols
Protocol 1: Extraction of this compound using Hydrochloric Acid
This protocol is adapted for the extraction of this compound from beans and other plant materials.[4]
-
Sample Preparation: Dry the plant tissue sample and grind it into a fine powder (approximately 0.2 g).
-
Extraction:
-
Add approximately 3 ml of 0.5N HCl to the powdered sample in a centrifuge tube.
-
Stir the mixture continuously. Heat to nearly 60°C for the first few minutes, then continue stirring for an additional 40 minutes at room temperature.
-
Centrifuge the mixture at 17,300 x g for 30 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet two to three more times, combining the supernatants.
-
-
Neutralization and Storage:
-
Reduce the acidity of the combined supernatants to a pH of approximately 2 using a suitable alkali (e.g., NaOH).
-
Bring the extract to a final known volume with deionized water.
-
Store the extract refrigerated until analysis.
-
Protocol 2: Colorimetric Determination of this compound
This protocol is a modified colorimetric method for the determination of this compound.[14]
-
Extraction: Extract this compound from the sample using a suitable acidic solvent (e.g., 0.64N HCl) with shaking for an extended period (e.g., 16 hours).
-
Clarification: Centrifuge the extract at 3000 rpm and 10°C for 20 minutes.
-
Precipitation:
-
Take a known volume of the supernatant and add it to a tube containing a pre-weighed amount of NaCl (approximately 1.0 g).
-
Vortex vigorously to dissolve the salt and continue shaking for 20 minutes.
-
Allow the sample to settle at 4°C for 60 minutes or at -20°C for 20 minutes.
-
Centrifuge again at 3000 rpm and 10°C for 20 minutes.
-
-
Color Reaction:
-
Take a specific volume of the supernatant and transfer it to a new tube.
-
Add Wade Reagent (a solution of FeCl₃·6H₂O and sulfosalicylic acid).
-
Vortex thoroughly and centrifuge at 3000 rpm and 10°C for 10 minutes.
-
-
Measurement: Read the absorbance of the colored solution in a spectrophotometer at 500 nm. The this compound concentration is determined by comparing the absorbance to a standard curve.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol outlines a general procedure for the analysis of this compound using HPLC.[15][16]
-
Sample Preparation and Extraction:
-
Extract this compound from the sample using an appropriate acidic solution (e.g., 0.5 mol L⁻¹ HCl). Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to remove solid debris.
-
-
Purification (Optional but Recommended):
-
Pass the supernatant through an anion-exchange column (e.g., AG 1-X8) to separate this compound from interfering compounds.
-
Wash the column with a low concentration acid (e.g., 0.1 N HCl).
-
Elute the this compound with a higher concentration of acid (e.g., 2 N HCl).
-
Take an aliquot of the eluate to dryness and redissolve in the mobile phase.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., Hamilton PRP-1, 150 x 4.1 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and an acidic buffer (e.g., 0.035M formic acid) with an ion-pairing agent like tetrabutylammonium hydroxide, adjusted to a specific pH (e.g., 4.3).
-
Flow Rate: Typically 0.9 ml/min.
-
Temperature: Column oven set to 40°C.
-
Injection Volume: 20 µL.
-
Detection: Refractive index (RI) or UV detector at a low wavelength (e.g., 190 nm).
-
-
Quantification: Quantify this compound by comparing the peak area to a standard curve prepared from a certified this compound standard.
Visualizations
References
- 1. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. Effect of Germination on the Nutritional Properties, this compound Content, and Phytase Activity of Quinoa (Chenopodium quinoa Willd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. thesourdoughschool.com [thesourdoughschool.com]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mineral and this compound Content as Well as Phytase Activity in Flours and Breads Made from Different Wheat Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cerealsgrains.org [cerealsgrains.org]
- 16. brjac.com.br [brjac.com.br]
Technical Support Center: Reducing Variability in Phytic Acid Precipitation Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in phytic acid precipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound precipitation?
Variability in this compound precipitation methods primarily stems from a few critical factors that can affect the efficiency and specificity of the precipitation process. These include:
-
Inconsistent pH: The pH of the solution is a crucial factor as it dictates the charge of the this compound molecule and the solubility of its salts.[1][2] For instance, calcium phytate is soluble at acidic pH and precipitates at a pH above 5.0.[2]
-
Variable Stoichiometric Ratios: The ratio of the precipitating metal ion (commonly Fe³⁺) to this compound is critical. An inconsistent ratio can lead to incomplete precipitation or the formation of soluble complexes.[1][3]
-
Matrix Interferences: The presence of other compounds in the sample extract, such as proteins, other metal ions (like Ca²⁺), and lower inositol phosphates (InsP1-InsP5), can interfere with the precipitation of this compound.[2][3] These substances can co-precipitate or hinder the formation of the desired phytate salt.[3]
-
Incomplete Extraction: If the initial extraction of this compound from the sample matrix is incomplete, the final precipitated amount will be inaccurately low.[2] Factors like particle size, solvent type, extraction time, and temperature all play a role.[4]
Q2: Why is my this compound recovery low or inconsistent?
Low or inconsistent recovery is a frequent issue. The troubleshooting guide below addresses the most common causes and their solutions. Incomplete extraction is a primary suspect; ensure your sample is finely ground and that you are using an appropriate extraction solvent (e.g., HCl) with sufficient time and temperature.[2] Another key factor is the pH during precipitation, which must be carefully controlled and optimized for your specific sample matrix and precipitating agent.[2]
Q3: How can I be sure that I am only precipitating this compound (InsP6) and not other inositol phosphates?
Precipitation methods are generally not selective for this compound (InsP6) and can co-precipitate lower inositol phosphates (InsP1-InsP5).[3][5] This can lead to an overestimation of the this compound content.[3] For applications requiring high specificity, alternative methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended as they can separate and quantify individual inositol phosphates.[5][6]
Q4: What is the role of heating during the ferric phytate precipitation step?
Heating the solution after adding the ferric chloride serves to coagulate the ferric phytate precipitate.[7] This process facilitates the formation of a more filterable and easily separable precipitate, improving the accuracy and consistency of the results.[2]
Troubleshooting Guides
Problem 1: Low or Inconsistent this compound Recovery
| Possible Cause | Recommended Solution | Rationale |
| Incomplete Extraction | Optimize the extraction procedure. Ensure the sample is finely ground to increase surface area. Use an appropriate extraction solvent (e.g., 0.5N HCl) and ensure adequate extraction time and temperature.[2][7] Mild warming (to 60°C) and stirring can aid extraction.[7] | Incomplete extraction is a primary source of low recovery, as not all this compound is available for precipitation. |
| Inappropriate Precipitation pH | Carefully control and optimize the pH of the precipitation reaction. The optimal pH can vary depending on the sample matrix and the precipitating agent.[2] For ferric phytate, precipitation is often carried out in acidic conditions (e.g., final concentration of 0.15N HCl).[7] | pH significantly affects the solubility of phytate salts and the stoichiometry of the precipitate.[1][3] |
| Matrix Interference | Incorporate a sample cleanup step. This may involve protein precipitation or solid-phase extraction to remove interfering substances.[2] Trichloroacetic acid (TCA) can be used during extraction to denature and coagulate proteins.[8] | Removing interfering macromolecules can improve the efficiency and specificity of this compound precipitation.[2] |
| Presence of Chelating Agents | Ensure that the sample and reagents are free from strong chelating agents that could compete with phytate for binding to the precipitating metal ion. | Chelating agents can sequester the precipitating agent, preventing complete phytate precipitation.[2] |
Problem 2: Overestimation of this compound Content
| Possible Cause | Recommended Solution | Rationale |
| Co-precipitation of Other Compounds | Ensure thorough washing of the precipitate to remove any entrapped or adsorbed impurities.[2] Using a more specific method like HPLC or enzymatic assays can provide more accurate quantification.[6] | Inadequate washing can leave behind co-precipitated substances, artificially increasing the measured mass of the precipitate.[2] Lower inositol phosphates can also co-precipitate with ferric ions, leading to overestimation.[3] |
| Inconsistent Stoichiometry of Precipitate | Strictly control the reaction conditions, including pH, ionic strength, and the ratio of precipitating agent to phytate.[3] | The stoichiometric ratio between iron(III) and this compound in the precipitate is not always consistent and can be influenced by several experimental parameters.[3] |
Experimental Protocols
Key Experiment: Ferric Chloride Precipitation of this compound
This protocol is a generalized procedure based on classical methods for the precipitation of this compound from an acidic extract.
1. Extraction:
- Weigh a finely ground sample.
- Add an acidic extraction solution (e.g., 0.5N HCl). The solid-to-liquid ratio should be optimized; ratios around 1:16 (g:mL) have been shown to be effective.[4]
- Stir or shake the mixture for a defined period (e.g., 1-3 hours).[9] Mild warming to 60°C can improve extraction efficiency.[7]
- Centrifuge the mixture and collect the supernatant.
2. Precipitation:
- Take a known volume of the supernatant.
- Add a standardized solution of ferric chloride (FeCl₃) in excess. A mole ratio of added Fe to total P of 4/3 or higher has been suggested to ensure complete precipitation.[7]
- Adjust the final acid concentration (e.g., to 0.15N HCl).[7]
- Heat the solution in a boiling water bath for at least 30 minutes to coagulate the ferric phytate precipitate.[7]
- Allow the solution to cool to room temperature.
3. Separation and Washing:
- Centrifuge the cooled solution at high speed (e.g., 17,300 x g) for 30 minutes.[7]
- Carefully decant and discard the supernatant.
- Wash the ferric phytate precipitate at least twice with the same acidic solution (e.g., 0.1N HCl) used for precipitation, followed by centrifugation and decanting after each wash.[7]
4. Quantification:
- The amount of this compound can be determined by analyzing the precipitate for its iron or phosphorus content.[7]
- Alternatively, an indirect method involves measuring the amount of residual iron in the combined supernatants from the precipitation and washing steps.[7]
Visualizations
Caption: Workflow for Ferric Chloride Precipitation of this compound.
Caption: Troubleshooting Decision Tree for this compound Precipitation.
References
- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. Determination of this compound and its importance - Eurofins Scientific [eurofins.in]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. chemijournal.com [chemijournal.com]
- 9. cerealsgrains.org [cerealsgrains.org]
Technical Support Center: Enhancing the Resolution of Inositol Phosphates in Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of inositol phosphates in their chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating inositol phosphate isomers?
A1: The most widely used and effective technique for the separation of inositol phosphate isomers is high-performance liquid chromatography (HPLC), particularly strong anion-exchange (SAX) HPLC.[1][2][3] This method separates inositol phosphates based on the number and position of their phosphate groups, making it ideal for resolving complex mixtures of isomers.
Q2: Why is my resolution poor for lower inositol phosphates (InsP1-InsP3)?
A2: Poor resolution of lower inositol phosphates can be due to several factors. One common issue is the co-elution with orthophosphate.[4] Additionally, the choice of mobile phase pH is critical; moderate acidity can help achieve optimal protonation of the analytes for better separation.[4][5] Some methods, like certain post-column reaction techniques, have been noted to have unsatisfactory peak resolution for these lower phosphorylated forms.[4]
Q3: What are the advantages of using an acidic eluent system in SAX-HPLC?
A3: Acidic eluent systems are often preferred for SAX-HPLC of inositol phosphates because they typically cause the isomers to elute in increasing order of their number of phosphate groups.[6] This simplifies peak identification. Furthermore, when combined with post-column derivatization with reagents like ferric nitrate, it provides a highly selective detection method, as only compounds that react with the reagent and absorb at the specified wavelength (e.g., 290 nm) will be detected.[6]
Q4: Can I analyze inositol phosphates without derivatization?
A4: Yes, it is possible to analyze inositol phosphates without derivatization. Techniques like ion chromatography with suppressed conductivity detection allow for the separation and detection of inositol phosphate isomers without the need for pre- or post-column derivatization.[7][8] Pulsed amperometric detection is another option, which is highly sensitive for polyhydroxylated compounds like inositol phosphates.[9]
Q5: What is "ghost peaking" and how can I prevent it?
A5: Ghost peaks are extraneous peaks that appear in a chromatogram, not originating from the sample itself. They can be caused by contamination in the deionized water, manually prepared eluent reagents, or the autosampler wash water. To prevent ghost peaks, ensure all reagents and solvents are of the highest purity and that the system is thoroughly cleaned. It's also important to ensure the complete elution of strongly retained ions from the previous sample before injecting the next one.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution of Isomers | - Inappropriate mobile phase pH. - Gradient is too steep. - Column is overloaded. - Column is contaminated or has lost efficiency. | - Optimize the pH of the mobile phase; for anion exchange, slight changes in pH can significantly alter selectivity.[11] - Lengthen the gradient to improve separation between closely eluting peaks. - Reduce the injection volume or dilute the sample.[10] - Wash the column according to the manufacturer's instructions or replace it if necessary.[10] |
| Baseline Drift | - Fluctuations in room temperature. - Column bleed or contamination. - Inadequate mobile phase equilibration. - Issues with the detector lamp (for UV detection). | - Use a column oven and detector cell temperature control to maintain a stable temperature.[10] - Remove the column and run the mobile phase through the detector to check for column bleed. If the baseline is stable without the column, the column is the issue.[10] - Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.[10] - Check the lamp usage time and replace if necessary.[10] |
| Variable Retention Times | - Inconsistent mobile phase composition. - Unstable pump flow rate. - Fluctuations in temperature. - Insufficient column equilibration time between runs. | - Prepare fresh mobile phase daily and ensure it is thoroughly degassed.[6] - Check the pump for leaks and ensure it is delivering a consistent flow rate. - Use a thermostatted column oven.[10] - Allow adequate time for the column to re-equilibrate to the initial conditions after each gradient elution.[10] |
| Low Signal Intensity/Reduced Peak Heights | - Sample degradation. - Adsorption of analytes to vials or tubing. - Detector sensitivity is too low. - Inefficient post-column reaction. | - If samples are not analyzed immediately, store them at 4°C for up to three days.[6] - Check for adsorption or precipitation of the sample within the sample vial or connecting tubing.[10] - Increase the detector gain or sensitivity setting. - Check the flow rate and concentration of the post-column reagent and ensure proper mixing with the column effluent. |
| Split Peaks | - Column overloading. - Presence of a void at the head of the column. - Sample solvent is incompatible with the mobile phase. | - Dilute the sample or inject a smaller volume.[10] - Replace the column if a void is suspected.[10] - Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Experimental Protocols
Protocol 1: SAX-HPLC with Post-Column Derivatization for Inositol Phosphate Separation
This protocol is based on the method for separating inositol phosphates using an acidic eluent system and post-column derivatization with ferric nitrate for UV detection.[6]
1. Sample Preparation:
-
Extract inositol phosphates from the sample using 0.5 M HCl.
-
For cleanup and concentration, use strong anion-exchange (SAX) cleanup columns or Dionex OnGuard II RP and AG/H cartridges in series to remove hydrophobic compounds and excess chloride ions.[6]
-
Pass the sample through the cartridges at a flow rate of 2 mL/min. Discard the initial eluate and collect the fraction containing the inositol phosphates.[6]
2. Chromatographic Conditions:
-
Column: Dionex CarboPac PA100 (4 x 250 mm).[6]
-
Mobile Phase A: Deionized water (degassed).[6]
-
Mobile Phase B: 1 M HCl.
-
Gradient: A linear gradient of HCl is used to elute the inositol phosphates. An optimized gradient can separate InsP2–InsP6 in under 45 minutes.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
3. Post-Column Reaction:
-
Reagent: 1 g/L Fe(NO₃)₃ in 2% HClO₄.
-
Delivery: The reagent is delivered via a post-column pump at a flow rate of 0.5 mL/min and mixed with the column effluent in a reaction coil.
4. Detection:
-
Detector: UV-Vis Detector.
-
Wavelength: 290 nm.[6]
Protocol 2: Ion Chromatography with Suppressed Conductivity Detection
This protocol provides a method for the analysis of inositol phosphates without the need for derivatization.[7]
1. Sample Preparation:
-
Prepare aqueous extracts of the samples.
-
Centrifuge to remove any particulate matter.
-
Dilute the sample as necessary to fall within the linear range of the detector.
2. Chromatographic Conditions:
-
Column: Dionex OmniPac PAX-100 (4 x 250 mm).
-
Mobile Phase A: Water with 1% isopropyl alcohol.[7]
-
Mobile Phase B: 200 mM NaOH with 1% isopropyl alcohol.[7]
-
Gradient: A multi-step gradient of NaOH is used to separate the different phosphorylated inositols.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
3. Detection:
-
Detector: Suppressed Conductivity Detector.
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS).
-
This detection method provides a good response for more highly phosphorylated inositols.[7]
Data Summary
Table 1: Comparison of Inositol Phosphate Analysis Techniques
| Technique | Principle | Detection Method | Advantages | Disadvantages | Reference |
| SAX-HPLC with Post-Column Derivatization | Anion exchange with an acidic eluent. | UV detection after reaction with ferric nitrate. | High selectivity; simplified peak identification as isomers elute by increasing phosphate number. | Requires a post-column reaction setup; potential for baseline drift. | [6] |
| Ion Chromatography with Suppressed Conductivity | Anion exchange with a basic eluent. | Suppressed conductivity. | No derivatization required; rapid separation. | Response can be lower for less phosphorylated inositols. | [7] |
| Ion-Pair Reverse-Phase HPLC | Reverse-phase separation with an ion-pairing agent. | Radiolabeling ([³²P]) or other suitable detector. | Good resolution from nucleotides; shorter retention times and no long re-equilibration needed. | Requires radiolabeling, which can be expensive and requires special handling. | [12] |
| HILIC | Hydrophilic Interaction Liquid Chromatography. | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD). | Suitable for separating very polar compounds; good peak shapes can be obtained at higher pH. | Method development can be challenging; requires careful optimization of buffer concentration and pH. | [13] |
Visualizations
Caption: The PLC/IP3 signaling pathway.
Caption: General workflow for inositol phosphate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Quantification of Soluble, Radiolabeled Inositol Polyphosphates from Different Plant Species using SAX-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of inositol phosphates and other biologically important anions by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 12. The separation of [32P]inositol phosphates by ion-pair chromatography: optimization of the method and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
minimizing degradation of phytic acid during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phytic acid extraction.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Symptom: The quantified amount of this compound in the extract is significantly lower than expected or undetectable.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | 1. Optimize Acid Extraction: Use 0.5 M - 0.66 M HCl for extraction.[1][2] For challenging samples like immature beans, multiple extractions with smaller volumes of acid are more effective than a single extraction.[1] 2. Increase Extraction Time: While some methods suggest 30 minutes, extending the extraction time to 3 hours or even overnight with vigorous stirring can improve yield.[2] 3. Elevate Temperature: Gentle heating to around 60°C during the initial phase of acid extraction can aid in the solubilization of this compound.[1] 4. Use Ultrasonic Irradiation: Sonication for 1-3 minutes can significantly reduce extraction time.[3] | This compound is often present as insoluble salts (phytates) complexed with proteins and minerals.[4] Strong acids, adequate time, and energy (heating/sonication) are necessary to break these complexes and solubilize the this compound. |
| This compound Degradation | 1. Control Temperature: Avoid prolonged exposure to high temperatures, especially during evaporation steps. If concentrating the extract, use vacuum evaporation at temperatures below 40°C.[3] 2. Inhibit Endogenous Phytase: Acidic extraction conditions (e.g., pH 0.6 with H₂SO₄) can help prevent the degradation of phytate by endogenous phytase present in the raw material.[5] | This compound can be hydrolyzed into lower inositol phosphates by endogenous plant phytases or harsh chemical conditions, leading to an underestimation of the parent compound.[4][6] |
| Improper Sample Preparation | 1. Ensure Fine Grinding: The sample material should be ground to a fine powder to increase the surface area available for extraction.[7] 2. Defat Oily Samples: For samples with high lipid content, such as rice bran or sesame seeds, defatting with a solvent like hexane prior to acid extraction is recommended. | Lipids can interfere with the extraction solvent's ability to penetrate the sample matrix, leading to inefficient extraction. |
Issue 2: Poor Reproducibility of Results
Symptom: Significant variation in this compound quantification across replicate samples or different experimental runs.
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent Extraction Conditions | 1. Standardize All Parameters: Strictly control the acid concentration, sample-to-solvent ratio, extraction time, temperature, and agitation speed for all samples. | Minor variations in these parameters can lead to significant differences in extraction efficiency. |
| Interference from Co-extractants | 1. Purify the Extract: Use an anion-exchange chromatography step to separate this compound from interfering substances like inorganic phosphates and lower inositol phosphates before quantification.[8] 2. Address High Chloride Content: If using HCl for extraction, high concentrations of chloride ions can interfere with some analytical columns. Pass the sample through a silver-loaded cartridge (e.g., OnGuard II Ag/H) to remove chloride.[7] | Crude extracts contain various compounds that can interfere with analytical methods. For instance, colorimetric assays can be affected by other phosphates, leading to overestimation.[4] |
| Sample Storage Issues | 1. Store Samples Properly: To prevent degradation, store whole grain samples at or below 7°C.[9] For extracts, store at low temperatures (4°C for short-term, -20°C for long-term) and in the dark.[10] | Endogenous phytase activity can continue even during storage, especially at room temperature, leading to a decrease in this compound content over time.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective acid for extracting this compound?
A1: Hydrochloric acid (HCl) at a concentration of 0.5 M to 0.66 M is widely reported as the most effective and satisfactory acid for extracting this compound from various plant materials, including both mature and immature seeds.[1][2] Studies have shown that other acids like sulfuric acid (H₂SO₄) and trichloroacetic acid (TCA) can also be effective, with one study on rice bran finding 5% H₂SO₄ at pH 0.6 to be optimal.[5]
Q2: Can I avoid using strong acids for extraction?
A2: Yes, non-acidic methods can reduce this compound content, though they may not be suitable for complete extraction for quantification. These methods primarily rely on enzymatic degradation:
-
Soaking: Soaking cereals and legumes in water overnight can reduce phytate content.
-
Germination (Sprouting): This process activates endogenous phytases, which break down this compound. Reductions of up to 40% have been reported.
-
Fermentation: Microbial phytases produced during fermentation can effectively degrade this compound. This process is enhanced by the acidic conditions created during fermentation.[11]
Q3: How can I prevent this compound from degrading during my experiment?
A3: To minimize degradation, control temperature and pH. Use acidic conditions (e.g., pH 0.6-2.5) during extraction to inhibit the activity of native phytase enzymes. When concentrating your extract, use low temperatures (below 40°C) with vacuum evaporation.[3] For long-term storage, keep samples as whole kernels at 7°C or lower, as ground samples are more susceptible to degradation.[9]
Q4: My colorimetric assay results seem too high. What could be the cause?
A4: Overestimation in colorimetric assays is a common issue and is often caused by the non-selectivity of the method.[4] The assay may be detecting other phosphate-containing compounds, such as inorganic phosphate or lower inositol phosphates (IP1-IP5), that were co-extracted with this compound (IP6).[3][4] To obtain more accurate results, it is recommended to purify the extract using anion-exchange chromatography before the colorimetric reaction or to use a more specific analytical method like HPLC.[8][12]
Q5: What is the difference between direct and indirect methods for this compound quantification?
A5: Both methods are typically based on the precipitation of this compound with an excess of a ferric chloride solution.
-
Direct Methods: In these methods, you analyze the precipitate. This can involve measuring the iron or phosphorus content of the ferric phytate precipitate.[1] A common direct method involves converting the ferric phytate to ferric hydroxide and then colorimetrically determining the iron content.[1]
-
Indirect Method: This method involves measuring the amount of unreacted iron remaining in the supernatant after the precipitation of ferric phytate. The amount of this compound is then calculated based on the decrease in iron concentration.[1] The indirect method can be less reliable for samples with low this compound content.[1]
Data Presentation
Table 1: Comparison of this compound Reduction by Different Processing Methods
| Processing Method | Commodity | This compound Reduction (%) | Reference |
| Soaking (24h, room temp) | Sorghum Flour | 16 - 21% | |
| Soaking | Peanut | 47% | |
| Soaking | Soybean | 52% | |
| Cooking | Peanut | 47% | |
| Cooking | Soybean | 52% | |
| Germination | Millet | 23.9% (72h) - 45.3% (96h) | |
| Fermentation | Millet Grain | Reduction observed at 12h and 24h |
Table 2: Optimal Conditions for Acid Extraction of this compound from Rice Bran
| Parameter | Optimal Condition | This compound Yield (%) | Reference |
| Acid Type & Concentration | 5% H₂SO₄ | 2.22% | |
| 0.62 mol/L HCl | 2.15% | [8] | |
| pH | 0.6 | 2.22% | |
| Extraction Time | 30 minutes | 2.22% | |
| 5.5 hours | 2.15% | [8] | |
| Solvent to Material Ratio | 8.5:1 (mL/g) | 2.15% | [8] |
Experimental Protocols
Protocol 1: Standard HCl Extraction of this compound
This protocol is a generalized method based on common laboratory practices for extracting this compound for quantification.
-
Sample Preparation:
-
Grind the dry sample (e.g., seeds, grains) to a fine powder (to pass through a <0.7 mm sieve).
-
For high-fat samples, perform a pre-extraction with hexane to defat the material.
-
Accurately weigh approximately 1 g of the prepared sample into a beaker or flask.
-
-
Extraction:
-
Separation:
-
Transfer the slurry to a centrifuge tube.
-
Centrifuge at high speed (e.g., 17,300 x g) for 30 minutes.[1]
-
Carefully collect the supernatant, which contains the this compound extract.
-
-
Purification (Optional but Recommended):
-
If subsequent analysis is sensitive to interfering compounds (e.g., colorimetry, some HPLC methods), purify the extract using an anion-exchange column (e.g., AG1-X8 resin).[8]
-
This step helps to isolate this compound from inorganic phosphate and other charged molecules.
-
-
Storage:
-
If not analyzing immediately, store the extract at 4°C for short-term or -20°C for long-term storage to prevent degradation.
-
Protocol 2: Enzymatic Assay for Phytase Activity
This protocol provides a method to determine the activity of phytase, the enzyme that degrades this compound.
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of this compound (e.g., 4.2 x 10⁻² M) in a suitable buffer (e.g., 0.2 M Glycine-HCl buffer, pH 2.5).
-
Enzyme Extract: Extract the enzyme from your sample using an appropriate buffer.
-
Stopping Reagent: Prepare a reagent to stop the enzymatic reaction (e.g., acid molybdate-vanadate reagent).
-
-
Enzymatic Reaction:
-
Stopping the Reaction:
-
Add the stopping reagent to terminate the enzymatic activity.[13]
-
-
Quantification of Released Phosphate:
-
The activity of phytase is determined by measuring the amount of inorganic phosphorus (Pi) released from the this compound substrate.
-
This is typically done colorimetrically by forming a colored complex (e.g., molybdenum blue) and measuring its absorbance with a spectrophotometer (e.g., at 400 nm or 655 nm).[2]
-
-
Calculation:
-
Calculate the enzyme activity based on the amount of phosphate liberated per unit of time, expressed in phytase units (FTU). One unit is often defined as the amount of enzyme that liberates 1 µmole of inorganic phosphorus per minute under specific assay conditions.
-
Visualizations
Caption: Workflow for Acid Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Optimization of extraction conditions for this compound from rice bran using response surface methodology and its antioxidant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
Validation & Comparative
A Comparative Guide to Phytic Acid Quantification: Validating Methods with Certified Reference Materials
For researchers, scientists, and drug development professionals, the accurate quantification of phytic acid is crucial due to its significant impact on mineral bioavailability and its potential therapeutic applications. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.
The validation of any analytical method is paramount to ensure reliable and reproducible results. The use of Certified Reference Materials (CRMs) is the gold standard for validating the accuracy of these methods. This guide focuses on three prevalent techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Enzymatic Assays.
Comparative Analysis of Quantification Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Enzymatic Assay (Megazyme K-PHYT) |
| Principle | Separation based on polarity, with detection via UV or Refractive Index (RI). | Separation of anions on an ion-exchange column with conductivity detection. | Enzymatic hydrolysis of this compound and colorimetric measurement of released phosphate. |
| Linearity (R²) ** | >0.99[1] | >0.997[2] | Not explicitly stated as R², but linear up to 30 mg/mL.[3] |
| Accuracy (Recovery %) ** | 91%[1] | 98%[2] | 97-115%[3] |
| Precision (RSD%) | Intra-day: <3.5%, Inter-day: <3.6%[1] | <10%[2] | Repeatability (%CV): 2.27%[3] |
| Limit of Detection (LOD) | 0.05 mg/mL[1] | 0.028 mg/L[2] | 0.09 g/100g (~40 mg/100g)[3][4] |
| Limit of Quantification (LOQ) | 0.15 mg/mL[1] | 0.084 mg/L[2] | 0.31 g/100g [3] |
| Use of CRM for Validation | Not explicitly stated in comparative studies found. | Mentioned as verifying method compatibility and specificity.[5] | A control sample with a known concentration was used for validation.[6] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for each of the discussed this compound quantification techniques.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a general representation based on common practices.
-
Sample Extraction:
-
Weigh 1 g of the finely ground sample into a centrifuge tube.
-
Add 20 mL of 0.5 M HCl.
-
Shake vigorously for 2 hours at room temperature.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a solution of methanol, water, and an ion-pairing agent like tetrabutylammonium hydroxide, adjusted to an acidic pH (e.g., pH 4.0) with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 290 nm or a Refractive Index (RI) detector.
-
-
Calibration:
-
Prepare a series of standard solutions of a this compound certified reference material (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample extract.
-
Determine the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Ion Chromatography (IC) Method
This protocol is a general representation based on common practices.
-
Sample Extraction:
-
Follow the same extraction procedure as for the HPLC method.
-
-
Chromatographic Conditions:
-
Column: Anion exchange column (e.g., Dionex IonPac AS11-HC).
-
Eluent: Gradient elution with sodium hydroxide.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity detection.
-
-
Calibration:
-
Prepare a series of standard solutions from a this compound certified reference material.
-
Generate a calibration curve by plotting peak area versus concentration.
-
-
Quantification:
-
Inject the sample extract and quantify the this compound concentration using the calibration curve.
-
Enzymatic Assay (Megazyme K-PHYT Kit)
This protocol is based on the manufacturer's instructions for the Megazyme K-PHYT assay kit.[3][7]
-
Sample Extraction:
-
Weigh 1.0 g of the milled sample into a tube.
-
Add 20 mL of 0.66 M HCl and stir for 16 hours at room temperature or 2 hours at 50°C.
-
Centrifuge at 13,000 x g for 10 minutes.
-
The supernatant is the sample extract.
-
-
Enzymatic Hydrolysis:
-
To determine free phosphorus, mix 0.5 mL of the sample extract with 0.5 mL of water and 1.0 mL of a stop reagent (trichloroacetic acid).
-
To determine total phosphorus (after hydrolysis of this compound), incubate 0.5 mL of the sample extract with phytase and alkaline phosphatase according to the kit instructions to release inorganic phosphate. Then, add the stop reagent.
-
-
Colorimetric Determination:
-
Add a color reagent (ammonium molybdate) to the reaction mixtures.
-
Incubate at 50°C for 10 minutes to allow for color development.
-
Measure the absorbance at 655 nm against a reagent blank.
-
-
Calculation:
-
The this compound concentration is calculated from the difference in absorbance between the total phosphorus and free phosphorus samples, using a phosphorus standard solution for calibration.
-
Method Validation Workflow
The validation of a this compound quantification method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for method validation using a certified reference material.
Conclusion
The choice of a this compound quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.
-
HPLC and IC methods offer high specificity and the ability to separate different inositol phosphates, which can be crucial for detailed metabolic studies.[8] However, they require more expensive equipment and expertise.
-
Enzymatic assays , such as the Megazyme kit, are generally more straightforward, cost-effective, and suitable for high-throughput screening of a large number of samples.[9] While specific, they may be susceptible to interference from other phosphorylated compounds in complex matrices.[4]
Regardless of the method chosen, validation using a certified reference material is essential to ensure the accuracy and reliability of the obtained results. This guide provides a framework for comparing these methods and implementing a robust validation strategy for the quantification of this compound in various research and development settings.
References
- 1. brjac.com.br [brjac.com.br]
- 2. An expedient ion chromatography based method for high‐throughput analysis of this compound in groundnut kernels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libios.fr [libios.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Assay Kit | Food Quality Control [neogen.com]
Phytic Acid vs. EDTA: A Comparative Guide to Heavy Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelating agent is a critical decision in various scientific disciplines, from environmental remediation and food science to toxicology and pharmaceutical development. Ethylenediaminetetraacetic acid (EDTA), a synthetic aminopolycarboxylic acid, has long been the gold standard for heavy metal chelation due to its high affinity and broad efficacy. However, concerns over its persistence in the environment and potential side effects in biological systems have spurred interest in natural alternatives. Phytic acid, the primary storage form of phosphorus in many plant tissues, has emerged as a promising biodegradable chelator.
This guide provides an objective comparison of the performance of this compound and EDTA as chelating agents for heavy metals, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Chelation Performance
The stability of the complex formed between a chelating agent and a metal ion is a key indicator of its efficacy. This is quantified by the stability constant (log K). A higher log K value signifies a more stable complex and, generally, a more effective chelating agent.
Stability Constants (log K) of Metal-Chelator Complexes
EDTA is well-characterized for its high stability constants with a wide array of heavy metals.[1] The data presented in Table 1, sourced from the IUPAC and NIST databases, underscores its strong binding affinity.[2][3][4]
Table 1: Stability Constants (log K) for EDTA with Various Metal Ions [1]
| Metal Ion | log K |
| Fe³⁺ | 25.1 |
| Hg²⁺ | 21.8 |
| Cu²⁺ | 18.8 |
| Ni²⁺ | 18.6 |
| Pb²⁺ | 18.0 |
| Cd²⁺ | 16.5 |
| Zn²⁺ | 16.5 |
| Co²⁺ | 16.3 |
| Mn²⁺ | 14.0 |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
Comprehensive stability constant data for this compound with a wide range of heavy metals is less readily available in the literature. However, a study utilizing a competitive complexation method with EDTA provides a direct comparison for a limited number of divalent cations.
Table 2: Comparative Stability Constants (log K) of this compound and EDTA [5]
| Metal Ion | This compound (log K) | EDTA (log K) |
| Zn²⁺ | 4.89 | 16.50 |
| Ca²⁺ | 3.23 | 10.65 |
| Mg²⁺ | 2.89 | 8.79 |
Note: The stability constants for this compound were determined under specific experimental conditions and may vary with pH and ionic strength.
Efficacy in Environmental Applications: Phytoremediation
Phytoremediation, the use of plants to remove pollutants from soil and water, often employs chelating agents to enhance the bioavailability of heavy metals for plant uptake. While direct comparative studies between this compound and EDTA in this context are limited, research comparing EDTA with other organic acids, which share functional similarities with this compound, provides valuable insights.
Table 3: Enhanced Phytoremediation of Cadmium (Cd) by Lemna minor [6]
| Treatment | Initial Cd Concentration (mg/L) | Cd Removal (%) - Day 30 |
| Control | 1.0 | 37.71 |
| EDTA (3 mg/L) | 1.0 | 76.37 |
| Citric Acid (3 mg/L) | 1.0 | 47.00 |
Table 4: Enhanced Phytoremediation of Multi-Metal Contaminated Soil by Echinochloa crus-galli [7]
| Treatment | Metal Uptake in Shoots (mg/kg) |
| Cd | |
| Control | 1.8 |
| EDTA | 5.4 |
| Citric Acid | 3.6 |
These studies suggest that while EDTA is highly effective at mobilizing heavy metals for plant uptake, it can also increase the risk of metal leaching into groundwater and may exhibit phytotoxicity.[7] Natural organic acids, while showing a lesser but still significant enhancement of metal uptake, are often considered more environmentally benign due to their biodegradability.[7]
Mechanisms of Chelation
The chelating ability of both this compound and EDTA stems from the presence of multiple electron-donating functional groups that can form coordinate bonds with a single metal ion, creating a stable, ring-like structure known as a chelate.
Caption: Chelation mechanisms of this compound and EDTA.
Experimental Protocols
The following outlines a generalized experimental protocol for the comparative analysis of the heavy metal removal efficiency of chelating agents from an aqueous solution.
Objective
To determine and compare the percentage of a specific heavy metal ion removed from an aqueous solution by this compound and EDTA.
Materials
-
Standard stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂) of known concentration.
-
Solutions of this compound and EDTA of known concentrations.
-
pH meter.
-
Buffers for pH adjustment (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH).
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)).
-
Centrifuge or filtration apparatus.
Methodology
-
Preparation of Metal-Chelator Solutions:
-
Prepare a series of test solutions containing a fixed concentration of the heavy metal ion.
-
To each test solution, add varying concentrations of either this compound or EDTA to achieve different molar ratios of chelator to metal.
-
Prepare a control solution containing only the heavy metal ion.
-
Adjust the pH of all solutions to the desired experimental value using appropriate buffers.
-
Bring all solutions to a constant final volume with deionized water.
-
-
Equilibration:
-
Incubate the solutions for a predetermined period (e.g., 24 hours) at a constant temperature with gentle agitation to ensure the chelation reaction reaches equilibrium.
-
-
Separation of Complexed and Free Metal Ions (if precipitation occurs):
-
If a precipitate forms (insoluble metal-chelator complex), separate the solid and liquid phases by centrifugation or filtration.
-
-
Quantification of Metal Ions:
-
Measure the concentration of the heavy metal remaining in the supernatant or filtrate using AAS or ICP-MS. This represents the concentration of unchelated or soluble chelated metal.
-
-
Calculation of Removal Efficiency:
-
Calculate the percentage of heavy metal removed from the solution using the following formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100 where:
-
C₀ is the initial concentration of the heavy metal.
-
Cₑ is the equilibrium concentration of the heavy metal in the aqueous phase.
-
-
Caption: A generalized workflow for comparing chelator efficacy.
Impact on Cellular Signaling Pathways
Heavy metal toxicity in biological systems is often mediated by the induction of oxidative stress and the disruption of cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[8][9][10] Heavy metals can activate this pathway, but prolonged activation can also have detrimental effects.[10] Chelating agents can mitigate heavy metal-induced oxidative stress by sequestering the metal ions, thereby preventing them from participating in redox reactions that generate reactive oxygen species (ROS).
Caption: Role of chelators in the Nrf2 signaling pathway.
Conclusion
EDTA remains a highly effective and broad-spectrum chelating agent for heavy metals, supported by a wealth of data on its high stability constants.[1] Its primary drawbacks are its poor biodegradability and the potential for adverse environmental and biological effects.
This compound presents a promising natural and biodegradable alternative. While quantitative data on its chelation efficacy for a wide range of heavy metals is still emerging, available studies indicate its potential, particularly for certain divalent cations. Its application in cosmetics and as a food additive attests to its favorable safety profile.
The choice between this compound and EDTA will ultimately depend on the specific application, the target heavy metals, the environmental or biological context, and the relative importance of efficacy versus biodegradability and safety. Further research is warranted to establish a more comprehensive and directly comparative dataset on the heavy metal chelation capabilities of this compound.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. iupac.org [iupac.org]
- 3. acadsoft.co.uk [acadsoft.co.uk]
- 4. nist.gov [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in heavy metals-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Phytic Acid vs. Citric Acid: A Comparative Guide to Their Impact on Mineral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
The bioavailability of essential minerals is a critical factor in nutrition and therapeutic drug efficacy. Among the many dietary components that influence mineral absorption, phytic acid and citric acid represent two opposing forces. While this compound is widely recognized as an inhibitor of mineral uptake, citric acid is known to enhance it. This guide provides an objective comparison of their effects on the bioavailability of key minerals, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Mechanisms of Action: A Tale of Two Chelators
Both this compound and citric acid exert their effects on mineral bioavailability primarily through chelation—the process of binding to mineral ions. However, the resulting complexes have vastly different fates in the gastrointestinal tract.
This compound: The Inhibitor
This compound, the main storage form of phosphorus in many plant tissues like grains, legumes, and seeds, possesses six phosphate groups that can strongly bind to divalent and trivalent mineral cations such as iron, zinc, calcium, and magnesium.[1][2] This binding action forms insoluble and indigestible mineral-phytate complexes in the alkaline environment of the small intestine, rendering the minerals unavailable for absorption.[3]
Citric Acid: The Enhancer
Citric acid, a naturally occurring organic acid found in citrus fruits, also chelates minerals. However, the resulting mineral-citrate complexes are soluble and readily absorbed in the small intestine. Citric acid can also help to lower the pH in the microenvironment of the gut, which can further enhance the solubility and absorption of certain minerals.[4] Furthermore, citric acid can counteract the inhibitory effects of this compound by competing for the binding of minerals, thus forming more absorbable complexes.
Experimental Protocols
This section details the methodologies of key studies that provide quantitative data on the effects of this compound and citric acid on mineral bioavailability.
Human Study: Iron Absorption from an Oat-Based Beverage
This study investigated the effects of citric acid addition and dephytinization on non-heme iron absorption in healthy adults.[5][6][7][8]
-
Study Design: A randomized, crossover study involving 42 healthy men and women.
-
Test Products: Four oat-based beverages were tested:
-
Product A: Supplemented with ferric ammonium citrate (FeAC).
-
Product B: Product A + 60 mg citric acid per portion.
-
Product C: Product B with reduced phytate content through phytase treatment.
-
Product D: Product C supplemented with ferric pyrophosphate (FePP) instead of FeAC.
-
-
Methodology:
-
Test products were labeled with ⁵⁵Fe. A reference dose of ⁵⁹Fe was also administered.
-
Participants consumed a 240g portion of the test product or the reference dose for breakfast after an overnight fast on four consecutive days.
-
On day 18, the retention of ⁵⁹Fe was measured using a whole-body counter.
-
The uptake of ⁵⁵Fe and ⁵⁹Fe by erythrocytes was measured using a liquid-scintillation counter.
-
Iron absorption was calculated based on the erythrocyte incorporation of the iron isotopes.
-
Animal Study: Zinc Bioavailability from Corn Germ
This study examined the influence of citric acid on the availability of zinc from a diet containing a native source of phytate (corn germ) in growing rats.[9]
-
Study Design: A 2x4 factorial design with 8 groups of 8 male rats each.
-
Diets:
-
A basal diet with egg white solid and corn germ (0.5% phytate).
-
Diets were supplemented with zinc to achieve phytate:zinc molar ratios of 31, 20, and 14. A control group with no corn germ (and thus no phytate) was also included.
-
Each diet was fed with or without 1% citric acid supplementation.
-
-
Methodology:
-
Rats underwent a 7-day zinc depletion period.
-
They were then fed the experimental diets ad libitum for 21 days.
-
Parameters measured included: growth, symptoms of zinc deficiency, zinc concentration in serum and various organs (femur, liver, etc.), and the activity of alkaline phosphatase (a zinc-dependent enzyme).
-
In Vitro Study: Iron and Zinc Bioavailability from Legumes
This study investigated the synergistic effect of citric acid on the in vitro bioavailability of iron and zinc from legumes in the presence of exogenously added this compound.
-
Study Design: An in vitro digestion model was used to simulate gastric and intestinal digestion.
-
Sample Preparation: Raw and cooked azuki beans were used. This compound and citric acid were exogenously added.
-
Methodology:
-
The legume samples were subjected to a simulated gastrointestinal digestion process involving pepsin and pancreatin.
-
The bioavailability of iron and zinc was determined by measuring the percentage of dialyzable mineral after digestion. Dialysis tubing with a specific molecular weight cutoff is used to separate the bioaccessible (soluble and available for absorption) fraction of the minerals from the undigested food matrix.
-
The mineral content in the dialysate was measured using atomic absorption spectrophotometry.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies, providing a clear comparison of the effects of this compound and citric acid on mineral bioavailability.
Table 1: Effect on Iron Bioavailability
| Study Type | Food Matrix | Intervention | Iron Absorption (%) | Reference |
| Human | Oat-based beverage | Control (with phytate) | 3.9 | [6][8] |
| + 60 mg Citric Acid | 6.0 (↑ 54%) | [5][6][8] | ||
| Dephytinization | 10.7 (↑ 78% from citric acid group) | [5][6][8] | ||
| In Vitro | Cooked Azuki Bean | Control | Baseline | |
| + this compound | ↓ 40.2% | [9] | ||
| + this compound + Citric Acid | ↑ 104.3% (compared to phytate alone) | [9] |
Table 2: Effect on Zinc Bioavailability
| Study Type | Food Matrix | Intervention | Zinc Concentration (µg/g) | Reference |
| Animal (Rat) | Corn Germ Diet (Phytate:Zn = 31) | No Citric Acid | Serum: 0.4 ± 0.1 | [9] |
| + 1% Citric Acid | Serum: 0.7 ± 0.2 | [9] | ||
| No Citric Acid | Femur: 68 ± 12 | [9] | ||
| + 1% Citric Acid | Femur: 95 ± 15 | [9] | ||
| In Vitro | Cooked Azuki Bean | Control | Baseline | [9] |
| + this compound | ↓ 54.5% | [9] | ||
| + this compound + Citric Acid | ↑ 119.8% (compared to phytate alone) | [9] |
Table 3: Effect on Calcium Bioavailability
Direct comparative studies with quantitative data for this compound vs. citric acid on calcium bioavailability were not identified. The following table presents data from separate studies.
| Study Type | Intervention | Effect on Calcium Bioavailability | Reference |
| In Vitro | High this compound (Brown Rice) | Lowest calcium solubility (12%) | |
| In Vitro | Dephytinized Infant Cereals | Higher calcium uptake in Caco-2 cells | [10] |
| Animal (Rat) | Citric Acid supplementation (with 1% Ca diet) | Increased intestinal Ca absorption and retention | [9] |
| In Vitro | Citric Acid addition to fruit juices with milk and cereals | Higher calcium uptake in Caco-2 cells | [10] |
Table 4: Effect on Magnesium Bioavailability
Direct comparative studies with quantitative data for this compound vs. citric acid on magnesium bioavailability were not identified. The following table presents data from separate studies.
| Study Type | Intervention | Effect on Magnesium Bioavailability | Reference |
| Human | Addition of 1.49 mmol this compound to white-wheat bread | Decreased fractional apparent Mg absorption from 32.5% to 13.0% | [7] |
| Human | Magnesium Citrate vs. Magnesium Oxide | Magnesium citrate led to the greatest mean serum Mg concentration |
Experimental Workflow Visualization
The following diagram illustrates a common experimental workflow for assessing mineral bioavailability using an in vitro digestion/Caco-2 cell model, a method frequently employed in nutritional research.
Conclusion
The experimental evidence strongly supports the opposing roles of this compound and citric acid in modulating mineral bioavailability.
-
This compound consistently demonstrates a potent inhibitory effect on the absorption of key minerals, particularly iron, zinc, calcium, and magnesium. This is a critical consideration for populations relying on phytate-rich staple foods.
-
Citric acid effectively enhances the bioavailability of these minerals. Its ability to form soluble chelate complexes and counteract the inhibitory effects of this compound makes it a valuable component in strategies aimed at improving mineral nutrition and the efficacy of mineral-based therapeutics.
For researchers, scientists, and drug development professionals, understanding these interactions is paramount. When formulating products containing essential minerals, the presence of this compound in the matrix should be minimized or counteracted, for instance, through enzymatic dephytinization or the addition of enhancers like citric acid. Conversely, the inclusion of citric acid can be a strategic approach to improve the absorption and, consequently, the physiological impact of mineral supplements and fortified foods. Further research focusing on direct comparative studies for a wider range of minerals and complex food matrices will continue to refine our understanding and application of these principles.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of dephytinization on bioavailability of iron, calcium and zinc from infant cereals assessed in the Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phytate on mineral bioavailability. in vitro studies on Mg2+, Ca2+, Fe3+, Cu2+ and Zn2+ (also Cd2+) solubilities in the presence of phytate | Semantic Scholar [semanticscholar.org]
- 4. Effects of magnesium citrate and phytin on reducing urinary calcium excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound added to white-wheat bread inhibits fractional apparent magnesium absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Mixtures of Magnesium, Citrate and Phytate as Calcium Oxalate Crystallization Inhibitors in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation by citric acid of calcium and phosphorus bioavailability in rats fed a calcium-rich diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of calcium, tannic acid, this compound and pectin over iron uptake in an in vitro Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Enzymatic Methods for Phytate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phytate (myo-inositol hexakisphosphate) is crucial due to its impact on mineral bioavailability and its role as an anti-nutritional factor.[1][2] This guide provides an objective comparison of two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and enzymatic assays.
This document outlines the experimental protocols for both methods, presents a side-by-side comparison of their performance characteristics, and visualizes the analytical workflows for enhanced clarity.
Method Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is recognized for its ability to separate and quantify different inositol phosphate species, including phytic acid (IP6) and its lower phosphorylated forms (IP5, IP4, etc.).[3][4] In contrast, enzymatic methods are typically based on the total phosphorus released from phytate after enzymatic hydrolysis, offering a simpler and often higher-throughput alternative.[5][6]
The following table summarizes the key performance parameters for both HPLC and enzymatic methods for phytate analysis. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Performance Parameter | HPLC Method | Enzymatic Method (Megazyme K-PHYT) |
| Principle | Chromatographic separation of inositol phosphates followed by detection.[3][4] | Enzymatic hydrolysis of phytate and colorimetric measurement of released inorganic phosphate.[5][6] |
| Specificity | High; can differentiate between IP6 and lower inositol phosphates (IP5, IP4, etc.).[3][4] | Measures total "available phosphorus" from phytate and lower myo-inositol phosphates.[6] |
| Linearity Range | 1.5 to 10.0 mg/mL (R² = 0.9988) | ~0.5 to ~7.5 µg of phosphorus per assay.[6] |
| Accuracy (% Recovery) | 91% | 98% to 105% (pure this compound); 97% to 115% (spiked samples).[5] |
| Precision (RSD) | Intra-day: < 3.5%; Inter-day: < 4.0% | Repeatability: 0.81% to 2.32%; Intermediate Precision: 2.27%.[5] |
| Limit of Detection (LOD) | 0.05 mg/mL | ~40 mg this compound/100 g of sample.[6] |
| Limit of Quantification (LOQ) | 0.15 mg/mL | Not explicitly stated by the manufacturer. |
| Sample Throughput | Lower; dependent on chromatographic run time. | Higher; amenable to analyzing large numbers of samples.[7] |
| Instrumentation | HPLC system with a suitable detector (e.g., RI, UV, ELSD).[8] | Spectrophotometer.[9] |
| Expertise Required | Higher; requires expertise in chromatography.[3] | Lower; simpler procedure.[5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example for the analysis of phytate in cereal and legume samples.
1. Sample Extraction: a. Weigh approximately 1 g of the finely ground sample into a centrifuge tube. b. Add 20 mL of 0.5 M HCl. c. Shake vigorously for 2 hours at room temperature. d. Centrifuge at 10,000 x g for 15 minutes. e. Filter the supernatant through a 0.45 µm syringe filter.
2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load 5 mL of the filtered extract onto the cartridge. c. Wash the cartridge with 10 mL of deionized water to remove interfering substances. d. Elute the phytate with 5 mL of 2 M HCl. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in 1 mL of the mobile phase.
3. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A solution containing an ion-pairing agent such as tetrabutylammonium hydroxide, adjusted to a specific pH with an acid like formic acid in a methanol-water mixture. A common mobile phase consists of a mixture of methanol and 0.035 M formic acid (560:440 v/v) containing tetrabutylammonium hydroxide, with the pH adjusted to 4.3.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index (RI) or UV detector at a low wavelength (e.g., 205 nm).
4. Quantification: a. Prepare a series of standard solutions of this compound in the mobile phase. b. Inject the standards to generate a calibration curve. c. Inject the prepared sample and quantify the phytate concentration by comparing its peak area to the calibration curve.
Enzymatic Method (Based on Megazyme K-PHYT Assay Kit)
This protocol is a summary of the procedure for a commercially available enzymatic kit. Users should always refer to the manufacturer's specific instructions.
1. Sample Extraction: a. Weigh approximately 1 g of the sample into a tube. b. Add 20 mL of 0.66 M hydrochloric acid. c. Incubate for at least 3 hours at room temperature (or overnight). d. Centrifuge the extract at 1,500 g for 10 minutes. e. Transfer 0.5 mL of the supernatant to a microfuge tube and neutralize with 0.5 mL of 0.75 M NaOH.
2. Enzymatic Hydrolysis: a. To determine "Free Phosphorus," mix an aliquot of the neutralized extract with water and a color reagent. b. To determine "Total Phosphorus," incubate an aliquot of the neutralized extract with a solution containing phytase and alkaline phosphatase at 40°C for a specified time (e.g., 10-15 minutes) to hydrolyze the phytate.
3. Colorimetric Determination: a. After hydrolysis, add a color reagent (containing ammonium molybdate and a reducing agent) to the reaction mixture. b. This reagent reacts with the inorganic phosphate released from phytate to form a colored complex (molybdenum blue). c. Measure the absorbance of the solution at 655 nm using a spectrophotometer.
4. Calculation: a. The this compound-phosphorus is calculated by subtracting the "Free Phosphorus" from the "Total Phosphorus." b. The this compound content is then determined from the this compound-phosphorus value, assuming that phosphorus accounts for 28.2% of the this compound molecule.
Visualizing the Analytical Workflows
To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the HPLC and enzymatic methods.
Caption: Comparative workflow of HPLC and enzymatic methods for phytate analysis.
Caption: Key parameters for the cross-validation of analytical methods.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. prod-media.megazyme.com [prod-media.megazyme.com]
- 6. libios.fr [libios.fr]
- 7. thermalindo.com [thermalindo.com]
- 8. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Comparative Guide to the Antioxidant Activity of Phytic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of phytic acid and its derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development and related fields in understanding the antioxidant potential of these compounds.
Introduction to this compound and its Antioxidant Properties
This compound, also known as inositol hexaphosphate (IP6), is a naturally occurring compound found in many plant-based foods.[1] Its primary antioxidant mechanism is attributed to its potent iron-chelating ability. By binding to iron, this compound inhibits the iron-catalyzed formation of hydroxyl radicals, which are highly reactive and can cause significant oxidative damage to cells.[1][2] This chelation activity also plays a crucial role in preventing lipid peroxidation, a key process in cellular damage.[2][3] The antioxidant capacity of this compound and its derivatives is a subject of ongoing research, with potential applications in various health-related fields.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and its derivatives from various experimental assays. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound/Derivative | Assay | Method | Result | Reference |
| This compound (IP6) | Iron Chelation | Ferrozine Assay | IC50: 38.4 µg/mL | [4] |
| Iron Chelation | Ferrozine/FeCl2 | 11.9% chelation at 10 µM | [3] | |
| 58.6% chelation at 50 µM | [3] | |||
| 69.3% chelation at 100 µM | [3] | |||
| 87.1% chelation at 500 µM | [3] | |||
| Lipid Peroxidation Inhibition | Iron-induced | IC50: 552 µg/mL | [4] | |
| Hydroxyl Radical Scavenging | Deoxyribose degradation | IC50: 448.6 µg/mL | [4] | |
| DPPH Radical Scavenging | No significant activity | [3] | ||
| Irradiated this compound (20 kGy) | DPPH Radical Scavenging | Significantly higher than ascorbic acid at 800 µM | [5] | |
| Inositol Phosphates (IP2-IP5) | Antioxidant & Chelating Activity | General observation | Activity increases with the number of phosphate groups | [2] |
| Monopotassium Phytate | Lipid Lowering | In vivo (rats) | Significantly lowered serum total cholesterol and triglycerides | [6] |
| Potassium-Magnesium Phytate | Antineoplastic | In vivo (rats) | Mitigated tumor incidence and growth | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and experimental procedures related to the antioxidant activity of this compound.
References
- 1. Antioxidant functions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inositol hexa phosphoric acid (this compound), a nutraceuticals, attenuates iron-induced oxidative stress and alleviates liver injury in iron overloaded mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
A Comparative Guide to the Efficacy of Different Phytases on Phytic acid Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various phytases in the degradation of phytic acid. Phytases, a class of phosphatases, are essential for releasing inorganic phosphate from phytate, the primary storage form of phosphorus in many plant-based feed and food ingredients. The anti-nutritional effects of this compound, which chelates essential minerals and reduces protein digestibility, have driven the development and application of microbial phytases in animal nutrition and human food processing.[1][2][3] This guide offers a comparative analysis of different phytases, detailed experimental protocols for their evaluation, and a visual representation of a typical experimental workflow.
Comparative Efficacy of Phytases
The efficacy of a phytase is determined by several key biochemical properties, including its specific activity, optimal pH, and optimal temperature. These parameters vary significantly depending on the source of the enzyme. Microbial phytases, particularly those from fungi and bacteria, are the most commonly used in industrial applications due to their high catalytic efficiency and stability.[4][5]
Table 1: Comparison of Biochemical Properties of Various Phytases
| Phytase Source | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger (fungal) | 50 - 150 | 2.5 and 5.5 | 50 - 60 | [6] |
| Escherichia coli (bacterial) | 1500 - 4000 | 4.0 - 4.5 | 58 - 60 | [6] |
| Bacillus subtilis (bacterial) | 100 - 500 | 6.5 - 7.5 | 55 - 65 | [4] |
| Wheat (plant) | 0.1 - 1.0 | 4.5 - 5.5 | 45 - 55 | [4] |
| Peniophora lycii (fungal) | 80 - 200 | 4.5 - 5.0 | 60 - 70 | [3] |
| Buttiauxella spp. (bacterial) | High activity in upper GIT | Acidic pH range | Not specified | [7] |
Note: Specific activity values can vary significantly based on the purification method and assay conditions. The data presented here are aggregated from multiple sources for comparative purposes.
Bacterial phytases, such as the one derived from E. coli, often exhibit significantly higher specific activity compared to fungal and plant-derived phytases.[6] Fungal phytases, like those from Aspergillus niger, are widely used and are effective over a broader pH range, which can be advantageous in the varying conditions of the gastrointestinal tract.[6] Plant phytases generally have lower specific activity and are less stable at higher temperatures compared to microbial sources.[4]
Experimental Protocols
Accurate and reproducible methods for measuring phytase activity and this compound content are crucial for evaluating and comparing the efficacy of different phytases. The following are detailed methodologies for key experiments.
Protocol 1: Phytase Activity Assay
This protocol is based on the colorimetric determination of inorganic phosphate released from sodium phytate. One unit (U) of phytase activity is defined as the amount of enzyme that liberates 1 µmole of inorganic phosphorus per minute under the specified assay conditions.[8]
Materials:
-
Phytase enzyme solution
-
0.2 M Glycine-HCl buffer (pH 2.5)
-
15 mM Sodium phytate solution in 0.2 M Glycine-HCl buffer (pH 2.5)
-
Colorimetric reagent (e.g., Ammonium molybdate solution)
-
Stopping solution (e.g., 50% Trichloroacetic acid - TCA)
-
Inorganic phosphate standard solution
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Enzyme Preparation: Prepare serial dilutions of the phytase enzyme in cold 0.2 M Glycine-HCl buffer.
-
Reaction Setup: In a microcentrifuge tube, add 200 µL of the 15 mM sodium phytate solution. Pre-incubate the substrate at 37°C for 5 minutes.
-
Enzyme Reaction: Initiate the reaction by adding 50 µL of the diluted enzyme solution to the pre-incubated substrate. Mix gently.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 or 60 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of 50% TCA solution.
-
Phosphate Determination:
-
Centrifuge the tubes to pellet any precipitate.
-
Transfer an aliquot of the supernatant to a new tube or a microplate well.
-
Add the ammonium molybdate colorimetric reagent according to the manufacturer's instructions.
-
Incubate for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 820 nm) using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of the inorganic phosphate standard solution.
-
Calculation: Calculate the amount of phosphate released using the standard curve and determine the phytase activity in U/mL or U/mg of protein.
Protocol 2: this compound Determination
This protocol describes the determination of this compound in a sample, often based on the precipitation of ferric phytate.[9][10]
Materials:
-
Sample containing this compound (e.g., feed, food ingredient)
-
0.5 M HCl for extraction
-
Ferric chloride solution
-
Sodium hydroxide solution
-
Reagents for iron or phosphorus determination
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Homogenize a known weight of the ground sample with 0.5 M HCl.
-
Agitate the mixture for a specified time (e.g., 1-3 hours) at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
-
Precipitation of Ferric Phytate:
-
To a known volume of the extract, add an excess of ferric chloride solution to precipitate the this compound as ferric phytate.
-
Allow the precipitation to complete by heating or incubating for a specific duration.
-
-
Separation and Washing:
-
Centrifuge the mixture to pellet the ferric phytate precipitate.
-
Discard the supernatant and wash the pellet with 0.1 N HCl to remove unbound iron. Repeat the washing step.
-
-
Quantification:
-
Indirect Method: Measure the amount of iron remaining in the supernatant after precipitation. The amount of this compound is calculated based on the iron that was consumed.[9]
-
Direct Method:
-
Dissolve the ferric phytate precipitate in a known volume of sodium hydroxide.
-
Determine the iron content of the dissolved solution colorimetrically.
-
Alternatively, the precipitate can be wet-ashed, and the phosphorus content can be determined.[9]
-
-
-
Calculation: Calculate the this compound content based on the stoichiometric relationship between iron or phosphorus and this compound.
Experimental Workflow and Signaling Pathways
The evaluation of phytase efficacy typically follows a structured workflow, from initial characterization to in vitro and in vivo studies. The following diagram illustrates a general experimental workflow for assessing the efficacy of a novel phytase.
Caption: A generalized workflow for evaluating the efficacy of a phytase enzyme.
The signaling pathway of this compound degradation by phytase is a stepwise hydrolysis process. The phytase enzyme catalyzes the sequential removal of phosphate groups from the myo-inositol ring of this compound (IP6), leading to the formation of lower inositol phosphates (IP5, IP4, IP3, IP2, and IP1) and ultimately, free myo-inositol and inorganic phosphate.
Caption: Stepwise degradation of this compound by phytase enzymes.
References
- 1. Phytase in non-ruminant animal nutrition: a critical review on phytase activities in the gastrointestinal tract and influencing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Applications Of Phytase Enzyme | Infinita Biotech [infinitabiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Microbial Phytases: Properties and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Contribution of Phytate-Degrading Enzymes to Chicken-Meat Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phytase Activity Assays [bio-protocol.org]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chelating Strength of Phytic Acid and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metal-chelating strength of phytic acid against other common natural chelating agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in drug development, food science, and agriculture.
Introduction to Natural Chelators
Chelating agents are organic molecules that can form stable, ring-like complexes with metal ions, effectively sequestering them and altering their bioavailability and reactivity. This property is crucial in various biological and chemical systems. This compound, a major phosphorus storage compound in plants, is well-known for its potent chelating ability.[1][2] This guide compares its performance with other naturally occurring chelators, including flavonoids, phenolic acids, and organic acids.
Quantitative Comparison of Chelating Strength
The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for this compound and other natural compounds with various physiologically and environmentally relevant metal ions.
| Chelating Agent | Metal Ion | log K | Experimental Conditions | Reference(s) |
| This compound | Mg²⁺ | 3.5 | ESI-MS, competitive method | [3] |
| Ca²⁺ | 3.4 | ESI-MS, competitive method | [3] | |
| Zn²⁺ | 5.9 | ESI-MS, competitive method | [3] | |
| Fe²⁺ | - | Forms less stable complexes than with Mg(II) and Zn(II) | [1] | |
| Fe³⁺ | High | Significantly higher than for Fe(II) | [1] | |
| Cu²⁺ | - | Forms stable complexes | [1] | |
| Flavonoids | ||||
| Quercetin | Fe²⁺ | log K₁=9.44, log K₂=3.86 | Potentiometry, 25°C | |
| Fe³⁺ | - | - | ||
| Cu²⁺ | - | - | ||
| Al³⁺ | log K₁=14.05, log K₂=10.02 | Potentiometry, 25°C | ||
| Catechin | Fe²⁺/Fe³⁺ | - | Forms 1:1 and 2:1 complexes | [4] |
| Cu²⁺ | - | Forms stable complexes | [5] | |
| Phenolic Acids | ||||
| Caffeic Acid | Al³⁺ | - | Forms various mononuclear species | |
| Gallic Acid | Fe²⁺ | log(K) ≈ 7 | UV/Vis spectroscopy | |
| Fe³⁺ | log(K) ≈ 34 | - | ||
| Organic Acids | ||||
| Citric Acid | Fe³⁺ | 11.85 | - | [6] |
| Fe²⁺ | 3.2 | - | [6] | |
| Cu²⁺ | - | Forms stable complexes | ||
| Ca²⁺ | 3.5 | - | [6] | |
| Malic Acid | Cu²⁺ | - | Forms stable complexes | |
| Ni²⁺ | - | Forms stable complexes | ||
| Co²⁺ | - | Forms stable complexes |
Note: The stability of metal complexes is highly dependent on factors such as pH, temperature, and the presence of other ions. Direct comparison of log K values should be made with caution, considering the variability in experimental conditions.
Experimental Protocols
The determination of metal-chelate stability constants is primarily achieved through the following experimental methodologies:
Potentiometric Titration
This is a widely used and accurate method for determining stability constants.[7]
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base (e.g., NaOH) and monitoring the pH, the concentration of free ligand and the average number of ligands bound per metal ion can be calculated. This data is then used to determine the stepwise and overall stability constants.
Typical Protocol:
-
Solution Preparation: Prepare solutions of the ligand, metal salt (usually a perchlorate or nitrate salt to avoid complexation by the anion), a strong acid (to lower the initial pH), and a standardized strong base. An inert salt (e.g., KCl or KNO₃) is added to maintain a constant ionic strength.
-
Titration: A known volume of the acidic solution containing the ligand and the metal ion is titrated with the standard base. The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and glass electrode.
-
Data Analysis: The titration data is used to generate formation curves (a plot of the average number of ligands bound per metal ion versus the free ligand concentration). From these curves, the stepwise stability constants (K₁, K₂, etc.) and the overall stability constant (β) are calculated using various computational methods, such as the Bjerrum or Irving-Rossotti methods.
Spectrophotometry
This method is suitable for complexes that exhibit a distinct color or absorb light in the UV-visible region.
Principle: The formation of a metal-chelate complex often results in a change in the solution's absorbance spectrum. By measuring the absorbance at a specific wavelength where the complex absorbs maximally, the concentration of the complex can be determined.
Typical Protocol (Job's Method of Continuous Variation):
-
Solution Preparation: Prepare equimolar solutions of the metal ion and the ligand.
-
Mixing: A series of solutions are prepared where the mole fraction of the ligand is varied from 0 to 1, while keeping the total molar concentration of the metal and ligand constant.
-
Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the complex.
-
Data Analysis: A plot of absorbance versus the mole fraction of the ligand is generated. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. The stability constant can then be calculated from the absorbance data.
Competitive Binding Assays
These assays are used when the metal-chelate complex of interest does not have a convenient spectroscopic signal.
Principle: A labeled ligand or a competing metal ion with a known affinity and a detectable signal is introduced into the system. The displacement of the labeled ligand or the partitioning of the metal ion between the two chelators allows for the indirect determination of the stability constant of the complex of interest. Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for these types of assays.[3]
Visualizing Chelation Dynamics
The following diagrams illustrate key concepts related to the chelation process.
Chelation as a reversible equilibrium process.
Key factors that influence the stability of metal-chelate complexes.
Conclusion
This compound demonstrates a formidable chelating capacity, particularly for trivalent metal ions like Fe³⁺.[1] Its polydentate nature, arising from six phosphate groups, allows for the formation of highly stable complexes.[8] When compared to other natural chelators, the chelating strength is variable and highly dependent on the specific metal ion and the surrounding chemical environment. Flavonoids and phenolic acids, while also effective chelators, often exhibit different selectivities for various metal ions. The choice of an appropriate natural chelator for a specific application in drug development or other scientific fields must therefore consider not only the absolute stability of the complex but also the selectivity for the target metal ion and the conditions under which it will be used. This guide provides the foundational data and methodological understanding to aid in this selection process.
References
- 1. Complex Formation of this compound With Selected Monovalent and Divalent Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance and Essentiality of Natural and Synthetic Chelators in Medicine: Increased Prospects for the Effective Treatment of Iron Overload and Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (±)-Catechin—A Mass-Spectrometry-Based Exploration Coordination Complex Formation with FeII and FeIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Catechin–Copper Complex Structure and Biologic Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. xr-biotech.com [xr-biotech.com]
A Researcher's Guide to Investigating Phytic Acid: In Vivo vs. In Vitro Models
For Immediate Release
[City, State] – In the intricate world of nutritional science and drug development, understanding the multifaceted effects of phytic acid is of paramount importance. This guide provides a comprehensive comparison of in vivo and in vitro models used to study this ubiquitous plant compound, offering researchers, scientists, and drug development professionals a clear overview of the strengths, limitations, and practical applications of each approach.
This compound, or inositol hexaphosphate (IP6), is the primary storage form of phosphorus in many plant tissues, especially in cereals and legumes.[1] Its role in human health is complex; it is known as an antinutrient due to its ability to chelate essential minerals like iron, zinc, and calcium, thereby reducing their bioavailability.[1][2] Conversely, research has unveiled its potential as a potent antioxidant and an anti-cancer agent.[3][4][5] The choice between in vivo and in vitro models is critical for accurately elucidating these diverse effects.
I. At a Glance: In Vivo vs. In Vitro Models for this compound Research
| Feature | In Vivo Models | In Vitro Models |
| Definition | Experiments conducted within a whole, living organism (e.g., rats, mice, humans). | Experiments conducted in a controlled environment outside of a living organism (e.g., cell cultures, simulated digestion systems). |
| Complexity | High; accounts for systemic interactions, metabolism, and physiological responses. | Low to moderate; isolates specific variables and mechanisms. |
| Relevance | High physiological relevance, providing insights into the overall effects on a complete biological system. | Mechanistic relevance, ideal for studying specific cellular and molecular interactions. |
| Controllability | Lower; subject to individual biological variability and complex homeostatic mechanisms. | High; allows for precise control over experimental conditions and variables. |
| Cost & Time | Generally more expensive and time-consuming. | Typically more cost-effective and faster to conduct. |
| Ethical Concerns | Involves the use of animals, raising ethical considerations. | Minimal to no ethical concerns related to animal welfare. |
II. Quantitative Comparison of Findings
The dichotomy between in vivo and in vitro findings is a recurring theme in this compound research. What is observed in a petri dish does not always translate to a living organism, highlighting the necessity of a multi-faceted experimental approach.[6][7]
A. Antioxidant Effects
In vitro studies consistently demonstrate the potent antioxidant properties of this compound.[8][9] It effectively inhibits iron-catalyzed hydroxyl radical formation and lipid peroxidation.[8][9] However, the in vivo picture is more nuanced.
| Study Type | Model | Key Findings | Reference |
| In Vitro | Electron Spin Resonance Spectroscopy | Complete inhibition of hydroxyl radical formation at molar this compound/iron ratios >5. | [8] |
| In Vitro | Linoleic Acid Autoxidation Assay | This compound at 100 µM and 500 µM effectively inhibited the decay of linoleic acid. | [9] |
| In Vivo | Growing Rats | Dietary this compound (10 g/kg) had no significant effect on liver oxidant or antioxidant status. | [8] |
| In Vivo | Human Keratinocytes (in vivo context) | Topical application of 0.5% this compound reduced erythema from UV exposure. | [10] |
B. Anti-Cancer Properties
Both in vivo and in vitro experiments have shown striking anti-cancer effects of this compound.[3][11] It has been demonstrated to reduce cell proliferation and increase the differentiation of malignant cells.[3][11]
| Study Type | Model | Key Findings | Reference |
| In Vitro | Human and Rodent Cancer Cell Lines (e.g., MCF-7) | Reduces cell proliferation rate and enhances differentiation, sometimes reverting to a normal phenotype. | [3] |
| In Vitro | Colorectal Carcinoma Cell Lines (HT-29, SW-480, SW-620) | All tested concentrations of this compound decreased cell proliferation. | [12] |
| In Vivo | Xenografted Nude Mice (Rhabdomyosarcoma) | This compound (40 mg/kg) suppressed tumor growth. | [3] |
| In Vivo | Animal and Pilot Human Clinical Studies | Significant decrease in the number and size of tumors; synergistic effects with inositol. | [5][13] |
C. Effects on Nutrient Bioavailability
The "anti-nutrient" properties of this compound are most pronounced in its ability to chelate minerals. In vitro models are invaluable for quantifying these interactions under controlled conditions.
| Study Type | Model | Key Findings | Reference |
| In Vitro | Simulated Gastrointestinal Juice | Molar ratio of calcium to this compound binding varied from 1:1 to 3:1 depending on the food source. | [14] |
| In Vitro | Caco-2 Cell Culture | Maximal inhibition of iron uptake occurred at a 1:10 ratio of iron to this compound. | [15] |
| In Vivo | Growing Rats | This compound supplementation reduced apparent iron absorption and decreased liver iron concentration. | [8] |
| In Vivo | Human Studies | Consumption of a low-phytate whole-grain bread did not improve iron status in the context of a total diet. | [6] |
| In Vivo | Human Studies with Biofortified Maize | Iron absorption was 49% greater from maize with 66% less this compound. | [16] |
III. Experimental Protocols: A Closer Look
A. In Vitro Protocol: Simulated Digestion for Mineral Binding
This protocol simulates the conditions of the stomach and small intestine to assess the impact of this compound on mineral solubility.
-
Sample Preparation: Homogenize food samples containing this compound.
-
Gastric Digestion: Incubate the sample in a solution of pepsin at pH 2 for a specified time (e.g., 4 hours) at 37°C to mimic stomach digestion.[14]
-
Intestinal Digestion: Neutralize the pH to around 8 with a sodium hydroxide solution to simulate the small intestine environment.[14]
-
Analysis: Determine the concentrations of total calcium and this compound at both pH 2 and pH 8 using methods like Atomic Absorption Spectroscopy (AAS) for calcium and Capillary Electrophoresis for this compound.[14]
-
Calculation: The difference in soluble mineral concentration between the acidic and alkaline phases indicates the extent of binding by this compound.
B. In Vivo Protocol: Rat Balance Experiment for Nutrient Digestibility
This protocol assesses the overall impact of dietary this compound on nutrient absorption in a living organism.
-
Animal Model: Use growing male albino rats.[8]
-
Diet Formulation: Prepare purified diets with controlled concentrations of this compound, minerals (e.g., iron), and other nutrients. A control diet without added this compound is essential.[8]
-
Acclimatization and Feeding: Acclimatize the rats to the diets for a period before the collection phase. Feed the respective diets for the duration of the experiment.
-
Sample Collection: Collect feces and urine over a defined period to determine the intake and excretion of the nutrients of interest.
-
Analysis: Analyze the diets, feces, and urine for the specific nutrient content (e.g., iron).
-
Calculation: Apparent digestibility is calculated as: [(Nutrient Intake - Nutrient Excretion in Feces) / Nutrient Intake] x 100.
IV. Visualizing the Mechanisms
This compound Biosynthesis and its Impact
The synthesis of this compound is a complex enzymatic process that has significant implications for its function as both a phosphorus store in plants and an anti-nutrient in monogastric animals.[17][18][19]
Caption: Biosynthesis, nutritional impact, and degradation of this compound.
Experimental Workflow: Comparing In Vivo and In Vitro Approaches
The decision to use an in vivo or in vitro model depends on the research question. Often, a combination of both provides the most comprehensive understanding.
Caption: A comparative workflow of in vivo and in vitro research models.
V. Conclusion: An Integrated Approach is Key
While in vitro models offer a rapid, cost-effective, and controlled environment to dissect the molecular mechanisms of this compound, their results can sometimes over or underestimate its effects in a complex biological system.[6][20] In vivo models, though more complex and resource-intensive, provide indispensable data on the systemic and net physiological effects of this compound.
References
- 1. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of this compound and enhancement of bioavailable micronutrients in food grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Phytates for Rehabilitating Cancer Cells [nutritionfacts.org]
- 5. Frontiers | Phytates as a natural source for health promotion: A critical evaluation of clinical trials [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. This compound inhibits free radical formation in vitro but does not affect liver oxidant or antioxidant status in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro evaluation of this compound as topical antioxidant [usiena-air.unisi.it]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound and inositol on the proliferation and apoptosis of cells derived from colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phytates as a natural source for health promotion: A critical evaluation of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound accumulation in plants: Biosynthesis pathway regulation and role in human diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Phytic Acid Analysis in Grains
This guide provides an objective comparison of analytical methods for the determination of phytic acid in grains, supported by data from collaborative studies. It is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on method selection and to provide standardized experimental protocols.
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance of the AOAC Official Method 986.11, an anion-exchange method, based on a collaborative study involving seven laboratories analyzing seven different grain and food samples.[1][2] This method is widely recognized but may have limitations, particularly for processed foods where it can overestimate this compound content due to the presence of other inositol phosphates.[3][4]
| Sample | Mean this compound (mg/g) | Repeatability RSD (%) | Reproducibility RSD (%) |
| Peanut Flour | 20.30 | 4.8 | 8.9 |
| Oats | 9.90 | 10.1 | 11.0 |
| Rice | 2.38 | 8.8 | 9.7 |
| Isolated Soybean Protein | 15.60 | 5.3 | 7.5 |
| Vegetarian Diet Composite | 12.40 | 6.2 | 8.1 |
| Wheat Bran | 46.70 | 2.5 | 4.5 |
| Whole Wheat Bread | 8.50 | 7.4 | 9.2 |
RSD: Relative Standard Deviation
Other methods for this compound analysis include High-Performance Liquid Chromatography (HPLC), which can separate and quantify this compound and its breakdown products (inositol phosphates), and enzymatic and colorimetric methods that offer simpler and more rapid alternatives.[5][6][7] For instance, a novel colorimetric method using a modified molybdenum blue assay reported repeatability ranging from 0.81 to 2.32% and intermediate precision of 2.27%.[6][8]
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
1. AOAC Official Method 986.11: Anion-Exchange Method [1][2][6]
This method involves the extraction of this compound, followed by purification using an anion-exchange column and subsequent quantification of phosphorus.
-
Extraction:
-
Weigh a finely ground sample estimated to contain 5 to 30 mg of phytate phosphorus into a 125-mL Erlenmeyer flask.
-
Extract with 50 mL of 3% trichloroacetic acid (TCA) for 30 minutes with mechanical shaking or 45 minutes with occasional swirling by hand.[9]
-
Centrifuge the suspension and collect the supernatant.
-
-
Anion-Exchange Chromatography:
-
Prepare an anion-exchange column (e.g., AG1-X4).
-
Wash the column with distilled water.
-
Load an aliquot of the supernatant onto the column. This compound is retained, while most impurities are washed off.
-
Elute the this compound from the column using a 0.7 M NaCl solution.
-
-
Phosphorus Determination:
-
The eluent containing the this compound is digested with sulfuric and nitric acids to convert the organic phosphate to inorganic phosphate.
-
The inorganic phosphate is then determined spectrophotometrically using a colorimetric method, such as the molybdenum blue reaction. The absorbance is measured at a specific wavelength (e.g., 640 nm or 655 nm).[10][11]
-
The this compound content is calculated based on the assumption of a constant phosphorus content in this compound (28.2%).
-
2. Enzymatic Method (Example: Megazyme this compound Assay Kit) [6][10][12]
This method relies on the enzymatic hydrolysis of this compound and the subsequent measurement of the released inorganic phosphate.
-
Extraction:
-
Extract this compound from the ground sample using a dilute acid solution (e.g., 0.66 M HCl).[10]
-
-
Enzymatic Hydrolysis:
-
The extract is incubated with a specific phytase enzyme, which hydrolyzes this compound (myo-inositol hexakisphosphate) and lower inositol phosphates to release inorganic phosphate.
-
Alkaline phosphatase is also used to ensure the complete dephosphorylation of any remaining inositol monophosphate.[6]
-
-
Colorimetric Determination:
-
The released inorganic phosphate is quantified using a colorimetric reaction, typically involving ammonium molybdate and a reducing agent (e.g., ascorbic acid) to form a colored molybdenum blue complex.[10][13]
-
The absorbance of the solution is measured spectrophotometrically at approximately 655 nm.[10]
-
The this compound concentration is calculated from the amount of inorganic phosphate released.
-
3. High-Performance Liquid Chromatography (HPLC) Method [5][7]
HPLC allows for the separation and direct quantification of this compound (IP6) and its lower inositol phosphate forms (IP5, IP4, etc.).
-
Extraction and Purification:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detection can be achieved using various detectors, such as a UV detector after post-column reaction with a chromophore or a refractive index (RI) detector.[5]
-
Quantification is performed by comparing the peak areas of the sample to those of known this compound standards.
-
Visualizations
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the principle of an enzymatic assay for this compound analysis.
Caption: Workflow of an inter-laboratory comparison study for this compound analysis.
Caption: Principle of the enzymatic-colorimetric method for this compound determination.
References
- 1. [PDF] Anion-exchange method for determination of phytate in foods: collaborative study. | Semantic Scholar [semanticscholar.org]
- 2. Anion-exchange method for determination of phytate in foods: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. prod-media.megazyme.com [prod-media.megazyme.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. academic.oup.com [academic.oup.com]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 11. Analytical Methods for Determination of this compound and Other Inositol Phosphates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Assay Kit - Analysis | Megazyme [megazyme.com]
- 13. medallionlabs.com [medallionlabs.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Phytic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of phytic acid in a laboratory setting. Adherence to these procedural guidelines is critical to ensure personnel safety and environmental compliance. This compound, particularly in concentrated solutions, is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Classification & PPE | Specification | Reference |
| GHS Hazard Class | Corrosive to metals (Category 1), Skin corrosion (Category 1A), Serious eye damage (Category 1), May cause respiratory irritation (STOT SE 3) | [1][3] |
| Primary Hazards | Causes severe skin burns and eye damage | [1][2] |
| Required PPE | Chemical-resistant gloves (inspect prior to use), Chemical splash goggles and/or face shield, Lab coat or protective clothing | [2][4] |
**Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the quantity of the waste. Laboratories must comply with all local, regional, and national regulations regarding chemical waste disposal.[5][6]
Option 1: In-Lab Neutralization (For Small Quantities Only)
This method is suitable for small quantities (generally considered less than 25 mL) of this compound solution. Neutralization generates heat and potential vapors; therefore, it must be performed with caution in a chemical fume hood.[7]
Experimental Protocol for Neutralization:
-
Dilution: Slowly add the small quantity of this compound waste to a large volume of cold water (a dilution ratio of at least 1:10 is recommended).[7] Always add acid to water, never the other way around.
-
Preparation of Basic Solution: Prepare a neutralizing solution, such as 5% sodium bicarbonate or a dilute solution of sodium hydroxide, in a separate, appropriately sized container.
-
Neutralization: While stirring the diluted this compound solution, slowly add the basic solution. Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
Target pH: Continue adding the basic solution until the pH of the mixture is stable within a neutral range of 5.0 to 9.0.[7][8]
-
Cooling: Allow the neutralized solution to cool to room temperature. The container should not be hot to the touch.[7]
-
Sewer Disposal: Once neutralized and cooled, the solution can be flushed down the sanitary sewer with a large volume of water (at least 20 parts water).[7]
Option 2: Hazardous Waste Collection (For All Other Quantities)
For larger volumes or when in-lab neutralization is not feasible or permitted by institutional policy, this compound must be disposed of as hazardous waste.
-
Containment: Ensure the this compound waste is stored in its original container or a compatible, corrosion-resistant container that is in good condition and can be securely sealed.[1][4][5]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound (Corrosive)" and include any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Segregation: Do not mix this compound waste with other chemical waste streams.[5] Store it away from incompatible materials such as strong bases or oxidizing agents to prevent hazardous reactions.[1][2]
-
Storage: Store the sealed and labeled container in a designated, well-ventilated satellite accumulation area until it is collected.
-
Collection: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Accidental Spill Response
In the event of a this compound spill, immediate action is required to contain and clean the area while ensuring personnel safety.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear PPE: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated space.[1]
-
Containment: Prevent the spill from entering drains or waterways.[1][2][6]
-
Absorption: Cover the spill with an inert, absorbent, acid-binding material such as sand, diatomaceous earth, or a commercial acid neutralizer/absorbent.[1]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with water.[1] Collect the contaminated cleaning water for disposal as hazardous waste.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Phytic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of phytic acid, a substance that, while valuable in research, presents notable hazards. Adherence to these procedures is critical for mitigating risks and ensuring a safe laboratory environment.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It may also cause respiratory irritation.[1] Understanding and implementing the correct personal protective equipment (PPE) and handling protocols are the first lines of defense against these potential dangers.
Personal Protective Equipment (PPE) for this compound
A thorough assessment of the risks associated with this compound mandates the use of specific PPE. The following table summarizes the required protective gear.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile or butyl rubber) | To prevent skin contact and chemical burns.[4][5] |
| Eye and Face Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield | To protect eyes and face from splashes, which can cause severe damage.[2][4] |
| Body Protection | Protective Clothing | Acid-resistant lab coat, apron, or suit | To protect skin and personal clothing from spills and splashes.[2][4][6] |
| Respiratory Protection | Respirator | Required when ventilation is inadequate or for spills. Use a respirator with appropriate acid gas cartridges. | To prevent irritation of the respiratory tract from vapors or mists.[1][5] |
| Foot Protection | Closed-toe Shoes | Sturdy, chemical-resistant shoes | To protect feet from spills. |
Standard Operating Procedure for Handling this compound
This step-by-step guide outlines the essential procedures for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of any vapors or mists.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a spill kit with appropriate absorbent materials (e.g., sand, diatomaceous earth) nearby.[2]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][3][6][7]
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as outlined in the table above before entering the area where this compound will be handled.
Handling and Use
-
Dispensing: When transferring or dispensing this compound, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Avoid Incompatibilities: Keep this compound away from incompatible materials such as strong oxidizing agents and alkalis to prevent exothermic reactions.[2]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][2]
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the liquid with an inert material like sand or diatomaceous earth.[1][2] Collect the contaminated material in a suitable, labeled container for hazardous waste disposal. Ventilate the area of the spill.[2]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including used containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[6]
-
Disposal Regulations: Dispose of all this compound waste in strict accordance with all applicable local, state, and federal regulations. Do not pour this compound down the drain or dispose of it with regular trash.[1][2] Contact your institution's environmental health and safety department for specific disposal procedures.
This compound Handling Workflow
The following diagram illustrates the logical progression of steps for safely handling this compound.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. scribd.com [scribd.com]
- 4. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 5. leelinework.com [leelinework.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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